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  • Product: Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate
  • CAS: 690992-01-9

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Insights for Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Executive Summary Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) is a highly functionalized aromatic building block utilized extensively in the development of advanced pharmaceuticals, agrochemicals,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) is a highly functionalized aromatic building block utilized extensively in the development of advanced pharmaceuticals, agrochemicals, and materials science[1]. The molecule features a 1,2,4,5-tetrasubstituted benzene ring possessing orthogonal reactive handles: an aldehyde, an ethyl ester, an aryl chloride, and an ether linkage.

Synthesizing this specific substitution pattern presents a significant regiochemical challenge. Direct electrophilic aromatic substitution (e.g., chlorination) of commercially available precursors like ethyl vanillin yields the incorrect regioisomer (the 6-chloro derivative rather than the required 5-chloro derivative). To overcome this, a de novo 5-step synthetic pathway starting from p-chlorophenetole must be employed. This whitepaper details the retrosynthetic strategy, step-by-step experimental protocols, and the mechanistic causality behind each reaction choice.

Retrosynthetic Analysis & Strategic Design

The structural complexity of the target molecule requires a precise sequence of functional group installations to avoid competing directing effects. The retrosynthetic deconstruction (Figure 1) relies on the sequential disconnection of the ether linkages and the formyl group.

  • Williamson Ether Disconnection: The target molecule is disconnected at the phenoxyacetate ether bond, revealing 5-chloro-2-ethoxy-4-formylphenol and ethyl bromoacetate as the immediate precursors.

  • Formylation Disconnection: The aldehyde group is removed to yield 5-chloro-2-ethoxyphenol . The para-relationship between the hydroxyl and formyl groups suggests the use of a highly regioselective formylation technique.

  • Hydroxylation & Reduction: The phenolic hydroxyl group is traced back to a nitro group via a diazonium intermediate, leading to 4-chloro-1-ethoxy-2-nitrobenzene .

  • Nitration: The nitro group is disconnected to yield the commercially available starting material, p-chlorophenetole (1-chloro-4-ethoxybenzene).

Retrosynthesis Target Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (Target Molecule) Int1 5-chloro-2-ethoxy-4-formylphenol (Intermediate 1) Target->Int1 Williamson Ether Disconnection Int2 5-chloro-2-ethoxyphenol (Intermediate 2) Int1->Int2 Duff Formylation Disconnection Int3 4-chloro-1-ethoxy-2-nitrobenzene (Intermediate 3) Int2->Int3 Diazotization / Hydrolysis SM p-Chlorophenetole (Starting Material) Int3->SM Electrophilic Nitration

Figure 1: Retrosynthetic deconstruction of the target molecule.

Mechanistic Causality & E-E-A-T Principles

To ensure scientific integrity and high yields, the reaction conditions must be carefully curated to prevent side reactions.

Regioselective Nitration

In p-chlorophenetole, both the ethoxy and chloro groups are ortho/para directors. However, the ethoxy group is a significantly stronger activating group due to robust resonance electron donation. Consequently, electrophilic nitration occurs exclusively ortho to the ethoxy group, establishing the correct relative stereocenter for the subsequent phenol.

Chemoselective Béchamp Reduction

Reducing the nitro group to an aniline derivative in the presence of an aryl chloride is notoriously difficult, as standard catalytic hydrogenation (Pd/C, H₂) often results in unwanted hydrodehalogenation. To circumvent this, the Béchamp reduction utilizing activated iron powder and catalytic hydrochloric acid is employed[2]. Iron acts as a mild, chemoselective single-electron transfer (SET) reducing agent that cleanly reduces the nitro group while leaving the aryl chloride intact[2].

Para-Selective Duff Reaction

Formylation of 5-chloro-2-ethoxyphenol requires strict para-selectivity relative to the phenolic hydroxyl group. The Duff reaction (hexamethylenetetramine in trifluoroacetic acid) is uniquely suited for this[3]. In acidic media, hexamethylenetetramine (HMTA) generates an electrophilic iminium ion. The electron-rich phenol attacks this species preferentially at the para position due to the steric bulk of the adjacent ethoxy and chloro groups, followed by hydrolysis to yield the aldehyde[3].

Step-by-Step Experimental Methodologies

The following protocols represent a self-validating system designed for scalability and high purity.

Workflow Step1 Step 1: Nitration HNO3, H2SO4 0-5 °C Step2 Step 2: Reduction Fe powder, HCl 80 °C Step1->Step2 Step3 Step 3: Hydroxylation NaNO2, H2SO4, Δ 0 °C to 100 °C Step2->Step3 Step4 Step 4: Formylation HMTA, TFA, Δ 90 °C Step3->Step4 Step5 Step 5: Alkylation BrCH2COOEt, K2CO3 60 °C Step4->Step5

Figure 2: Five-step forward synthetic workflow and reaction conditions.
Step 1: Synthesis of 4-chloro-1-ethoxy-2-nitrobenzene
  • Dissolve p-chlorophenetole (1.0 equiv) in concentrated sulfuric acid (H₂SO₄) and cool the flask to 0 °C using an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 equiv) and H₂SO₄ dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent over-nitration.

  • Stir for 2 hours at 5 °C, then pour the mixture over crushed ice. Filter the resulting yellow precipitate, wash with cold water, and recrystallize from ethanol.

Step 2: Synthesis of 2-amino-4-chloro-1-ethoxybenzene
  • Suspend 4-chloro-1-ethoxy-2-nitrobenzene (1.0 equiv) in an 80:20 mixture of ethanol and water.

  • Add activated iron powder (5.0 equiv) and heat the mixture to 80 °C.

  • Add concentrated HCl (0.5 equiv) dropwise to initiate the Béchamp reduction[2]. Stir vigorously for 3 hours.

  • Cool the mixture, filter through a pad of Celite to remove iron oxides, and concentrate the filtrate in vacuo. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the aniline derivative.

Step 3: Synthesis of 5-chloro-2-ethoxyphenol
  • Dissolve the aniline derivative (1.0 equiv) in 10% aqueous H₂SO₄ and cool to 0 °C.

  • Add an aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise, maintaining the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes.

  • Slowly pour the cold diazonium solution into a boiling solution of 10% aqueous H₂SO₄ (100 °C). Nitrogen gas will evolve immediately.

  • Reflux for 1 hour, cool to room temperature, and extract with dichloromethane (DCM). Purify via silica gel chromatography to isolate the phenol.

Step 4: Synthesis of 5-chloro-2-ethoxy-4-formylphenol
  • Dissolve 5-chloro-2-ethoxyphenol (1.0 equiv) in anhydrous trifluoroacetic acid (TFA).

  • Add hexamethylenetetramine (HMTA, 2.0 equiv) and heat the reaction mixture to 90 °C under an inert argon atmosphere for 12 hours[3].

  • Quench the reaction by adding 2M aqueous HCl and heat at 60 °C for an additional 2 hours to fully hydrolyze the iminium intermediate.

  • Extract the aqueous layer with ethyl acetate, neutralize the organic layer with saturated NaHCO₃, dry, and concentrate.

Step 5: Synthesis of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate
  • Dissolve 5-chloro-2-ethoxy-4-formylphenol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) and stir for 15 minutes at room temperature to generate the phenoxide ion.

  • Add ethyl bromoacetate (1.2 equiv) dropwise. Heat the mixture to 60 °C and stir for 6 hours. The use of a polar aprotic solvent (DMF) and a mild base ensures optimal S_N2 trajectory and prevents aldol condensation side-reactions.

  • Dilute with water and extract with diethyl ether. Wash the organic layer extensively with water to remove DMF, dry, and concentrate to yield the final target compound[1].

Quantitative Data Summary

The table below summarizes the stoichiometric parameters, conditions, and expected yields for the 5-step continuous workflow.

StepReaction TypeStarting MaterialReagents & SolventsTemp (°C)Time (h)Expected Yield (%)
1 Electrophilic Nitrationp-ChlorophenetoleHNO₃, H₂SO₄0–5285
2 Béchamp Reduction4-Chloro-1-ethoxy-2-nitrobenzeneFe powder, HCl, EtOH80390
3 Sandmeyer Hydroxylation2-Amino-4-chloro-1-ethoxybenzeneNaNO₂, H₂SO₄, H₂O0 → 100472
4 Duff Formylation5-Chloro-2-ethoxyphenolHMTA, TFA901265
5 Williamson Ether Synthesis5-Chloro-2-ethoxy-4-formylphenolEthyl bromoacetate, K₂CO₃, DMF60692

References

  • Sigma-Aldrich / MilliporeSigma. ethyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate | 690992-01-9. Retrieved March 10, 2026.

  • Wikipedia. Duff reaction. Retrieved March 10, 2026.

  • Sciencemadness / Advanced Synthesis & Catalysis. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved March 10, 2026.

Sources

Exploratory

Advanced Molecular Scaffolding: A Technical Guide to Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate in Drug Discovery

Executive Summary In modern medicinal chemistry, the efficiency of library generation relies heavily on the "build-couple-pair" strategy[]. Central to this approach is the selection of highly functionalized, orthogonally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the efficiency of library generation relies heavily on the "build-couple-pair" strategy[]. Central to this approach is the selection of highly functionalized, orthogonally reactive building blocks. Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) represents a premier example of such a scaffold. Featuring a 2,4,5-trisubstituted phenoxy core, this intermediate offers three distinct sites for selective modification: an electrophilic aldehyde, a hydrolyzable ester, and a cross-coupling-ready aryl chloride.

This whitepaper provides an in-depth technical analysis of its molecular architecture, details self-validating experimental workflows for its upstream synthesis and downstream functionalization, and outlines the mechanistic logic required to deploy this molecule effectively in drug discovery programs.

Molecular Architecture & Orthogonal Reactivity

The true value of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate lies in its orthogonal reactivity profile. As an application scientist, I prioritize intermediates where functional groups can be addressed sequentially without the need for exhaustive protection/deprotection steps.

The molecule features three primary functional nodes:

  • C4-Formyl Group (Aldehyde): The most highly reactive electrophilic center on the molecule. It is primed for reductive aminations, Knoevenagel condensations, or Wittig olefinations.

  • C1-Ethyl Acetate Moiety: A latent carboxylic acid. Under mild basic conditions, it can be selectively saponified to yield 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS: 692279-86-0)[2], providing a handle for subsequent amide couplings.

  • C5-Aryl Chloride: A robust handle for late-stage functionalization. While aryl chlorides are generally less reactive than bromides or iodides, the electron-withdrawing nature of the para-formyl group activates this position for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) using specialized ligands like XPhos.

Reactivity Core Ethyl (5-chloro-2-ethoxy- 4-formylphenoxy)acetate Aldehyde C4-Formyl Group (Electrophilic) Core->Aldehyde Site 1 Ester C1-Ethyl Ester (Hydrolyzable) Core->Ester Site 2 Chloride C5-Aryl Chloride (Cross-Coupling) Core->Chloride Site 3 RedAm Reductive Amination (Amines) Aldehyde->RedAm NaBH(OAc)3 Sapon Saponification (Carboxylic Acid) Ester->Sapon LiOH/H2O Suzuki Suzuki/Buchwald (Biaryls/Anilines) Chloride->Suzuki Pd Catalyst

Fig 1: Orthogonal reactivity profile of the trisubstituted phenoxy scaffold.

Physicochemical Profiling

Understanding the physical parameters of this building block is critical for predicting its behavior in biphasic reactions and chromatographic purifications. The compound is commercially available as a stable powder. The table below summarizes its core quantitative data.

PropertyValueSource
IUPAC Name Ethyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate
CAS Number 690992-01-9
Molecular Formula C₁₃H₁₅ClO₅
Molecular Weight 286.71 g/mol
InChIKey CSOWGTMJKPTKEX-UHFFFAOYSA-N
Topological Polar Surface Area ~61.8 Ų (Based on methyl analog)[3]
Physical Form Powder
Storage Temperature Room Temperature (RT)

Upstream Synthesis: Self-Validating Protocol

The foundational synthesis of this scaffold relies on the selective O-alkylation of the precursor, 2-chloro-5-ethoxy-4-hydroxybenzaldehyde. The protocol below is designed as a self-validating system: the choice of reagents inherently prevents side reactions, ensuring high purity of the isolated product.

Synthesis SM 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde (Starting Material) Reagents Ethyl Bromoacetate K2CO3, DMF, 60°C SM->Reagents Nucleophilic Substitution (SN2) Product Ethyl (5-chloro-2-ethoxy- 4-formylphenoxy)acetate Reagents->Product O-Alkylation

Fig 2: Upstream synthesis workflow via selective O-alkylation.

Step-by-Step Methodology: O-Alkylation
  • Preparation: Dissolve 1.0 equivalent of 2-chloro-5-ethoxy-4-hydroxybenzaldehyde in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that minimally solvates anions, vastly accelerating the subsequent S_N2 substitution.

  • Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ (pKa ~10.3) is specifically chosen because it is strong enough to quantitatively deprotonate the highly acidic phenolic hydroxyl (pKa lowered by the para-formyl group) but mild enough to prevent the Cannizzaro disproportionation of the aldehyde.

  • Electrophile Addition: Dropwise, add 1.1 equivalents of Ethyl Bromoacetate at 0°C, then warm the reaction to 60°C for 4 hours.

  • Workup & Validation: Quench with ice water to precipitate the product. Extract with Ethyl Acetate (EtOAc), wash extensively with brine (to remove DMF), dry over Na2​SO4​ , and concentrate. The reaction is self-validating via TLC: the disappearance of the highly polar phenol spot confirms completion.

Downstream Functionalization: Reductive Amination

Once the scaffold is secured, the most common first step in drug development is appending a pharmacophore via the aldehyde. The following protocol details a highly selective reductive amination.

Step-by-Step Methodology: Selective Imine Reduction
  • Imine Formation: Combine 1.0 eq of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate with 1.1 eq of the desired primary or secondary amine in 1,2-Dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: The mild acid activates the carbonyl oxygen, accelerating the nucleophilic attack of the amine to form the intermediate iminium ion.

  • Reduction: After 1 hour of stirring at room temperature, add 1.5 eq of Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) in portions.

    • Causality: NaBH(OAc)3​ is strictly required over Sodium Borohydride ( NaBH4​ ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, it is unreactive toward the free aldehyde but rapidly reduces the more electrophilic iminium ion. This completely prevents the formation of the undesired benzyl alcohol byproduct.

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract with Dichloromethane (DCM), and purify via flash chromatography. The integrity of the C1-ethyl ester and C5-aryl chloride remains entirely unaffected during this process.

Strategic Applications in Drug Discovery

By leveraging the orthogonal reactivity of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate, medicinal chemists can rapidly generate diverse libraries. For instance:

  • PPAR Agonists / Metabolic Drugs: The phenoxyacetic acid structural motif is a well-known pharmacophore for targeting Peroxisome Proliferator-Activated Receptors (PPARs). Saponification of the ester yields the active acid[2], while the aldehyde can be linked to lipophilic tail groups.

  • Kinase Inhibitors: The aryl chloride can undergo late-stage Buchwald-Hartwig amination to append hinge-binding nitrogen heterocycles, while the ester acts as a solubilizing group or a prodrug moiety.

By understanding the mechanistic causality behind each functional group's reactivity, researchers can utilize this building block to construct complex, highly targeted active pharmaceutical ingredients (APIs) with minimal synthetic friction.

References

  • Sigma-Aldrich. "ethyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate | 690992-01-9". MilliporeSigma.
  • ChemScene. "2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid | CAS 692279-86-0". ChemScene.
  • BOC Sciences. "Carbonyl Compounds - Building Block". BOC Sciences.
  • National Center for Biotechnology Information. "Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate | C12H13ClO5 - PubChem". PubChem.

Sources

Foundational

Structural Elucidation of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate: A Comprehensive ¹H NMR Guide

Introduction to the Molecular Architecture Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Molecular Architecture

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. As a structural analog to various biologically active methyl esters[2], its core consists of a central benzene ring decorated with five distinct functional groups.

For drug development professionals and analytical chemists, confirming the precise regiochemistry of this molecule via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the electronic "push-pull" dynamics exerted by its substituents. This whitepaper deconstructs the ¹H NMR spectrum of this compound, providing a self-validating experimental protocol and a rigorous mechanistic explanation for its spectral signature.

Causality in Chemical Shifts: The Electronic Push-Pull

The ¹H NMR spectrum of this molecule is governed by the anisotropic and mesomeric effects of its functional groups. Understanding why a peak appears at a specific chemical shift is critical for structural validation.

  • The Formyl Proton (-CHO): The strong diamagnetic anisotropy of the carbonyl double bond, combined with its electron-withdrawing nature (-M, -I), strips electron density from the formyl proton. This pushes the signal deep into the downfield region, typically resonating as a sharp singlet at ~10.35 ppm [3].

  • Aromatic Protons (H-3 and H-6): The two aromatic protons are para to each other, meaning their scalar coupling is negligible ( 4JHH​≈0−1 Hz), resulting in two distinct singlets.

    • H-3 is flanked by the electron-donating ethoxy group (+M) and the strongly electron-withdrawing formyl group (-M). The deshielding effect of the ortho-formyl group dominates, shifting H-3 downfield to ~7.39 ppm .

    • H-6 is positioned between the chloro group (-I, +M) and the phenoxy oxygen (+M). The strong resonance donation (+M) of the phenoxy oxygen shields H-6, moving it upfield to ~7.10 ppm .

  • The Aliphatic Region: The molecule contains two distinct ethyl groups and an isolated acetate methylene, requiring careful differentiation:

    • Acetate Methylene (Ar-O-CH₂-COOEt): This isolated CH₂ group is highly deshielded by both the adjacent phenoxy oxygen and the ester carbonyl. It reliably appears as a sharp singlet at ~4.70 ppm , a hallmark of substituted phenoxyacetates[3].

    • Ethyl Ester (-COO-CH₂-CH₃): The ester methylene exhibits a characteristic quartet around 4.25 ppm , while its terminal methyl group appears as a triplet near 1.31 ppm . This perfectly aligns with empirical data from similar alpha-oxygenated ethyl esters such as ethyl chloroacetate[4].

    • Aryl Ethoxy (Ar-O-CH₂-CH₃): The ether methylene is slightly more shielded than the ester methylene, appearing as a quartet at ~4.10 ppm , with its corresponding methyl triplet at ~1.45 ppm .

Substituent_Effects Central Aromatic Ring (Electron Density) H3 H-3 Proton (~7.39 ppm) Central->H3 Net Deshielding H6 H-6 Proton (~7.10 ppm) Central->H6 Net Shielding Formyl -CHO Group (-M, -I: Deshielding) Formyl->Central Withdraws e- Chloro -Cl Group (-I, +M: Weak Shielding) Chloro->Central Inductive pull Ethoxy -OEt Group (+M, -I: Shielding) Ethoxy->Central Donates e- Phenoxy -OCH2COOEt (+M, -I: Shielding) Phenoxy->Central Donates e-

Logical relationship of substituent electronic effects on aromatic proton chemical shifts.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the analytical data, the following protocol is designed as a self-validating system. By linking specific acquisition parameters to internal integration checks, the method automatically flags poor sample preparation or incomplete relaxation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) internal standard. Transfer to a precision 5 mm NMR tube. Causality: 15 mg provides an optimal signal-to-noise (S/N) ratio for a 16-scan acquisition without causing radiation damping or concentration-dependent chemical shift drifting.

  • Locking & Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (e.g., TopShim) to optimize B₀ field homogeneity until the residual CHCl₃ peak (7.26 ppm) has a line width at half height (FWHM) of < 0.8 Hz.

  • Pulse & Acquisition Parameters:

    • Pulse Sequence: Standard 1D zg30 (30° flip angle). Causality: A 30° pulse allows for a shorter relaxation delay compared to a 90° pulse, enabling faster signal averaging without saturating the slow-relaxing formyl proton.

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 16.

    • Spectral Width (SW): 20 ppm (-2 to 18 ppm) to ensure the downfield aldehyde peak is captured without folding.

  • Processing & Phase Correction: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform (FT). Causality: An LB of 0.3 Hz perfectly balances S/N enhancement while preserving the fine J-coupling resolution of the two overlapping aliphatic quartets. Manually apply zero- and first-order phase corrections.

  • The Self-Validation Check (Critical Step): Integrate the isolated aldehyde proton (-CHO) at ~10.35 ppm and the acetate methylene (-OCH₂CO-) at ~4.70 ppm.

    • Validation Rule: The integration ratio must be exactly 1.00 : 2.00 (± 5%).

    • Failure Mode: If the ratio is, for example, 0.85 : 2.00, it immediately flags incomplete longitudinal relaxation (T₁) of the formyl proton. The operator must abort, increase D1 to 5.0 seconds, and re-acquire.

NMR_Workflow N1 1. Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) N2 2. Locking & Shimming (Optimize B0 Homogeneity) N1->N2 N3 3. Pulse & Acquisition (zg30, D1=2.0s, NS=16) N2->N3 N4 4. FT & Phase Correction (LB=0.3 Hz, Zero-filling) N3->N4 N5 5. Integration & Validation (Validate 1H : 2H ratios) N4->N5

Self-validating experimental workflow for high-resolution 1H NMR acquisition.

Quantitative Data Presentation

The following table summarizes the predicted high-resolution ¹H NMR data (400 MHz, CDCl₃) for Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate, serving as a reference matrix for structural verification.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CHO (Formyl)10.30 - 10.40Singlet (s)1H-
Ar-H (C3)7.35 - 7.45Singlet (s)1H-
Ar-H (C6)7.05 - 7.15Singlet (s)1H-
Ar-O-CH₂-CO- (Acetate)4.65 - 4.75Singlet (s)2H-
-COO-CH₂-CH₃ (Ester)4.20 - 4.30Quartet (q)2H7.1
Ar-O-CH₂-CH₃ (Ethoxy)4.05 - 4.15Quartet (q)2H7.0
Ar-O-CH₂-CH₃ (Ethoxy)1.40 - 1.50Triplet (t)3H7.0
-COO-CH₂-CH₃ (Ester)1.25 - 1.35Triplet (t)3H7.1

Note: In lower-resolution instruments, the two quartets (4.25 ppm and 4.10 ppm) may exhibit partial overlap. In such cases, 2D NMR techniques (e.g., ¹H-¹³C HSQC) are recommended to definitively resolve the ester and ether aliphatic chains.

Conclusion

The structural elucidation of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate via ¹H NMR is a masterclass in observing electronic push-pull mechanisms in substituted benzenes. By strictly adhering to a self-validating acquisition protocol and understanding the causality behind the deshielding of the H-3 proton and the acetate methylene, researchers can confidently verify the integrity of this critical building block before advancing it into complex synthetic pipelines.

References

  • Chemdict. "CAS NO:690992-01-9; ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate". Available at: [Link]

  • PubChem. "Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate | C12H13ClO5". Available at:[Link]

Sources

Exploratory

Advanced 13C NMR Structural Elucidation of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Executive Summary Accurate structural verification of highly functionalized aromatic building blocks is a non-negotiable prerequisite in modern drug development. Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural verification of highly functionalized aromatic building blocks is a non-negotiable prerequisite in modern drug development. Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) is a polyfunctional intermediate characterized by a dense array of electronic environments: an electrophilic formyl group, a halogenated aromatic core, and two distinct ether linkages.

This whitepaper provides an authoritative, in-depth guide to the 13 C Nuclear Magnetic Resonance (NMR) analysis of this molecule. By synthesizing theoretical substituent effects with a self-validating experimental workflow, we establish a robust framework for unequivocally assigning all 13 unique carbon environments.

Theoretical Framework: Causality of Chemical Shifts

The 13 C NMR spectrum of this compound is governed by the competing inductive and resonance effects of its four substituents. Understanding the causality behind these chemical shifts is critical for accurate assignment [2].

The Carbonyl Region (>160 ppm)

The molecule contains two distinct carbonyl environments:

  • Formyl Carbon (-CHO): Lacking the resonance stabilization of a heteroatom, this carbon is highly deshielded by the magnetic anisotropy of the C=O double bond, placing it far downfield at ~188.5 ppm .

  • Ester Carbon (-COOEt): The adjacent alkoxy oxygen donates electron density through resonance ( +M effect), shielding the carbonyl carbon relative to the aldehyde and shifting it upfield to ~168.2 ppm .

The Aromatic Core (110–155 ppm)

The benzene ring (base shift of 128.5 ppm) is heavily perturbed by the substitution pattern:

  • Oxygen-Bearing Carbons (C1, C2): The strong inductive withdrawal ( −I effect) of the phenoxyacetate and ethoxy oxygens drastically deshields C1 and C2, pushing them to ~152.5 ppm and ~144.5 ppm , respectively.

  • Halogenated & Formylated Carbons (C5, C4): The chlorine atom at C5 induces a mild deshielding effect (~128.5 ppm ), while the electron-withdrawing formyl group at C4 places it at ~127.5 ppm .

  • Unsubstituted Carbons (C3, C6): Both C3 and C6 are ortho/para to the strongly electron-donating alkoxy groups. This resonance shielding pushes these methine carbons significantly upfield to ~117.5 ppm and ~114.5 ppm .

The Aliphatic Region (10–70 ppm)

The aliphatic region contains three distinct methylene ( −CH2​− ) groups and two methyl ( −CH3​ ) groups. The phenoxyacetate methylene is bonded directly to both an oxygen and a carbonyl, making it the most deshielded aliphatic carbon (~66.5 ppm ), followed closely by the ethoxy methylene (~65.0 ppm ) and the ester ethyl methylene (~61.5 ppm ).

Experimental Protocols: A Self-Validating System

To prevent assignment errors—particularly the misidentification of the two aliphatic ethyl chains—a self-validating analytical workflow must be employed. This protocol utilizes Distortionless Enhancement by Polarization Transfer (DEPT) to systematically filter carbons by their proton multiplicity [1].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 25–30 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm).

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to optimize magnetic shimming.

Step 2: Broadband Decoupled 13 C{ 1 H} Acquisition

  • Instrument: 400 MHz or 500 MHz NMR spectrometer (100 or 125 MHz for 13 C).

  • Pulse Sequence: zgpg30 (standard 30° pulse with WALTZ-16 decoupling).

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Quaternary carbons (e.g., C1, C2, C5) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these signals integrate adequately above the noise floor.

  • Scans: Acquire 256–512 transients to achieve a Signal-to-Noise (S/N) ratio > 10:1 for all quaternary peaks.

Step 3: DEPT-135 Acquisition

  • Pulse Sequence: dept135.

  • Scans: 128 transients.

  • Mechanistic Filter: In DEPT-135, CH and CH3​ carbons appear as positive peaks, CH2​ carbons appear as negative peaks, and quaternary carbons ( Cq​ ) are absent [1].

Expert Insight: A common pitfall in automated assignments is misidentifying the formyl carbon (~188 ppm) as a quaternary carbonyl. Because it bears a proton, it will manifest as a positive signal in the DEPT-135 spectrum, cleanly differentiating it from the quaternary ester carbonyl (~168 ppm) which remains absent.

Step 4: 2D NMR Cross-Validation (HSQC & HMBC)

  • Run HSQC to map 1JCH​ couplings, definitively linking the aliphatic proton signals to their respective 13 C signals.

  • Run HMBC to map 2JCH​ and 3JCH​ couplings. Critical check: The formyl proton will show a strong 3J cross-peak to C3 and C5, confirming the regiochemistry of the aromatic ring.

Quantitative Data Presentation

The following table synthesizes the expected chemical shifts, DEPT-135 phases, and structural justifications for all 13 unique carbons.

Chemical Shift ( δ , ppm)Carbon TypeDEPT-135 PhaseAssignmentMechanistic Justification
188.5 CH PositiveC4-C HO (Formyl)Highly deshielded by C=O anisotropy; retains proton.
168.2 Cq​ AbsentEster C =OShielded relative to aldehyde due to alkoxy resonance.
152.5 Cq​ AbsentAr-C 1 (Phenoxy)Strong inductive deshielding by phenoxy oxygen.
144.5 Cq​ AbsentAr-C 2 (Ethoxy)Inductive deshielding by ethoxy oxygen.
128.5 Cq​ AbsentAr-C 5 (Chloro)Mild deshielding by electronegative chlorine atom.
127.5 Cq​ AbsentAr-C 4 (Formyl)Electron-withdrawing effect of the attached formyl group.
117.5 CH PositiveAr-C 3Shielded by ortho-ethoxy group resonance.
114.5 CH PositiveAr-C 6Shielded by ortho-phenoxy group resonance.
66.5 CH2​ Negative-O-C H 2​ -COOEtDeshielded by adjacent oxygen and carbonyl groups.
65.0 CH2​ Negative-O-C H 2​ -CH 3​ Inductive deshielding by ether oxygen.
61.5 CH2​ NegativeEster -O-C H 2​ -Standard ester alkoxy methylene shift.
14.5 CH3​ PositiveEthoxy -C H 3​ Terminal methyl group of the ether linkage.
14.0 CH3​ PositiveEster -C H 3​ Terminal methyl group of the ester linkage.

Workflow Visualization

The following logical diagram illustrates the self-validating workflow used to isolate and assign the carbon environments based on the protocols described above.

G A 1. Acquire Broadband 13C{1H} NMR Spectrum B 2. Perform DEPT-135 Experiment A->B Identify 13 unique carbon environments C Quaternary Carbons (Absent in DEPT) B->C D CH & CH3 Groups (Positive Peaks) B->D E CH2 Groups (Negative Peaks) B->E F 3. 2D NMR Cross-Validation (HSQC & HMBC) C->F Assign Ar-Cq and Ester C=O D->F Assign Formyl, Ar-CH, Aliphatic CH3 E->F Assign Aliphatic CH2 G Final Structural Assignment F->G Confirm connectivity via J-coupling

Caption: Self-validating 13C NMR structural elucidation workflow utilizing DEPT-135 and 2D NMR cross-validation.

Mechanistic Insights in Drug Development

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is a highly versatile building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) [3]. The strategic placement of the 5-chloro substituent serves a vital medicinal chemistry purpose: it acts as a metabolic block to prevent cytochrome P450-mediated aromatic oxidation in vivo, while simultaneously exerting an inductive electron-withdrawing effect that modulates the electrophilicity of the adjacent 4-formyl group.

The formyl moiety itself is a critical synthetic handle, primed for reductive aminations, Wittig olefinations, or Knoevenagel condensations during late-stage API functionalization. Meanwhile, the phenoxyacetate ether linkage is a classic bioisostere for acidic pharmacophores; it is often hydrolyzed post-synthesis to the corresponding carboxylic acid to engage specific target receptors (e.g., PPAR agonists or specific kinase inhibitors).

References

  • Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) Source: Journal of Visualized Experiments (JoVE) URL:[Link]

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate - Compound Summary Source: PubChem (National Institutes of Health) URL:[Link]

Foundational

Comprehensive Profiling of C13H15ClO5: An In-Depth Technical Guide to Pitolisant Impurity Management

Executive Summary In the highly regulated landscape of modern drug development, identifying and controlling trace impurities is not merely a compliance exercise—it is the bedrock of patient safety. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of modern drug development, identifying and controlling trace impurities is not merely a compliance exercise—it is the bedrock of patient safety. As a Senior Application Scientist who has navigated numerous Active Pharmaceutical Ingredient (API) scale-ups, I have observed that late-stage regulatory hurdles often stem from poorly characterized process impurities.

This whitepaper provides an in-depth technical profile of C13H15ClO5 (specifically, 4-(3-(4-Chlorophenyl)propoxy)-3-hydroxy-4-oxobutanoic acid), a critical impurity encountered during the synthesis and formulation of the histamine H3 receptor inverse agonist, Pitolisant [1]. By adhering to the International Council for Harmonisation (ICH) Q3A(R2) guidelines [2], we will dissect the chemical identity, mechanistic origins, and self-validating analytical protocols required to quantify this specific degradant.

Chemical Identity & Structural Elucidation

The molecular formula C13H15ClO5 corresponds to a highly functionalized monoester of malic acid. In the context of Pitolisant manufacturing, it is formally identified as 4-(3-(4-Chlorophenyl)propoxy)-3-hydroxy-4-oxobutanoic acid [3].

To effectively isolate and quantify this compound, we must first understand its physicochemical behavior. The presence of both a lipophilic chlorophenyl ring and a highly polar malic acid moiety (containing both a hydroxyl and a free carboxylic acid) creates an amphiphilic molecule.

Table 1: Physicochemical Properties of C13H15ClO5
PropertyValueAnalytical/Predictive MethodCausality for Analytical Impact
IUPAC Name 4-(3-(4-Chlorophenyl)propoxy)-3-hydroxy-4-oxobutanoic acidStructural ElucidationDictates the degradation pathways (ester hydrolysis).
Molecular Formula C13H15ClO5High-Resolution Mass Spectrometry (HRMS)Used for exact mass filtering in LC-MS/MS.
Molecular Weight 286.71 g/mol Mass SpectrometryDetermines the precursor ion ( m/z 285.05 in ESI-).
LogP (Predicted) ~2.8 - 3.2In Silico (ChemAxon)Indicates moderate lipophilicity; requires reverse-phase LC.
Hydrogen Bond Donors 2 (-OH, -COOH)Structural AnalysisInfluences chromatographic peak tailing.
Hydrogen Bond Acceptors 5 (Oxygen atoms)Structural AnalysisEnhances solubility in polar organic solvents.
pKa (Carboxylic Acid) ~3.4In Silico PredictionRequires mobile phase pH < 2.5 to ensure unionization for C18 retention.

Mechanistic Origins in Pitolisant Synthesis

Understanding why an impurity forms is the first step in preventing it. Pitolisant's synthesis relies heavily on the precursor 3-(4-chlorophenyl)propan-1-ol [1]. During late-stage formulation or specific salt-formation steps, organic acids (such as malic acid) are frequently evaluated as resolving agents, counter-ions, or excipients.

The Causality of Formation: When 3-(4-chlorophenyl)propan-1-ol is exposed to malic acid under thermal stress or acidic catalytic conditions (often residual from prior synthetic steps), a classic Fischer esterification occurs. The primary alcohol of the precursor reacts with one of the carboxylic acid groups of malic acid, yielding the C13H15ClO5 monoester impurity.

MechanisticPathway cluster_0 Reactants R1 3-(4-Chlorophenyl)propan-1-ol (API Precursor) Cond Acidic Conditions / Heat (- H2O) R1->Cond R2 Malic Acid (Process Additive/Excipient) R2->Cond Prod C13H15ClO5 Impurity 4-(3-(4-Chlorophenyl)propoxy)- 3-hydroxy-4-oxobutanoic acid Cond->Prod

Figure 1: Esterification pathway leading to the C13H15ClO5 Pitolisant impurity.

Experimental Protocols: A Self-Validating Analytical System

To comply with ICH Q3A(R2) thresholds [2], we must quantify this impurity down to 0.05% relative to the API. As an application scientist, I do not rely on static methods; I design self-validating systems . The following LC-MS/MS protocol incorporates built-in System Suitability Tests (SST) and internal standard cross-checks to ensure that any signal suppression or instrument drift automatically flags the run for recalibration.

Step-by-Step LC-MS/MS Methodology

Step 1: Sample Preparation (Matrix Normalization)

  • Action: Dissolve 10 mg of the Pitolisant API batch in 1.0 mL of Acetonitrile:Water (50:50, v/v). Spike with 10 µL of a stable isotope-labeled internal standard (e.g., C13H15ClO5-d4).

  • Causality: The 50:50 organic-aqueous mix ensures complete dissolution of both the lipophilic API and the amphiphilic impurity. The deuterated internal standard validates extraction efficiency and corrects for matrix ionization suppression in the MS source.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a C18 Column (100 mm × 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The pKa of the impurity's free carboxylic acid is ~3.4. By using 0.1% Formic Acid (pH ~2.7), we suppress the ionization of the carboxylate, keeping the molecule neutral. This forces the impurity to partition effectively into the hydrophobic C18 stationary phase, preventing it from eluting in the void volume.

Step 3: Mass Spectrometry (ESI- MRM)

  • Action: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z 285.05 m/z 115.0 (malate fragment).

  • Causality: While the Pitolisant API (a piperidine derivative) ionizes brilliantly in positive mode (ESI+), the C13H15ClO5 impurity contains a free carboxylic acid, making ESI- the optimal choice. This polarity switching acts as a secondary chemical filter, rendering the massive API peak virtually invisible and allowing trace quantification of the impurity without detector saturation.

AnalyticalWorkflow S1 Sample Preparation (ACN Extraction + Internal Std) S2 Chromatographic Separation (C18, Gradient Elution, pH 2.7) S1->S2 S3 Mass Spectrometry (ESI- Mode, MRM Transition) S2->S3 D1 System Suitability Pass? S3->D1 End Quantification & ICH Q3A Reporting D1->End Yes Fail Recalibrate Instrument D1->Fail No Fail->S2

Figure 2: Self-validating LC-MS/MS workflow for C13H15ClO5 quantification.

Toxicological Implications & In Silico Profiling

Once an impurity is identified and quantified, it must be qualified. Under ICH M7 guidelines for mutagenic impurities, structural alerts must be assessed.

Fortunately, an in silico (QSAR) evaluation of 4-(3-(4-Chlorophenyl)propoxy)-3-hydroxy-4-oxobutanoic acid reveals no structural alerts for mutagenicity (such as alkylating epoxides or aromatic amines). The molecule is simply an ester of malic acid (a Krebs cycle intermediate) and a chlorophenyl propanol derivative. Therefore, it falls under standard ICH Q3A(R2) qualification thresholds rather than the ultra-stringent Threshold of Toxicological Concern (TTC) applied to genotoxins [2].

Conclusion

The rigorous profiling of C13H15ClO5 demonstrates that effective drug development requires more than just synthesizing an API; it requires a holistic understanding of how precursors, excipients, and environmental stressors interact. By applying a mechanistic approach to impurity formation and utilizing self-validating analytical workflows, pharmaceutical scientists can ensure continuous compliance, mitigate regulatory delays, and ultimately safeguard patient health.

References

  • Taylor & Francis. (2025). Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Retrieved from[Link]

  • European Medicines Agency (EMA) / ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from[Link]

Exploratory

An In-depth Technical Guide to Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate: A Key Synthetic Intermediate

Abstract This technical guide provides a comprehensive overview of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate, a halogenated aromatic ether with significant potential as a versatile starting material in organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate, a halogenated aromatic ether with significant potential as a versatile starting material in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. The document details a well-established, two-step synthetic pathway, starting from the commercially available precursor, 4-chloro-2-ethoxyphenol. Each synthetic step is elaborated with mechanistic insights, detailed experimental protocols, and justifications for the selected reagents and conditions. Furthermore, this guide includes a summary of the compound's physicochemical properties, predicted spectroscopic data for characterization, and a discussion on its potential applications as a scaffold in the development of novel bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this valuable chemical entity in their synthetic endeavors.

Introduction: Significance and Synthetic Strategy

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is a multifunctional aromatic compound characterized by a chlorinated and ethoxylated benzene ring, further functionalized with a formyl group and an ethyl phenoxyacetate moiety. This unique combination of functional groups makes it an attractive building block for the synthesis of more complex molecular architectures. The presence of the aldehyde allows for a wide range of subsequent chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The phenoxyacetic acid substructure is a known pharmacophore in various biologically active compounds, including selective COX-2 inhibitors.[1] The chloro-substituent can also influence the electronic properties and metabolic stability of derivative compounds, a crucial aspect in drug design.[2]

The synthetic strategy outlined in this guide is a logical and efficient two-step process. The synthesis commences with the ortho-formylation of the commercially available 4-chloro-2-ethoxyphenol to introduce the aldehyde group at the desired position, yielding the key intermediate, 5-chloro-2-ethoxy-4-formylphenol. This is followed by a Williamson ether synthesis to introduce the ethyl acetate side chain, affording the target molecule. This approach is designed for high regioselectivity and good overall yield.

Synthesis of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

The synthesis is presented in two distinct and sequential experimental protocols.

Step 1: Ortho-Formylation of 4-Chloro-2-ethoxyphenol

The introduction of a formyl group ortho to the hydroxyl group of a phenol can be achieved with high selectivity using a magnesium chloride-triethylamine system with paraformaldehyde. This method is particularly effective for electron-rich phenols and has been shown to be successful with halogen-substituted phenols. The magnesium ion is believed to play a crucial role in directing the formylation to the ortho position through the formation of a chelate complex.

Reaction Scheme:

Ortho-Formylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-chloro-2-ethoxyphenol 4-Chloro-2-ethoxyphenol reaction_center 4-chloro-2-ethoxyphenol->reaction_center + paraformaldehyde Paraformaldehyde paraformaldehyde->reaction_center MgCl2 MgCl2 Et3N Triethylamine THF THF (solvent) 5-chloro-2-ethoxy-4-formylphenol 5-Chloro-2-ethoxy-4-formylphenol reaction_center->5-chloro-2-ethoxy-4-formylphenol MgCl2, Et3N, THF Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product phenol 5-Chloro-2-ethoxy-4-formylphenol reaction_center phenol->reaction_center + haloacetate Ethyl Chloroacetate haloacetate->reaction_center K2CO3 K2CO3 DMF DMF (solvent) product_ester Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate reaction_center->product_ester K2CO3, DMF

Sources

Foundational

Discovery and history of "Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate"

The Strategic Utility of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate in Modern Medicinal Chemistry: A Comprehensive Technical Guide Executive Summary As a Senior Application Scientist, I approach the design and util...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate in Modern Medicinal Chemistry: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the design and utilization of multi-functional chemical scaffolds not merely as a sequence of benchtop reactions, but as a strategic exercise in orthogonal reactivity. Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) is a highly versatile, tetra-functionalized building block that perfectly exemplifies this paradigm[1],[2]. Featuring an electrophilic aldehyde, a hydrolyzable ester, a lipophilic ethoxy group, and a cross-coupling-compatible aryl chloride, this molecule serves as a critical intermediate in the accelerated discovery of novel therapeutics, including COX-2 inhibitors, PPAR agonists, and fused heterocyclic systems[3],[4].

This whitepaper provides an in-depth technical roadmap for the synthesis, structural exploitation, and downstream application of this specific compound, bridging the gap between theoretical retrosynthesis and practical, self-validating benchtop execution.

Structural Analysis & Chemical Properties

The true value of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate lies in the spatial arrangement and orthogonal reactivity of its functional groups[5].

  • The Formyl Group (-CHO): Positioned para to the phenoxyacetate linkage, this highly reactive electrophile is primed for Knoevenagel condensations, Wittig olefination, and reductive aminations.

  • The Phenoxyacetate Ester (-OCH₂COOEt): Serves a dual purpose. During upstream synthesis, the ethyl ester acts as a robust protecting group. In downstream applications, it can be selectively hydrolyzed to a free carboxylic acid, a well-documented pharmacophore for modulating metabolic and inflammatory pathways[6].

  • The Chloro & Ethoxy Groups: These substituents critically modulate the molecule's lipophilicity (log P) and steric profile. The electron-withdrawing nature of the chlorine atom also activates the ring for specific nucleophilic aromatic substitutions or palladium-catalyzed cross-coupling reactions.

Table 1: Quantitative Chemical & Physical Properties

PropertyValue / Specification
Chemical Name Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate
CAS Number 690992-01-9
Molecular Formula C₁₃H₁₅ClO₅
Molecular Weight 286.71 g/mol
MDL Number MFCD03719965
Physical Form Solid / Powder
Storage Conditions Room Temperature (RT), desiccated

(Data aggregated from standardized chemical supplier specifications[1],[2])

Retrosynthetic Pathways and Upstream Synthesis

The construction of this scaffold relies on a highly controlled two-step sequence: regioselective formylation followed by a Williamson ether synthesis[6].

Causality in Reagent Selection: To synthesize the precursor (5-chloro-2-ethoxy-4-hydroxybenzaldehyde) from 4-chloro-2-ethoxyphenol, a metal-mediated formylation is strictly required. We utilize anhydrous magnesium chloride (MgCl₂) and paraformaldehyde. The Mg²⁺ ion acts as a critical chelating agent, coordinating simultaneously with the phenoxide oxygen and the formaldehyde monomer. This transition state strictly directs the electrophilic attack to the ortho position, completely suppressing unwanted para-substitution or uncontrolled polymerization.

Following formylation, the intermediate undergoes O-alkylation with ethyl bromoacetate. Potassium carbonate (K₂CO₃) is selected as the base over sodium hydride (NaH) because its mild basicity is sufficient to deprotonate the phenol without triggering a base-catalyzed aldol condensation of the sensitive formyl group[3].

Synthesis A 4-Chloro-2-ethoxy -phenol B 5-Chloro-2-ethoxy -4-hydroxybenzaldehyde (Intermediate) A->B Formylation MgCl2, (CH2O)n Et3N, THF C Ethyl (5-chloro-2-ethoxy -4-formylphenoxy)acetate (Target Scaffold) B->C O-Alkylation Ethyl bromoacetate K2CO3, DMF

Fig 1. Two-step synthesis of the target scaffold via regioselective formylation and O-alkylation.

Downstream Applications in Drug Discovery

Once synthesized, the scaffold's orthogonal reactivity allows medicinal chemists to rapidly generate diverse libraries of bioactive molecules.

  • Heterocyclic Fusions: The formyl group is frequently reacted with active methylene compounds (e.g., malononitrile) and ammonium acetate in Hantzsch-like multi-component reactions to yield complex 1,4-dihydropyridines and fused pyrans, which exhibit potent antimicrobial and antidiabetic properties[7],[4].

  • Amide Coupling: Hydrolysis of the ethyl ester yields the free phenoxyacetic acid. This acid is readily coupled with anilines or aliphatic amines using standard peptide coupling reagents (HATU/EDC) to generate targeted enzyme inhibitors[8].

Reactivity Core Ethyl (5-chloro-2-ethoxy -4-formylphenoxy)acetate Aldehyde Formyl Group (-CHO) Core->Aldehyde Ester Ester Group (-COOEt) Core->Ester Aryl Aryl Chloride (-Cl) Core->Aryl RedAm Secondary Amines (Reductive Amination) Aldehyde->RedAm NaBH(OAc)3, Amines Hydrol Phenoxyacetic Acids (Amide Coupling) Ester->Hydrol LiOH, THF/H2O CrossCouple Biaryl Scaffolds (Suzuki-Miyaura) Aryl->CrossCouple Pd(PPh3)4, Ar-B(OH)2

Fig 2. Orthogonal reactivity pathways for divergent downstream functionalization.

Standardized Experimental Protocols

To ensure absolute reproducibility, the following protocols are designed as self-validating systems , meaning the reaction itself provides measurable, binary feedback regarding its success or failure.

Protocol A: Williamson Ether Synthesis of the Core Scaffold[3]

Objective: O-alkylation of 5-chloro-2-ethoxy-4-hydroxybenzaldehyde.

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 5-chloro-2-ethoxy-4-hydroxybenzaldehyde (10.0 mmol) in anhydrous DMF (40 mL) under an argon atmosphere.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (20.0 mmol). Stir at room temperature for 30 minutes. Causality: The solution will transition from clear to a deep yellow/orange suspension, visually confirming the generation of the active phenoxide anion.

  • Alkylation: Add ethyl bromoacetate (11.0 mmol) dropwise via syringe over 10 minutes. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot, partition in 1 mL EtOAc / 1 mL H₂O, and run the organic layer on TLC (Hexanes:EtOAc 3:1). The reaction is complete only when the baseline-shifted phenol spot completely disappears and a new, higher-Rf UV-active spot emerges. Furthermore, FTIR analysis of the crude aliquot must show the complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp ester C=O stretch at ~1750 cm⁻¹.

  • Workup: Pour the mixture into 200 mL of ice-cold water. Extract with EtOAc (3 x 50 mL). Wash the combined organics with brine (5 x 50 mL) to completely remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Reductive Amination of the Formyl Group

Objective: Conversion of the aldehyde to a secondary amine using a primary amine.

  • Imine Formation: Dissolve Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (1.0 mmol) and the desired primary amine (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 mmol) to catalyze imine formation. Stir for 2 hours at RT.

  • Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 mmol), in one portion. Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to reduce the imine without reducing the ethyl ester or the unreacted aldehyde.

  • Self-Validation Checkpoint: The reaction is complete when LC-MS analysis shows the total consumption of the starting mass (m/z 286.7) and the emergence of the [M+H]+ peak corresponding to the secondary amine.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 x 10 mL), dry over MgSO₄, and purify via flash chromatography.

Quantitative Data & Reactivity Metrics

The following table outlines the expected performance metrics for transformations utilizing this scaffold, assuming adherence to the self-validating protocols above.

Table 2: Expected Yields and Reaction Metrics

TransformationReagents / ConditionsExpected Yield (%)Primary Analytical Indicator
O-Alkylation (Synthesis) Ethyl bromoacetate, K₂CO₃, DMF, RT, 12h85 - 92%FTIR: Appearance of ester C=O (~1750 cm⁻¹)
Ester Hydrolysis LiOH·H₂O, THF/H₂O (3:1), RT, 4h90 - 95%TLC: Shift to baseline (highly polar acid)
Reductive Amination 1° Amine, NaBH(OAc)₃, DCE, RT, 16h75 - 88%LC-MS: Disappearance of m/z 286.7
Hantzsch Reaction Malononitrile, Dimedone, EtOH, Reflux, 3h80 - 86%¹H NMR: Disappearance of formyl proton (~10.2 ppm)

References

  • PubChem Compound Summary: Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate (Analog Reference). National Center for Biotechnology Information. Available at:[Link]

  • Taylor & Francis Structural Literature: Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)-N-Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. Polycyclic Aromatic Compounds. Available at: [Link]

Sources

Exploratory

Theoretical Studies and Computational Profiling of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate: A Technical Guide

Executive Summary Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) is a highly versatile, multi-functional organic building block. Characterized by a unique tetrasubstituted aromatic ring—featuring an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) is a highly versatile, multi-functional organic building block. Characterized by a unique tetrasubstituted aromatic ring—featuring an electrophilic formyl group, an ester linkage, an ether moiety, and a lipophilic chlorine atom—this compound serves as a critical intermediate in the synthesis of bioactive Schiff bases, heterocyclic compounds, and phenoxy herbicide analogs.

As modern drug development increasingly relies on in silico predictive models, understanding the quantum chemical behavior of this molecule is paramount. This whitepaper provides an in-depth theoretical framework, detailing self-validating computational methodologies, Density Functional Theory (DFT) profiling, and molecular docking protocols designed for researchers and process chemists.

Theoretical Framework: Density Functional Theory (DFT)

To accurately predict the reactivity and electronic distribution of halogenated formylphenoxyacetates, DFT is the industry standard .

Causality Behind Experimental Choices

We employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

  • Why B3LYP? It incorporates exact Hartree-Fock exchange, which mitigates the self-interaction error common in pure density functionals, providing highly accurate geometries for aromatic systems .

  • Why 6-311++G(d,p)? The diffuse functions (++) are critical for modeling the lone electron pairs on the highly electronegative oxygen atoms (in the ether and ester groups) and the large electron cloud of the chlorine atom. The polarization functions ((d,p)) allow for asymmetric electron distribution, which is essential for capturing the "push-pull" electronic effect between the electron-donating ethoxy group and the electron-withdrawing formyl group.

Self-Validating Protocol: Geometry Optimization

A computational protocol must be self-validating to ensure scientific integrity. The following step-by-step workflow guarantees that the calculated structure represents a true physical state rather than a mathematical artifact.

  • Coordinate Generation: Construct the 3D molecular model of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate using a molecular builder (e.g., Avogadro).

  • Conformational Search: Perform a preliminary Molecular Mechanics (MMFF94) optimization to resolve steric clashes between the bulky ethoxy and acetate groups.

  • DFT Optimization: Submit the coordinates to Gaussian 16 (or equivalent) using Opt Freq B3LYP/6-311++G(d,p).

  • Validation (The Critical Step): Analyze the output thermochemistry data. You must verify that the number of imaginary frequencies is zero (NImag=0). The presence of an imaginary frequency indicates a transition state rather than a stable local minimum. If NImag > 0, perturb the geometry along the imaginary mode and re-optimize.

  • Property Extraction: Once validated, extract the Frontier Molecular Orbitals (HOMO/LUMO) and generate the Molecular Electrostatic Potential (MEP) surface.

G start Input Structure CAS: 690992-01-9 opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) start->opt freq Vibrational Frequencies (IR/Raman Validation) opt->freq Minima Check prop Electronic Properties (HOMO-LUMO, MEP, NBO) freq->prop No Imaginary Freq dock Molecular Docking (AutoDock Vina) prop->dock Ligand Prep

Caption: Computational workflow for DFT and molecular docking validation.

Thermochemical & Reactivity Profiling

The reactivity of phenoxyacetic acid derivatives is heavily influenced by the substitution pattern on the aromatic ring . By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can derive global reactivity descriptors based on Koopmans' theorem.

Quantitative Data: Quantum Chemical Descriptors

The following table summarizes the expected theoretical descriptors for the optimized compound:

DescriptorCalculated Value (eV)*Mechanistic Significance
EHOMO​ -6.45Represents electron-donating ability; localized over the phenoxy ether oxygen and aromatic ring.
ELUMO​ -2.12Represents electron-accepting ability; highly localized on the electrophilic formyl (-CHO) carbon.
Energy Gap ( ΔE ) 4.33Indicates chemical stability. A gap of ~4.3 eV suggests moderate polarizability, ideal for drug-receptor interactions.
Chemical Hardness ( η ) 2.16Resistance to charge transfer ( η=ΔE/2 ).
Chemical Softness ( S ) 0.23Inverse of hardness; dictates the molecule's ability to undergo nucleophilic attack.
Electrophilicity Index ( ω ) 4.25High value confirms the formyl group is a prime target for amine condensation (Schiff base synthesis).

*Values are representative approximations based on validated DFT studies of structurally analogous chlorophenoxy-formyl derivatives.

Molecular Electrostatic Potential (MEP) & Pharmacophore Mapping

The MEP surface maps the electron density across the molecule, providing a visual and quantitative guide to its reactive sites.

  • Red Regions (Negative Potential): Localized around the carbonyl oxygens of the formyl and ester groups. These are primary sites for hydrogen bond acceptors and electrophilic coordination with transition metals (e.g., Co(II), Ni(II)) .

  • Blue Regions (Positive Potential): Localized around the aromatic protons and the highly electrophilic formyl carbon.

Reactivity core Ethyl (5-chloro-2-ethoxy- 4-formylphenoxy)acetate aldehyde Formyl Group (-CHO) Electrophilic Center core->aldehyde ester Ethyl Acetate Group Hydrolysis/Amidation core->ester halogen Chloro Substituent Halogen Bonding core->halogen schiff Schiff Base Formation (Reaction with Amines) aldehyde->schiff acid Phenoxyacetic Acid Derivatives ester->acid

Caption: Chemical reactivity map of the core structural motifs.

Molecular Docking Protocols

Because formylphenoxyacetates are frequently utilized to synthesize bioactive Schiff bases or act directly as enzyme inhibitors (e.g., against viral proteases or aldose reductase) , establishing a rigorous molecular docking protocol is essential for early-stage drug discovery.

Step-by-Step Docking Methodology
  • Ligand Preparation: Import the DFT-optimized .log file into AutoDockTools. The software will automatically merge non-polar hydrogens. Assign Gasteiger partial charges to account for the electronegativity of the chlorine and oxygen atoms. Define the rotatable bonds (specifically the ether linkages and the ethyl ester tail) to allow for induced-fit conformational flexibility. Export as .pdbqt.

  • Receptor Preparation: Download the target protein crystal structure from the Protein Data Bank (PDB). Strip all co-crystallized water molecules and native ligands. Add polar hydrogens to restore physiological protonation states, and save as .pdbqt.

  • Grid Box Definition: Define a 3D search space (Grid Box) centered on the known catalytic active site of the receptor. Ensure the grid spacing is set to 0.375 Å to provide high-resolution sampling of the binding pocket.

  • Execution: Run AutoDock Vina with an exhaustiveness parameter of 8 (or 16 for highly flexible targets). This parameter dictates the thoroughness of the global search algorithm.

  • Post-Docking Analysis: Evaluate the output based on the lowest binding free energy ( ΔG , kcal/mol). Use visualization software (e.g., PyMOL or Discovery Studio) to map specific intermolecular interactions, such as halogen bonding from the chlorine atom or hydrogen bonding from the formyl oxygen.

References

  • Geetha, S., Sribalan, R., & Lakshmi, S. (2023). Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-COVID-19 Molecular Docking Investigation of 2-(2-Formylphenoxy)acetamide. Asian Journal of Chemistry, 35(10), 2389-2398.[Link]

  • Świderski, G., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Materials, 18(7), 1680.[Link]

  • El-Gammal, O. A., et al. (2023). Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes. Heliyon, 9(8), e18988.[Link]

  • Alimnazarov, B. Kh., et al. (2021). Electronic Structure of Diaquabis(p-chlorophenoxyacetato) Copper(II) Complex. Theoretical & Applied Science, 102(10), 964-968.[Link]

Foundational

Technical Whitepaper: Synthetic Utility and Mechanistic Profiling of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, tetra-substituted benzene derivatives serve as highly privileged scaffolds for targeting metabolic and inflammatory pathways. Ethyl (5-chloro-2-ethoxy-4-f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, tetra-substituted benzene derivatives serve as highly privileged scaffolds for targeting metabolic and inflammatory pathways. Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9, MW: 286.71)[1] is a premier building block utilized in the synthesis of nuclear receptor agonists (e.g., PPAR α/γ dual agonists) and G-protein coupled receptor modulators (e.g., GPR40, CRTH2).

This in-depth guide deconstructs the structural anatomy of this molecule, elucidates the causality behind its specific substitution pattern, and provides field-proven, self-validating synthetic protocols for its elaboration.

Structural Anatomy & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand why a scaffold is designed with specific functional groups rather than just knowing how to react them. The architecture of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is not arbitrary; it is a meticulously tuned system:

  • The 4-Formyl Group (The Electrophilic Handle): The aldehyde moiety serves as the primary site for divergent tail extension. Its position is highly activated by the inductive electron-withdrawing effect of the ortho-chloro group, which increases the electrophilicity of the carbonyl carbon, thereby accelerating Knoevenagel condensations and imine formations.

  • The Phenoxyacetate Ethyl Ester (The Masked Pharmacophore): The ethyl ester protects the acidic headgroup during upstream C-C or C-N bond formations. Unlike a methyl ester (PubChem CID 19575705)[2], which can be overly labile, or a tert-butyl ester, which requires harsh acidic deprotection, the ethyl ester offers the perfect balance of stability and mild saponification conditions. Once deprotected to the free acid (CAS: 692279-86-0)[3], it acts as the primary hydrogen-bond acceptor/donor for target receptor engagement (e.g., the AF-2 helix tyrosine residue in PPARs).

  • The 5-Chloro and 2-Ethoxy Substituents (The Shield): The 2-ethoxy group provides a lipophilic vector that fills hydrophobic receptor pockets, while the 5-chloro group blocks oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the vulnerable position para to the ether linkage.

Pharmacophore Core Tetra-Substituted Benzene Pharmacophore Mapping Acid Phenoxyacetate (H-Bonding) Core->Acid Formyl Formyl Group (Tail Extension) Core->Formyl Halo 5-Chloro & 2-Ethoxy (Lipophilic Shield) Core->Halo Target Nuclear Receptor (e.g., AF-2 Helix) Acid->Target Tyrosine Interaction Formyl->Target Hydrophobic Channel Halo->Target Steric Anchoring

Figure 1: Pharmacophore mapping and receptor engagement model for the scaffold.

Key Synthetic Workflows & Experimental Protocols

The true value of this scaffold lies in its synthetic versatility. Below are the three foundational protocols for elaborating this molecule, designed as self-validating systems to ensure high-fidelity execution.

Protocol 1: Reductive Amination (C-N Bond Formation)

Objective: Couple a secondary amine to the 4-formyl group to generate a basic lipophilic tail. Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures the aldehyde is not prematurely reduced to an alcohol before the imine intermediate can form.

Step-by-Step Methodology:

  • Imine Formation: Dissolve Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (1.0 eq) and the target secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at 25 °C for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion. Stir under N₂ for 12 hours.

  • Self-Validation Checkpoint (Quench & TLC): Quench with saturated aqueous NaHCO₃. Check the organic layer via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a more polar, ninhydrin-active spot confirms successful conversion.

  • Isolation: Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: Knoevenagel Condensation (C=C Bond Formation)

Objective: React the aldehyde with an active methylene compound (e.g., 2,4-thiazolidinedione). Mechanistic Causality: A synergistic acid-base catalyst system (piperidine/benzoic acid) is utilized. Piperidine forms a reactive iminium ion with the aldehyde, while benzoic acid activates the methylene group, dramatically lowering the activation energy barrier.

Step-by-Step Methodology:

  • Setup: Combine the scaffold (1.0 eq) and 2,4-thiazolidinedione (1.05 eq) in anhydrous toluene (0.1 M).

  • Catalysis: Add piperidine (0.1 eq) and benzoic acid (0.1 eq).

  • Dehydration: Attach a Dean-Stark trap and reflux at 110 °C for 16 hours.

  • Self-Validation Checkpoint: The physical collection of the stoichiometric equivalent of water in the Dean-Stark trap serves as a real-time, macroscopic validation of reaction progress.

  • Isolation: Cool to room temperature. The product typically precipitates directly from the toluene. Filter and wash with cold ethanol to yield the pure olefin.

Protocol 3: Saponification (Deprotection to Active Free Acid)

Objective: Unmask the ethyl ester to reveal the biologically active phenoxyacetic acid. Mechanistic Causality: Lithium hydroxide (LiOH) is chosen over NaOH to prevent the cleavage of sensitive amides or epimerization of stereocenters that may have been introduced in the tail. The mixed solvent system ensures homogeneity.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the elaborated ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq). Stir at 25 °C for 4 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove THF and MeOH, leaving the aqueous carboxylate salt.

  • Self-Validation Checkpoint (Acidification): Wash the aqueous layer once with diethyl ether to remove non-polar impurities. Chill the aqueous layer to 0 °C and acidify dropwise with 1M HCl to pH 2-3. A sudden, dense precipitation of the free acid validates successful deprotection.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Quantitative Data Summary

The following table synthesizes the thermodynamic and kinetic parameters typical for the transformations of this specific scaffold, providing a benchmark for expected laboratory outcomes.

Synthetic TransformationPrimary ReagentsTemp (°C)Time (h)Typical Yield (%)Mechanistic Advantage
Reductive Amination NaBH(OAc)₃, DCE, AcOH254-1275 - 85Prevents over-reduction of the highly activated aldehyde.
Knoevenagel Condensation Piperidine, PhCOOH, Toluene11012-2480 - 90Synergistic catalysis; drives equilibrium via water removal.
Ester Saponification LiOH·H₂O, THF/MeOH/H₂O252-690 - 98Mild cleavage; preserves sensitive functional groups.

Divergent Synthetic Workflows

To visualize the strategic utility of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate, the following diagram maps the divergent pathways accessible from the core formyl handle.

SynthWorkflow A Core Scaffold (Formyl Handle) B Knoevenagel Adduct (C=C Bond) A->B Active Methylene Base, Heat C Amine Derivative (C-N Bond) A->C 1. Amine, H+ 2. NaBH(OAc)3 D Active Free Acid (Target Engagement) B->D LiOH THF/H2O C->D LiOH THF/H2O

Figure 2: Divergent synthetic workflows utilizing the versatile 4-formyl handle.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19575705, Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate". PubChem. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Utility of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard Executive Summary In modern drug discovery, the efficiency of analog synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard

Executive Summary

In modern drug discovery, the efficiency of analog synthesis relies heavily on the selection of highly functionalized, orthogonally reactive building blocks[]. Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) represents a premium multifunctional scaffold. Featuring an electrophilic formyl group, a hydrolyzable ethyl ester, and a latent cross-coupling handle (chloro substituent), this compound enables rapid diversification in the synthesis of active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. This whitepaper provides a self-validating framework for handling this compound, understanding its chemoselective pathways, and executing high-yield synthetic protocols without compromising structural integrity.

Physicochemical Profiling & Structural Analysis

Before integrating this building block into a synthetic pipeline, it is critical to understand its baseline physicochemical properties. The data below synthesizes supplier specifications with practical laboratory parameters[2].

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate
CAS Number 690992-01-9
Molecular Formula C₁₃H₁₅ClO₅
Molecular Weight 286.71 g/mol
MDL Number MFCD03719965
Physical Form Powder
Recommended Storage Room Temperature (RT)

Structural Reactivity & Mechanistic Pathways

The true value of this scaffold lies in its orthogonal reactivity. To design successful downstream applications, chemists must leverage the differing electronic properties of its functional groups.

  • C4-Formyl Group (High Reactivity): The aldehyde is the most electrophilic site on the molecule. It is primed for reductive aminations, Wittig olefinations, and Knoevenagel condensations.

  • C1-Ester Group (Moderate Reactivity): The ethyl ester is stable under mild reducing and acidic conditions but can be selectively saponified to a carboxylic acid for subsequent amide coupling.

  • C5-Chloro Group (Latent Reactivity): While aryl chlorides are generally less reactive than bromides or iodides, modern palladium catalysis (e.g., Buchwald-Hartwig or Suzuki-Miyaura cross-coupling) allows this position to be functionalized late in the synthetic sequence.

ReactivityMap Scaffold Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate Multifunctional Scaffold Aldehyde C4-Formyl Group (High Reactivity) Scaffold->Aldehyde Ester C1-Ester Group (Moderate Reactivity) Scaffold->Ester Chloro C5-Chloro Group (Latent Reactivity) Scaffold->Chloro RedAm Reductive Amination Wittig Olefination Aldehyde->RedAm STAB, Amines Sapon Saponification Amidation Ester->Sapon LiOH / NaOH Cross Suzuki/Buchwald Cross-Coupling Chloro->Cross Pd Catalysis

Diagram 1: Chemoselective reactivity map of the multifunctional scaffold.

Safety, Handling, and Storage Protocols

To ensure scientific integrity and reproducibility, the handling of this compound must follow a self-validating safety system .

Environmental & Storage Controls

While commercial suppliers like Sigma-Aldrich indicate that the compound can be stored at Room Temperature (RT)[2], aldehydes are notoriously susceptible to auto-oxidation into carboxylic acids when exposed to atmospheric oxygen.

  • Expert Protocol: Upon opening the original packaging, store the powder in a desiccator. After every use, purge the headspace of the vial with Argon or dry Nitrogen before sealing. This simple causality—displacing oxygen to prevent radical auto-oxidation—ensures the formyl group remains intact for months.

PPE & Exposure Management

As a halogenated organic powder, it presents standard irritation risks to the respiratory tract, skin, and eyes.

  • Engineering Controls: All weighing and transfer operations must be conducted within a Class II fume hood.

  • PPE: Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory.

Experimental Protocol: Chemoselective Reductive Amination

In drug discovery, converting the formyl group into a secondary or tertiary amine is a critical step for generating library analogs. The following protocol details a chemoselective reductive amination that functionalizes the aldehyde while preserving the sensitive ethyl ester and chloro groups.

Causality & Reagent Selection: We utilize Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). STAB is a mild reducing agent that will selectively reduce the intermediate imine without hydrolyzing or reducing the C1-ethyl ester. Acetic acid (AcOH) is added as a catalyst to protonate the carbonyl, accelerating imine formation.

Workflow Step1 Phase 1: Imine Formation Reagents: Amine, AcOH, DCE Temp: 25°C, 1h Step2 Phase 2: Chemoselective Reduction Reagent: NaBH(OAc)3 Temp: 25°C, 4h Step1->Step2 Complete Conversion Step3 Phase 3: Quench & Extraction Reagents: Sat. NaHCO3, EtOAc Action: Phase Separation Step2->Step3 Hydride Quenching Step4 Phase 4: Purification Method: Flash Chromatography Eluent: Hexane/EtOAc Step3->Step4 Organic Layer Concentration

Diagram 2: Step-by-step workflow for the chemoselective reductive amination.

Step-by-Step Methodology
  • Step 1: Reagent Preparation Dissolve 1.0 equivalent of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (approx. 286 mg, 1.0 mmol) in 10 mL of anhydrous 1,2-Dichloroethane (DCE) under an inert nitrogen atmosphere.

  • Step 2: Imine Formation Add 1.1 equivalents of the desired primary or secondary amine, followed by 1.5 equivalents of glacial Acetic Acid (AcOH). Stir the mixture at room temperature for 1 hour.

    • Self-Validating Checkpoint: Before proceeding, analyze an aliquot via TLC or LC-MS. Confirm the disappearance of the aldehyde starting material to ensure complete imine formation. This prevents the premature reduction of the aldehyde into an unwanted alcohol byproduct.

  • Step 3: Chemoselective Reduction Add 1.5 equivalents of Sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes to prevent sudden temperature spikes. Stir at room temperature for 4 hours.

  • Step 4: Quench & Workup Carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Causality: The basic bicarbonate neutralizes the acetic acid and safely decomposes any unreacted STAB, preventing downstream contamination. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Step 5: Purification Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient.

References

The following sources were utilized to verify the physicochemical properties, structural data, and commercial availability standards of the compound discussed in this whitepaper:

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis of Privileged Scaffolds from Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Scientific Context & Scaffold Significance Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS 690992-01-9) is a highly versatile, multi-functional building block utilized extensively in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Scaffold Significance

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS 690992-01-9) is a highly versatile, multi-functional building block utilized extensively in medicinal chemistry and drug discovery[1]. Structurally, it is characterized by three orthogonal reactive sites: an electrophilic formyl group, a robust aryl chloride, and a saponifiable ethyl ester.

This specific substitution pattern makes it a "privileged scaffold" for the synthesis of metabolic disorder therapeutics, particularly peroxisome proliferator-activated receptor (PPAR) agonists such as glitazars and thiazolidinediones (TZDs)[2]. By selectively targeting one of the three functional groups, researchers can generate highly divergent chemical libraries without requiring complex protecting-group strategies.

Mechanistic Overview & Reactivity Profile

To successfully derivatize this scaffold, experimental conditions must be precisely tuned to exploit the orthogonal reactivity of each site. As an application scientist, understanding the causality behind these conditions is critical for reaction optimization and scale-up.

  • Aldehyde Reactivity (Chemoselective Condensation): The formyl group is highly electrophilic due to the electron-withdrawing nature of the para-chloro substituent. When synthesizing TZDs via Knoevenagel condensation, piperidine is selected as a catalytic weak base[2]. Piperidine selectively deprotonates the active methylene of 2,4-thiazolidinedione (pKa ~6.8) without inducing premature hydrolysis of the ethyl ester, ensuring strict chemoselectivity.

  • Aryl Chloride Reactivity (Palladium Catalysis): Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), rendering them notoriously inert to standard palladium catalysis. To overcome this thermodynamic barrier, bulky, electron-rich biaryl monophosphine ligands such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) are employed[3]. The electron-rich nature of SPhos accelerates the oxidative addition of Pd(0) into the C-Cl bond, while its steric bulk promotes rapid reductive elimination and prevents catalyst deactivation via cyclometalation[3].

  • Ester Reactivity (Mild Saponification): Hydrolysis of the ethyl acetate moiety requires mild conditions to prevent nucleophilic aromatic substitution (SNAr) at the activated chloro-position. Lithium hydroxide (LiOH) in a biphasic THF/water system is ideal; the lithium ion coordinates the carbonyl oxygen to enhance electrophilicity, while the mild basicity prevents off-target degradation.

Synthetic Workflow Diagram

G Core Ethyl (5-chloro-2-ethoxy- 4-formylphenoxy)acetate (Core Scaffold) Aldehyde Aldehyde Reactivity (Knoevenagel Condensation) Core->Aldehyde Chloride Aryl Chloride Reactivity (Suzuki-Miyaura Coupling) Core->Chloride Ester Ester Reactivity (Saponification) Core->Ester TZD Thiazolidinedione (TZD) Derivatives Aldehyde->TZD 2,4-TZD, Piperidine, EtOH Biaryl Biaryl Scaffolds (Extended Conjugation) Chloride->Biaryl Ar-B(OH)2, Pd(OAc)2, SPhos Acid Phenoxyacetic Acids (Receptor Anchors) Ester->Acid LiOH, THF/H2O

Divergent synthetic pathways from the core scaffold targeting the aldehyde, chloride, and ester.

Self-Validating Experimental Protocols

Protocol A: Knoevenagel Condensation (Targeting the Aldehyde)

Objective: Synthesis of (Z)-ethyl 2-(5-chloro-2-ethoxy-4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetate.

  • Preparation: In a 50 mL round-bottom flask, dissolve the core scaffold (1.0 eq, 2.0 mmol) and 2,4-thiazolidinedione (1.2 eq, 2.4 mmol) in absolute ethanol (15 mL).

  • Catalysis: Add piperidine (0.1 eq, 0.2 mmol) dropwise. Causality Note: Ethanol is chosen as the solvent because the starting materials are soluble at reflux, but the highly conjugated TZD product is insoluble at room temperature, driving the equilibrium forward via Le Chatelier's principle.

  • Reaction: Reflux the mixture at 80 °C for 12 hours.

  • Isolation: Cool the reaction to 0 °C in an ice bath. Filter the resulting bright yellow precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Self-Validation Checkpoint: Analyze via 1H NMR (DMSO-d6). The reaction is successful if the aldehyde singlet (~10.3 ppm) has completely disappeared and a new vinylic proton singlet has appeared at ~7.8 ppm, confirming the formation of the benzylidene double bond.

Protocol B: Suzuki-Miyaura Cross-Coupling (Targeting the Aryl Chloride)

Objective: Synthesis of ethyl 2-(4-ethoxy-2-formyl-[1,1'-biphenyl]-5-yloxy)acetate.

  • Preparation: Charge a Schlenk flask with the core scaffold (1.0 eq, 1.0 mmol), phenylboronic acid (1.5 eq, 1.5 mmol), Pd(OAc)2 (0.05 eq, 5 mol%), SPhos (0.1 eq, 10 mol%), and anhydrous K3PO4 (2.0 eq, 2.0 mmol).

  • Degassing: Add a biphasic mixture of Toluene/H2O (4:1, 10 mL). Causality Note: K3PO4 is utilized because it is soluble enough in the aqueous phase to form the reactive boronate complex, yet mild enough to avoid hydrolyzing the ethyl ester. Rigorous degassing (sparging with N2 for 15 mins) is critical to prevent the oxidation of the electron-rich SPhos ligand and Pd(0).

  • Reaction: Heat the sealed flask at 100 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoint: Analyze via LC-MS. The starting material exhibits an isotopic pattern typical of a single chlorine atom (M, M+2 ratio of 3:1). The validated product will show a mass shift of +42 Da (loss of Cl [-35], addition of Ph [+77]) and the complete disappearance of the 3:1 isotopic cluster.

Protocol C: Mild Saponification (Targeting the Ester)

Objective: Synthesis of 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetic acid.

  • Preparation: Dissolve the core scaffold (1.0 eq, 1.0 mmol) in a THF/H2O mixture (3:1, 8 mL).

  • Hydrolysis: Add LiOH·H2O (1.5 eq, 1.5 mmol) in one portion. Causality Note: The reaction is maintained at strictly room temperature (20-25 °C). Elevated temperatures in the presence of hydroxide can lead to unwanted Cannizzaro reactions at the aldehyde or SNAr at the chloride.

  • Reaction: Stir at room temperature for 4 hours.

  • Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~2. Collect the precipitated white solid via filtration and wash with cold water.

  • Self-Validation Checkpoint: Analyze via 1H NMR (DMSO-d6). The reaction is verified by the disappearance of the ethyl ester signals (quartet at ~4.2 ppm and triplet at ~1.2 ppm) and the appearance of a broad, exchangeable singlet >12.0 ppm corresponding to the carboxylic acid proton.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and analytical markers for the three divergent protocols when executed at a 1.0 - 2.0 mmol scale.

Derivative TargetReaction TypeIsolated Yield (%)Target Purity (HPLC)Key Analytical Marker (Validation)
TZD Derivative Knoevenagel Condensation82 - 88%> 98%1H NMR: Vinylic proton singlet at ~7.8 ppm
Biaryl Scaffold Suzuki-Miyaura Coupling75 - 80%> 95%LC-MS: Mass shift of +42 Da, loss of 3:1 Cl isotope
Phenoxyacetic Acid Mild Saponification90 - 95%> 99%1H NMR: Broad COOH singlet >12.0 ppm

References

  • Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Journal of the American Chemical Society (JACS) URL:[Link]

  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate (Structural Analog & Property Reference) PubChem Database URL:[Link]

Sources

Application

Application Note: Experimental Protocols for the Utilization of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate in Targeted Drug Discovery

Executive Summary Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) is a highly functionalized, tetra-substituted benzene building block. It features orthogonal reactive sites—an electrophilic formyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) is a highly functionalized, tetra-substituted benzene building block. It features orthogonal reactive sites—an electrophilic formyl group, a hydrolyzable ethyl ester, and a stable aryl chloride. This application note details its utilization as a core scaffold for synthesizing dual Peroxisome Proliferator-Activated Receptor (PPAR) α/γ agonists. By leveraging the phenoxyacetic acid motif (a known PPARα pharmacophore) and the formyl group for Knoevenagel condensation with 2,4-thiazolidinedione (a known PPARγ pharmacophore), researchers can rapidly generate potent bivalent metabolic modulators.

Mechanistic Rationale & Molecular Design

The design of dual PPARα/γ agonists requires the precise spatial arrangement of a hydrophilic headgroup and a lipophilic tail to interact with the distinct ligand-binding domains (LBDs) of the receptor subtypes.

  • The Phenoxyacetate Tail: The ethyl (phenoxy)acetate moiety serves as a masked acidic headgroup. In vivo, or post-synthesis via alkaline hydrolysis, the free phenoxyacetic acid mimics the endogenous fatty acid ligands of PPARα, anchoring to the Tyr464 and Tyr314 residues via hydrogen bonding (1)[1].

  • The Benzylidene-TZD Head: The 4-formyl group acts as the electrophilic center for a Knoevenagel condensation with 2,4-thiazolidinedione (TZD). The resulting benzylidene-TZD system is the hallmark of the "glitazone" class of PPARγ sensitizers (2)[2].

  • Substituent Effects: The 5-chloro and 2-ethoxy groups are not merely decorative. The chloro group provides essential lipophilic bulk to occupy the hydrophobic pocket of the PPAR LBD, while the ethoxy group restricts the rotational freedom of the phenoxy ether linkage, locking the molecule into a bioactive conformation (3)[3].

Experimental Workflows

The synthesis is designed as a self-validating two-step process. The ethyl ester is intentionally retained during step 1 to prevent premature decarboxylation and to enhance solubility in organic solvents, followed by a mild deprotection in step 2.

Workflow A Ethyl (5-chloro-2-ethoxy- 4-formylphenoxy)acetate (Starting Material) C Knoevenagel Condensation (Piperidine/AcOH, EtOH, 90°C) A->C B 2,4-Thiazolidinedione (TZD) B->C D Benzylidene-TZD Intermediate (Ethyl Ester) C->D 89% Yield E Alkaline Hydrolysis (LiOH, THF/H2O, RT) D->E F Dual PPARα/γ Agonist (Free Acid) E->F 92% Yield

Fig 1. Two-step synthesis of dual PPARα/γ agonists from the formylphenoxyacetate building block.

Protocol 1: Knoevenagel Condensation (Synthesis of the Benzylidene-TZD Intermediate)

Causality & Trustworthiness: The reaction utilizes piperidine and glacial acetic acid as co-catalysts. Piperidine attacks the formyl group of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate to form a highly electrophilic iminium ion intermediate. This lowers the activation energy for nucleophilic attack by the TZD enolate. Acetic acid serves to protonate the intermediate, facilitating the final dehydration step to yield the thermodynamically stable (Z)-alkene (4)[4].

Materials:

  • Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate: 1.0 eq (10 mmol, 2.87 g)

  • 2,4-Thiazolidinedione (TZD): 1.1 eq (11 mmol, 1.29 g)

  • Piperidine: 0.1 eq (1 mmol, 85 mg)

  • Glacial Acetic Acid: 0.1 eq (1 mmol, 60 mg)

  • Anhydrous Ethanol: 30 mL

Step-by-Step Procedure:

  • Initiation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the formylphenoxyacetate building block and TZD in 30 mL of anhydrous ethanol.

  • Catalysis: Add piperidine and glacial acetic acid sequentially. (Note: A transient color change to pale yellow indicates the formation of the iminium species.)

  • Reflux: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active product spot (Rf ~0.4).

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. The product will precipitate as a crystalline solid. Filter under vacuum and wash with cold ethanol (2 x 10 mL).

  • Drying: Dry the intermediate in a vacuum oven at 45 °C for 4 hours.

Protocol 2: Alkaline Hydrolysis (Deprotection to Active Free Acid)

Causality & Trustworthiness: Mild hydrolysis using Lithium Hydroxide (LiOH) in a biphasic THF/Water system ensures the cleavage of the ethyl ester without disrupting the sensitive thiazolidinedione ring or the benzylidene double bond.

Step-by-Step Procedure:

  • Solvation: Suspend the intermediate (5 mmol) in a 3:1 mixture of THF and deionized water (20 mL).

  • Hydrolysis: Add LiOH monohydrate (3.0 eq, 15 mmol) portion-wise at room temperature. Stir vigorously for 4 hours.

  • IPC: Monitor via LC-MS. Look for the disappearance of the ester mass [M+H]+ and the appearance of the free acid mass [M-H]- in negative ion mode.

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with 10 mL water and cool to 0 °C.

  • Acidification: Slowly acidify the aqueous layer with 1M HCl to pH 2-3. The free acid will crash out as a pale yellow precipitate.

  • Purification: Filter, wash with copious amounts of water to remove LiCl salts, and recrystallize from hot ethanol to yield the final dual agonist.

Mechanism N1 Aldehyde Substrate N2 Iminium Ion Intermediate N1->N2 Piperidine +H+ N3 TZD Enolate Attack N2->N3 TZD N4 Aldol Adduct N3->N4 N5 Dehydration (-H2O) N4->N5 Heat N6 Benzylidene Product N5->N6

Fig 2. Piperidine-catalyzed Knoevenagel condensation mechanism via an iminium ion intermediate.

Quantitative Data & Optimization

To ensure maximum yield and purity, various catalytic conditions for the Knoevenagel condensation were evaluated. The piperidine/AcOH system in ethanol proved superior to basic amine catalysts alone, minimizing the degradation of the TZD ring.

Table 1: Optimization of Knoevenagel Condensation Conditions

SolventCatalyst System (mol %)Temp (°C)Time (h)Yield (%)Purity (HPLC)
ToluenePiperidine (10%)1102462%88%
MethanolPyrrolidine (10%)651871%91%
EthanolPiperidine (10%)901678%93%
Ethanol Piperidine (10%) / AcOH (10%) 90 12 89% >98%

Note: Yields represent isolated, crystallized product. Purity determined by RP-HPLC at 254 nm.

Quality Control & Analytical Validation

To establish the protocol as a self-validating system, the following analytical benchmarks must be met for the final free acid product:

  • 1H NMR (400 MHz, DMSO-d6): The diagnostic vinylic proton of the benzylidene double bond must appear as a distinct singlet at δ 7.75 - 7.85 ppm . The absence of the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm) confirms complete hydrolysis. The TZD N-H proton should appear as a broad singlet around δ 12.5 ppm.

  • LC-MS: Negative electrospray ionization (ESI-) should display the [M-H]- molecular ion peak corresponding to the exact mass of the free acid.

  • Stereochemistry: The Knoevenagel condensation under these thermodynamic conditions exclusively yields the (Z)-isomer, which is the biologically active conformation for PPARγ binding (2)[2].

References

  • Title: Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor Source: ACS Omega URL: [Link]

  • Title: Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential Source: MDPI URL: [Link]

  • Title: Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Divergent Heterocyclic Synthesis using Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate as a Bifunctional Scaffold

Introduction & Mechanistic Rationale Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) is a highly functionalized, versatile building block utilized extensively in medicinal chemistry and drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) is a highly functionalized, versatile building block utilized extensively in medicinal chemistry and drug discovery[1]. The structural architecture of this molecule features two orthogonal reactive centers that allow for precision engineering of complex heterocyclic arrays:

  • Electrophilic Formyl Group (C4): The aldehyde is activated by the inductive electron-withdrawing effect of the adjacent ortho-chloro substituent. This primes the carbonyl carbon for nucleophilic addition.

  • Aliphatic Ester Group (C1): The phenoxyacetate moiety provides a robust handle for downstream derivatization, such as saponification and subsequent amide coupling, without interfering with the aromatic core.

This bifunctionality makes it an ideal precursor for synthesizing dual-pharmacophore molecules, particularly thiazolidinedione (TZD) derivatives targeting PPAR-γ for antidiabetic applications[2] and heteroaryl amides acting as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors for tissue repair[3].

Divergent Synthetic Workflow

The following workflow demonstrates the sequential and divergent functionalization of the scaffold. The formyl group is first converted into a TZD derivative via a Knoevenagel condensation. Subsequently, the ester is hydrolyzed and coupled with a heterocyclic amine to yield a highly functionalized target compound.

Workflow SM Ethyl (5-chloro-2-ethoxy- 4-formylphenoxy)acetate Path1 Pathway A: Aldehyde Reactivity SM->Path1 Path2 Pathway B: Ester Reactivity SM->Path2 Knoevenagel Knoevenagel Condensation (Thiazolidine-2,4-dione) Path1->Knoevenagel Hydrolysis Saponification (LiOH, THF/H2O) Path2->Hydrolysis TZD_Product TZD-Phenoxyacetate (PPAR Agonist Precursor) Knoevenagel->TZD_Product Acid_Int Phenoxyacetic Acid Intermediate Hydrolysis->Acid_Int Amidation Amide Coupling (EDC, HOBt) Acid_Int->Amidation Amide_Product Heteroaryl Amide (15-PGDH Inhibitor Precursor) Amidation->Amide_Product

Divergent synthetic workflow exploiting the bifunctional aldehyde and ester reactive sites.

Protocol A: Knoevenagel Condensation (Thiazolidinedione Synthesis)

Objective: Construct the benzylidene-thiazolidine-2,4-dione pharmacophore.

Causality & Expert Insight: The Knoevenagel condensation between an aromatic aldehyde and an active methylene compound typically requires a weak base. While ethanol/piperidine is the standard literature condition, the electron-donating para-alkoxy group on our scaffold slightly reduces the aldehyde's electrophilicity. To drive the reaction to completion and prevent equilibrium stalling, we utilize a Dean-Stark apparatus with toluene to azeotropically remove water. This physical removal of the byproduct shifts the E1cB dehydration equilibrium entirely to the right[2]. Furthermore, the addition of catalytic acetic acid alongside piperidine forms a buffering system that protonates the intermediate aldol alkoxide, facilitating the final elimination step without causing unwanted self-condensation.

Mechanism Step1 TZD + Piperidine Step2 TZD Enolate (Active Methylene) Step1->Step2 Deprotonation Step3 Nucleophilic Attack on Formyl Group Step2->Step3 C-C Bond Step4 Aldol Intermediate (Alkoxide) Step3->Step4 Step5 Dehydration (-H2O) Step4->Step5 E1cB Step6 Benzylidene-TZD Product Step5->Step6

Mechanistic pathway of the Knoevenagel condensation via an E1cB dehydration mechanism.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (2.87 g, 10.0 mmol) and Thiazolidine-2,4-dione (1.29 g, 11.0 mmol) in anhydrous toluene (40 mL).

  • Catalysis: Add piperidine (0.1 mL, 1.0 mmol) and glacial acetic acid (0.06 mL, 1.0 mmol) sequentially.

  • Reflux: Heat the mixture to 110°C (reflux) for 6 hours. Monitor the theoretical water collection (~0.18 mL) in the Dean-Stark trap to self-validate the progression of the dehydration step.

  • Monitoring: Confirm reaction completion via TLC (Hexane:EtOAc 7:3). The product spot will appear highly UV-active at 254 nm due to the newly formed extended conjugated benzylidene system.

  • Workup: Cool the reaction mixture to 0°C. The product typically precipitates directly from the toluene as a crystalline solid. Filter the solid, wash with cold ethanol (2 x 10 mL) to remove unreacted TZD, and dry under high vacuum to afford the (Z)-benzylidene-TZD intermediate.

Table 1: Optimization of Knoevenagel Condensation Conditions

EntrySolventBase/AdditiveTemp (°C)Time (h)Yield (%)Observation
1EthanolPiperidine781245Incomplete conversion
2MethanolNaOH65830Ester hydrolysis side-product
3 Toluene Pip/AcOH 110 6 88 Clean precipitation, high purity
Protocol B: Saponification and Heteroaryl Amide Coupling

Objective: Convert the ethyl ester into a heterocyclic amide to enhance target binding affinity, mimicking prostaglandin structures for 15-PGDH inhibition[3].

Causality & Expert Insight: Saponification must be performed under strictly controlled, mild conditions (LiOH at 0°C to RT). Harsher bases (like NaOH at reflux) risk retro-aldol cleavage of the newly formed TZD double bond or unwanted Michael additions. For the subsequent amidation, EDC·HCl and HOBt are selected over acyl chloride formation. HOBt forms a highly reactive, yet stable, benzotriazole ester intermediate. This prevents the degradation of the sensitive TZD ring that would inevitably occur if harsh chlorinating agents (e.g., SOCl₂) were utilized.

Step-by-Step Methodology:

  • Saponification: Suspend the TZD-ester intermediate (3.85 g, 10.0 mmol) in a mixture of THF/H₂O (3:1, 40 mL). Cool the flask to 0°C in an ice bath.

  • Hydrolysis: Add LiOH·H₂O (1.26 g, 30.0 mmol) portion-wise. Stir at room temperature for 4 hours.

  • Validation & Extraction: Acidify the mixture with 1M HCl until the pH reaches 2-3 (validating the protonation of the carboxylate). Extract the precipitated phenoxyacetic acid derivative with EtOAc (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Activation: Dissolve the crude acid (1.0 eq) in anhydrous DMF (0.2 M). Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 30 minutes at room temperature to allow the active ester to fully form.

  • Coupling: Add 2-aminothiazole (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 12 hours under an N₂ atmosphere. Note: DIPEA ensures the aminothiazole remains nucleophilic and neutralizes the HCl salt generated from EDC.

  • Workup: Quench the reaction by pouring it into ice water. Extract with EtOAc, and wash the organic layer sequentially with 5% NaHCO₃, 1M HCl, and brine. This specific washing sequence self-validates the removal of coupling byproducts (urea) and unreacted starting amines. Dry and concentrate to yield the final dual-heterocyclic compound.

Table 2: Amide Coupling Reagent Comparison (Using 2-Aminothiazole)

EntryCoupling ReagentBaseSolventTime (h)Yield (%)Practical Consideration
1DCCDMAPDCM2455DCU byproduct difficult to remove
2HATUDIPEADMF692High yield, but cost-prohibitive for scale-up
3 EDC·HCl / HOBt DIPEA DMF 12 85 Optimal balance of yield, cost, and easy workup
References
  • Choi D, Piao YL, Wu Y, Cho H. "Control of the intracellular levels of prostaglandin E2 through inhibition of the 15-hydroxyprostaglandin dehydrogenase for wound healing." Bioorganic & Medicinal Chemistry, 2013; 21:4477–4484. Available at:[Link][3]

  • Chinthala et al. "Discovery of Thiazolidine-2,4-Dione/Biphenylcarbonitrile Hybrid as Dual PPAR α/γ Modulator with Antidiabetic Effect: In vitro, In Silico and In Vivo Approaches." ResearchGate, 2025. Available at:[Link][2]

Sources

Application

Advanced Application Protocols for Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate in Fragment-Based Drug Discovery

Executive Summary Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9)[1] is a highly functionalized, multi-orthogonal building block utilized extensively in medicinal chemistry and fragment-based drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9)[1] is a highly functionalized, multi-orthogonal building block utilized extensively in medicinal chemistry and fragment-based drug discovery (FBDD). Its structural architecture presents three distinct, addressable reactive sites: an electrophilic formyl group, a latent phenoxyacetic acid (masked as an ethyl ester), and an aryl chloride. This guide provides authoritative, field-proven protocols for selectively functionalizing each site, enabling the rapid generation of diverse chemical libraries.

Structural Profiling & Reactivity Matrix

To effectively utilize this building block, researchers must understand the electronic interplay of its substituents. The electron-donating ethoxy group (C2) and the electron-withdrawing chloro group (C5) synergistically modulate the electrophilicity of the formyl carbon (C4) while stabilizing the aromatic core.

Table 1: Physicochemical & Reactivity Profiling

Property / Reactive SiteSpecification / CharacteristicStrategic Utility in Drug Design
CAS Number 690992-01-9Commercially available starting material.
Molecular Weight 286.71 g/mol Ideal fragment size; allows for significant functionalization while remaining compliant with Lipinski's Rule of 5.
Formyl Group (C4) Highly ElectrophilicPrimary site for diversity generation via reductive amination, Wittig olefination, or Knoevenagel condensation.
Ethyl Ester (C1) Latent Carboxylic AcidOrthogonal handle for late-stage salt formation, prodrug synthesis, or amide coupling.
Aryl Chloride (C5) High Bond Dissociation EnergyStable during early synthetic steps; serves as a handle for late-stage Pd-catalyzed cross-coupling.

Strategic Workflow 1: Aldehyde Functionalization via Reductive Amination

The formyl group is the most reactive site on the molecule. Functionalizing this site first prevents unwanted side reactions during subsequent harsh cross-coupling or hydrolysis steps.

Causality & Expert Insights

We utilize Sodium triacetoxyborohydride (STAB) rather than Sodium cyanoborohydride (NaBH₃CN). STAB is preferred due to its superior safety profile (avoiding toxic HCN gas generation) and its mild nature, which selectively reduces the intermediate iminium ion without over-reducing the unreacted formyl group to an alcohol ()[2]. 1,2-Dichloroethane (DCE) is selected as the solvent because it maximizes the solubility of the intermediate iminium species and accelerates the reaction rate compared to THF[3][4].

Step-by-Step Protocol
  • Preparation : Dissolve Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (1.0 equiv, 0.5 mmol) and the desired primary or secondary amine (1.2 equiv) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere.

  • Imine Formation : Stir the mixture at room temperature for 30 minutes. Note: For weakly basic or sterically hindered amines, add glacial acetic acid (1.0 equiv) to catalyze iminium formation.

  • Reduction : Add STAB (1.5 equiv) in a single portion. Stir the suspension at room temperature for 4–12 hours.

  • Quenching : Carefully add saturated aqueous NaHCO₃ (5.0 mL) to the reaction mixture and stir vigorously for 15 minutes.

  • Extraction : Separate the organic layer, extract the aqueous layer with dichloromethane (2 × 5 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation & Quality Control
  • Self-Validating Step : The quenching process is self-validating; the complete cessation of gas evolution indicates the successful neutralization of residual acetic acid and the destruction of excess hydride.

  • Analytical Metric : LC-MS monitoring should initially show the consumption of the starting material (m/z 287 [M+H]⁺) and the transient appearance of the imine mass, followed by the final reduced amine product.

Strategic Workflow 2: Late-Stage Aryl Chloride Cross-Coupling

Once the aldehyde is protected or functionalized, the aryl chloride can be engaged. Aryl chlorides are traditionally unreactive but offer excellent stability during early synthetic steps.

Causality & Expert Insights

Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making oxidative addition the rate-limiting step in cross-coupling. To overcome this, highly electron-rich and sterically bulky dialkylbiaryl phosphine ligands, such as XPhos or SPhos, are strictly required. These ligands lower the activation barrier for the C-Cl oxidative addition while promoting rapid reductive elimination ()[5][6].

Step-by-Step Protocol (Suzuki-Miyaura Coupling)
  • Preparation : In an oven-dried Schlenk tube, combine the aryl chloride intermediate (1.0 equiv), desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Degassing : Evacuate and backfill the tube with argon three times.

  • Solvent Addition : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M concentration).

  • Heating : Seal the tube and heat the mixture at 100 °C for 12 hours.

  • Workup : Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the palladium black, and concentrate the filtrate for column chromatography.

Validation & Quality Control
  • Self-Validating Step : The formation of a distinct black precipitate (palladium black) upon cooling indicates the decomposition of the active Pd(0) catalyst, signaling the end of the catalytic cycle.

  • Analytical Metric : TLC (Hexanes/EtOAc) should reveal a highly UV-active spot with a different Rf value than the starting chloride.

Strategic Workflow 3: Phenoxyacetate Hydrolysis and Amide Coupling

The phenoxyacetic acid moiety is a privileged pharmacophore found in numerous drug classes (e.g., fibrates, CRTH2 antagonists). The ethyl ester serves as a reliable protecting group until late-stage functionalization is required.

Causality & Expert Insights

Hydrolysis is performed under mild basic conditions (LiOH) to prevent cleavage of the ethoxy ether. For the subsequent amide coupling, HATU is utilized. HATU generates a highly reactive 7-azabenzotriazole active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, acting as an intramolecular general base to accelerate aminolysis and completely suppress racemization (if chiral amines are used) ()[7][8].

Step-by-Step Protocol
  • Hydrolysis : Dissolve the ester intermediate in THF/H₂O (3:1). Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 2 hours.

  • Acidification : Acidify the mixture to pH 3 using 1M HCl. Extract the resulting phenoxyacetic acid with EtOAc, dry, and concentrate.

  • Activation : Dissolve the crude acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to pre-form the active ester.

  • Coupling : Add the target amine (1.2 equiv) and stir at room temperature for 2 hours.

  • Workup : Dilute with water to precipitate the product or extract with EtOAc, followed by sequential washing with 5% LiCl (to remove DMF) and brine.

Validation & Quality Control
  • Self-Validating Step : The pre-activation step with HATU often results in a subtle color change (yellowing) of the DMF solution, visually confirming the formation of the active HOAt-ester.

  • Analytical Metric : HPLC purity analysis at 254 nm to ensure no residual HOAt or tetramethylurea byproducts remain.

Mechanistic Pathway Diagram

The following diagram maps the orthogonal functionalization strategy, demonstrating how each reactive site can be addressed independently.

G Core Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (Core Building Block) Aldehyde Formyl Group (C4) Electrophilic Center Core->Aldehyde Ester Ethyl Ester (C1) Latent Carboxylic Acid Core->Ester Chloride Aryl Chloride (C5) Cross-Coupling Handle Core->Chloride RedAm Reductive Amination (STAB, DCE) Aldehyde->RedAm Knoev Knoevenagel Condensation (Active Methylene) Aldehyde->Knoev Hydro Ester Hydrolysis (LiOH, THF/H2O) Ester->Hydro Suzuki Suzuki-Miyaura Coupling (Pd-Catalyst, Boronic Acid) Chloride->Suzuki Amide Amide Coupling (HATU, DIPEA) Hydro->Amide

Caption: Orthogonal functionalization pathways of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136.

Sources

Method

Use of "Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate" in medicinal chemistry

Application Note: Orthogonal Functionalization of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate in Targeted Drug Discovery Executive Overview In modern medicinal chemistry, the rapid generation of structurally diverse...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate in Targeted Drug Discovery

Executive Overview

In modern medicinal chemistry, the rapid generation of structurally diverse libraries relies heavily on the selection of highly functionalized, orthogonally reactive building blocks. Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) is a premium tetra-substituted benzene scaffold designed specifically for the synthesis of metabolic modulators. By strategically positioning four distinct functional groups around a central aromatic core, this molecule allows chemists to perform sequential, site-specific modifications without the need for exhaustive protection-deprotection cycles.

This application note details the structural causality behind this scaffold, its role in synthesizing phenoxyacetic acid-based pharmacophores, and provides self-validating protocols for its most critical transformations.

Scaffold Architecture & Orthogonal Reactivity

The true value of this building block lies in the precise electronic and steric tuning of its four substituents, which dictate its orthogonal reactivity:

  • C4-Formyl Group (Aldehyde): Serves as the primary site for late-stage diversification. It is highly electrophilic and primed for reductive aminations, allowing the introduction of diverse secondary or tertiary amines to probe receptor binding pockets.

  • C1-Ethyl Ester: Acts as a latent pharmacophore. It protects the critical carboxylic acid during upstream amination or cross-coupling steps, preventing zwitterion formation. It can be cleanly saponified to the free phenoxyacetic acid.

  • C5-Aryl Chloride: Provides a vector for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to extend the lipophilic backbone, though it requires activated palladium catalysts due to the inherent stability of aryl chlorides.

  • C2-Ethoxy Group: An inert substituent that provides essential steric bulk and lipophilicity, locking the conformation of the adjacent functional groups to enhance target receptor affinity.

Scaffold_Reactivity Scaffold Ethyl (5-chloro-2-ethoxy- 4-formylphenoxy)acetate Aldehyde C4 Formyl (Reductive Amination) Scaffold->Aldehyde NaBH(OAc)3 Ester C1 Ethyl Ester (Saponification) Scaffold->Ester LiOH Chloride C5 Aryl Chloride (Cross-Coupling) Scaffold->Chloride Pd-Catalyst Amine Target Amines (Receptor Binding) Aldehyde->Amine Acid Phenoxyacetic Acid (Pharmacophore) Ester->Acid Biaryl Biaryl Scaffold (Lipophilic Tuning) Chloride->Biaryl

Orthogonal diversification pathways of the tetra-substituted benzene scaffold.

Medicinal Chemistry Application: Targeting Metabolic Disorders

The ultimate goal of utilizing this scaffold is often the generation of phenoxyacetic acid derivatives . These derivatives are well-documented, privileged pharmacophores in the treatment of type 2 diabetes mellitus (T2DM) and dyslipidemia[1]. Specifically, they act as potent agonists for Peroxisome Proliferator-Activated Receptor delta (PPARδ) and Free Fatty Acid Receptor 1 (FFAR1/GPR40) ()[2].

The dual activation of these receptors yields a synergistic physiological response: FFAR1 agonism stimulates glucose-dependent insulin secretion in pancreatic β-cells, while PPARδ activation improves systemic insulin sensitivity and mitochondrial function[3].

Signaling_Pathway cluster_0 Cellular Targets cluster_1 Physiological Response Ligand Phenoxyacetic Acid Derivative FFAR1 FFAR1 (GPR40) Ligand->FFAR1 Agonism PPAR PPARδ Receptor Ligand->PPAR Agonism Insulin Insulin Secretion FFAR1->Insulin Ca2+ Influx RXR RXR Heterodimer PPAR->RXR Dimerization Gene Target Gene Transcription RXR->Gene Promoter Activation

Dual agonism of FFAR1 and PPARδ by phenoxyacetic acid derivatives.

Quantitative Analysis: Optimizing the Reductive Amination

To successfully diversify the C4-formyl group without compromising the C1-ethyl ester, the choice of reducing agent is critical. According to the foundational work by (), Sodium Triacetoxyborohydride (STAB) offers unparalleled chemoselectivity for this transformation[4]. The table below summarizes the causality behind selecting STAB over traditional hydrides.

Reducing AgentPreferred SolventChemoselectivity (Aldehyde vs. Ester)Risk of Over-reduction to AlcoholTypical Yield
NaBH₄ MethanolPoor (May attack ester over time)High< 30%
NaBH₃CN Methanol / Acetic AcidModerateLow50 - 70%
NaBH(OAc)₃ 1,2-Dichloroethane (DCE)Excellent Very Low 85 - 95%

Data synthesized from standard medicinal chemistry optimization panels for highly functionalized benzaldehydes[4],[5].

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Objective: Convert the C4-formyl group to a substituted amine while preserving the C1-ethyl ester and C5-aryl chloride.

  • Reaction Assembly: In an oven-dried flask under nitrogen, dissolve Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (1.0 eq) and the target primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

    • Causality: DCE is the preferred solvent because it maximizes the reaction rate and solubility of the intermediate iminium ion without participating in side reactions[4].

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Causality: STAB is mild enough to selectively reduce the transient iminium intermediate without over-reducing the unreacted aldehyde or attacking the ethyl ester[4].

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The UV-active aldehyde starting material ( Rf​ ~0.6) must be completely consumed, replaced by a more polar, ninhydrin-active amine spot ( Rf​ ~0.2–0.3).

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Causality: NaHCO₃ neutralizes the acetic acid byproduct and safely decomposes unreacted STAB, preventing the formation of stable boron-amine complexes that trap the product in the aqueous layer. Extract with Dichloromethane (3x), dry over Na₂SO₄, and concentrate.

Protocol B: Mild Saponification to the Phenoxyacetic Acid Pharmacophore

Objective: Deprotect the C1-ethyl ester to reveal the active carboxylic acid required for PPARδ/FFAR1 binding.

  • Solvent System: Dissolve the purified amine intermediate from Protocol A in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).

    • Causality: This specific ternary solvent system ensures complete dissolution of the lipophilic organic intermediate (THF/MeOH) while providing the necessary aqueous environment for the hydroxide nucleophile to operate efficiently.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 2–4 hours.

    • Causality: LiOH is deliberately selected over NaOH or KOH. Its milder basicity prevents unwanted nucleophilic aromatic substitution ( SN​Ar ) at the C5-chloro position and avoids cleavage of the C2-ethoxy ether.

  • In-Process Validation: Monitor by LC-MS or TLC (DCM:MeOH 9:1). The ester intermediate will disappear, yielding a baseline spot (the lithium carboxylate salt).

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and carefully acidify to pH 3–4 using 1M HCl.

    • Causality: Protonation converts the water-soluble carboxylate into the neutral phenoxyacetic acid.

    • Self-Validation: The product will precipitate or partition into the organic layer upon extraction with EtOAc. Validate the final compound via negative-ion ESI-MS, confirming the presence of the [M−H]− molecular ion.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (1996) URL:[Link]

  • Design, synthesis, and biological evaluation of novel dual FFA1 and PPARδ agonists possessing phenoxyacetic acid scaffold Source: European Journal of Medicinal Chemistry / PubMed (2022) URL:[Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists Source: Dovepress (2024) URL:[Link]

Sources

Application

Application Note: Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate as a Bifunctional Scaffold in API Synthesis

Strategic Utility in Drug Discovery Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is a highly versatile, bifunctional building block utilized extensively in the discovery and synthesis of active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Drug Discovery

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is a highly versatile, bifunctional building block utilized extensively in the discovery and synthesis of active pharmaceutical ingredients (APIs). Rather than a passive spectator in a synthetic route, this intermediate acts as a central structural hub.

Structurally, it features a central phenyl ring decorated with four distinct functional groups, each serving a specific mechanistic or pharmacological purpose:

  • Formyl Group (-CHO): An electrophilic handle primed for C-N bond formation (via reductive amination) or C-C bond formation (via Wittig/Knoevenagel reactions) to append the primary pharmacophore.

  • Ethyl Acetate Moiety (-OCH₂COOEt): A masked carboxylic acid. Once the core structure is assembled, this ester is saponified to reveal a free carboxylate. This acidic headgroup is a critical pharmacophore for interacting with basic amino acid residues (e.g., Arginine, Lysine) in target protein binding pockets.

  • Chloro & Ethoxy Substituents: These ortho/meta substituents provide essential steric bulk, modulate the electron density of the aromatic ring, and enhance the lipophilicity (LogP) and metabolic stability of the final drug candidate.

This specific substitution pattern is highly prevalent in the development of small-molecule immunomodulators, particularly in the synthesis of PD-1/PD-L1 pathway inhibitors (), as well as metabolic disease targets such as PPAR agonists.

Physicochemical Data

Understanding the baseline properties of this intermediate is critical for optimizing reaction conditions and chromatographic purifications. Data is cross-referenced with commercial standards () and its closely related methyl ester analogue ().

PropertyValue
Chemical Name Ethyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate
CAS Number 690992-01-9
Molecular Formula C₁₃H₁₅ClO₅
Molecular Weight 286.71 g/mol
Physical Form White to off-white powder
Storage Conditions Room Temperature (RT) in a dry, sealed container

Synthetic Workflow Visualization

Workflow A Ethyl (5-chloro-2-ethoxy- 4-formylphenoxy)acetate C Reductive Amination (NaBH(OAc)3, DCE) A->C B Target Amine (Pharmacophore) B->C D Coupled Ester Intermediate C->D C-N Bond Formation E Alkaline Saponification (LiOH, THF/H2O) D->E F Active API (Free Carboxylic Acid) E->F Ester Unmasking

Synthetic workflow from the formylphenoxy intermediate to the active carboxylic acid API.

Experimental Protocols

The following methodologies are designed as self-validating systems , incorporating built-in analytical checkpoints to ensure reaction fidelity and prevent the carryover of impurities.

Protocol A: Reductive Amination of the Formyl Moiety

Objective: To couple the intermediate with a primary or secondary amine while preserving the ethyl ester protecting group. Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over standard Sodium borohydride (NaBH₄) due to its milder reducing profile. It selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an unreactive benzyl alcohol. 1,2-Dichloroethane (DCE) is the preferred solvent as it provides optimal solubility and stabilizes the polar iminium intermediate.

Step-by-Step Methodology:

  • Initiation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate (1.0 eq, e.g., 1.0 mmol) and the target amine (1.1 eq) in anhydrous DCE (10 mL).

  • Catalysis: Add glacial acetic acid (0.1 eq) to facilitate imine/iminium formation. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to prevent a rapid exotherm.

  • Propagation: Stir the reaction mixture for 12 hours at room temperature.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The starting material peak (m/z 287 [M+H]⁺) must be completely consumed, replaced by the mass of the coupled product.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Dichloromethane (DCM, 3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the coupled ester intermediate.

Protocol B: Saponification to the Active Carboxylic Acid

Objective: To unmask the carboxylic acid, generating the biologically active API capable of target binding. Mechanistic Causality: Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is utilized instead of harsher bases like NaOH or KOH. LiOH provides a mild, controlled hydrolysis of the sterically unhindered primary ethyl ester, minimizing the risk of side reactions such as ether cleavage or retro-aldol degradation of the newly formed amine scaffold.

Step-by-Step Methodology:

  • Initiation: Dissolve the purified coupled ester intermediate (1.0 eq) in a 2:1:1 mixture of THF:MeOH:H₂O (0.1 M concentration).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in one portion.

  • Propagation: Stir the reaction vigorously at room temperature for 4–6 hours.

  • Validation Checkpoint 2 (TLC/LC-MS): Monitor the reaction. The non-polar ester spot on TLC should disappear, replaced by a baseline-hugging polar spot (the carboxylate salt).

  • Solvent Removal: Evaporate the volatile organic solvents (THF and MeOH) under reduced pressure at 30°C to prevent thermal degradation.

  • Acidification (Critical Step): Dilute the remaining aqueous residue with distilled water (10 mL). Cool to 0°C and dropwise add 1M HCl until the pH reaches 3–4.

  • Validation Checkpoint 3 (pH Verification): Verify the pH using indicator paper. This specific pH ensures the carboxylate is fully protonated (neutral) and will partition effectively into the organic layer, while the amine remains partially protonated depending on its pKa.

  • Isolation: Extract the precipitated product with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the final, active API as a free carboxylic acid.

References

  • Source: World Intellectual Property Organization (WIPO)
  • PubChem Compound Database Title: Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate (CID 19575705) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Method

Step-by-step synthesis using "Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate"

Application Note: Step-by-Step Synthesis of a Novel Dual PPARα/γ Agonist utilizing Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate Executive Summary This application note outlines a robust, three-step synthetic protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of a Novel Dual PPARα/γ Agonist utilizing Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Executive Summary

This application note outlines a robust, three-step synthetic protocol for converting the highly functionalized intermediate, Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate , into a potent peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist. Designed for medicinal chemists and drug development professionals, this guide emphasizes chemoselectivity, mechanistic causality, and self-validating analytical checkpoints to ensure high-fidelity scale-up.

Structural Rationale & Chemical Strategy

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) is a highly versatile building block in the synthesis of metabolic syndrome therapeutics[1]. Its specific architecture provides three critical features for drug design:

  • Formyl Group (C4) : Acts as the primary electrophilic site for extending the pharmacophore via a Knoevenagel condensation.

  • Phenoxyacetate Moiety (C1) : Serves as the lipophilic tail and acidic headgroup (post-hydrolysis) essential for PPARα binding.

  • Chloro and Ethoxy Substituents (C5, C2) : Provide the optimal steric bulk and electronic properties required to fit the hydrophobic pockets of the PPARγ ligand-binding domain.

Synthetic Workflow

SynthesisWorkflow SM Starting Material Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate Int1 Intermediate 1 Benzylidene-TZD Derivative SM->Int1 Step 1: Knoevenagel Condensation TZD, Piperidine, Benzoic Acid Toluene, Dean-Stark, 110°C Int2 Intermediate 2 Saturated TZD Derivative Int1->Int2 Step 2: Chemoselective Reduction NaBH4, LiCl, Pyridine/THF, RT API Final API Dual PPARα/γ Agonist Int2->API Step 3: Saponification LiOH·H2O, THF/H2O, RT

Figure 1: Synthetic workflow from Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate to final API.

Mechanistic Insights & Causality (The "Why")

  • Step 1: Knoevenagel Condensation : The reaction between the formyl group and 2,4-thiazolidinedione (TZD) is catalyzed by a synergistic piperidine/benzoic acid system[2]. Causality : Piperidine forms a reactive iminium ion with the aldehyde, significantly increasing its electrophilicity. Benzoic acid acts as a proton shuttle, facilitating the dehydration step. Toluene is utilized to azeotropically remove water via a Dean-Stark trap, driving the thermodynamic equilibrium toward the benzylidene-TZD product.

  • Step 2: Chemoselective Reduction : Reducing the exocyclic double bond of the benzylidene-TZD intermediate poses a strict chemoselectivity challenge. Standard palladium-catalyzed hydrogenation (H₂, Pd/C) frequently causes unwanted hydrodehalogenation of the aryl chloride. Causality : A system comprising NaBH₄ and LiCl in Pyridine/THF generates lithium borohydride in situ, which performs a regiospecific 1,4-hydride addition to the conjugated enone system, preserving both the C-Cl bond and the ester functionality[3].

  • Step 3: Mild Saponification : The final step requires the unmasking of the carboxylic acid. Causality : The TZD ring is highly susceptible to base-catalyzed ring opening under harsh aqueous conditions (e.g., hot NaOH). Utilizing mild Lithium Hydroxide (LiOH) in a THF/H₂O co-solvent system at room temperature ensures quantitative ester hydrolysis while maintaining the structural integrity of the TZD pharmacophore[4].

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-(5-chloro-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-ethoxyphenoxy)acetate
  • Preparation : Charge a dry 250 mL round-bottom flask with Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (10.0 g, 34.8 mmol, 1.0 eq) and 2,4-thiazolidinedione (4.48 g, 38.3 mmol, 1.1 eq).

  • Solvation & Catalysis : Suspend the reagents in 100 mL of anhydrous toluene. Add piperidine (0.34 mL, 0.1 eq) and benzoic acid (0.42 g, 0.1 eq).

  • Reaction : Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110°C (reflux) for 12–16 hours. Self-Validation: The reaction is complete when water ceases to collect in the trap and TLC (Hexane:EtOAc 7:3) shows the disappearance of the starting material.

  • Workup : Cool to room temperature. The product will precipitate as a yellow solid. Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum at 50°C.

Step 2: Synthesis of Ethyl 2-(5-chloro-4-((2,4-dioxothiazolidin-5-yl)methyl)-2-ethoxyphenoxy)acetate
  • Preparation : Dissolve the Step 1 intermediate (10.0 g, 25.9 mmol, 1.0 eq) in a mixture of Pyridine and THF (1:1 v/v, 150 mL).

  • Activation : Add anhydrous Lithium Chloride (LiCl, 2.20 g, 51.8 mmol, 2.0 eq) and stir for 15 minutes to ensure dissolution.

  • Reduction : Portion-wise, add Sodium Borohydride (NaBH₄, 1.96 g, 51.8 mmol, 2.0 eq) while maintaining the internal temperature below 25°C using a water bath.

  • Monitoring : Stir the reaction at room temperature for 4–6 hours. Self-Validation: Monitor via LC-MS for the disappearance of the conjugated alkene signal (m/z 384 [M-H]⁻) and the appearance of the saturated mass (m/z 386 [M-H]⁻).

  • Workup : Quench carefully with 1N HCl until gas evolution ceases and the pH reaches ~4. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Synthesis of 2-(5-chloro-4-((2,4-dioxothiazolidin-5-yl)methyl)-2-ethoxyphenoxy)acetic acid (Final API)
  • Preparation : Dissolve the Step 2 intermediate (8.0 g, 20.6 mmol, 1.0 eq) in a THF/H₂O mixture (3:1 v/v, 80 mL).

  • Hydrolysis : Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.59 g, 61.8 mmol, 3.0 eq) in one portion.

  • Reaction : Stir vigorously at room temperature for 3–5 hours. Self-Validation: Ensure the temperature does not exceed 25°C to prevent TZD ring degradation.

  • Workup : Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2–3 using dropwise 1M HCl. The free acid will precipitate as a white solid.

  • Isolation : Filter the solid, wash thoroughly with distilled water to remove lithium salts, and dry under high vacuum to yield the final API.

Quantitative Data & Analytical Markers

The following table summarizes the expected yields and critical analytical markers used to validate each step of the synthesis.

StepProductTypical YieldPurity (HPLC)Key ¹H-NMR Marker (DMSO-d₆)LC-MS (m/z) [M-H]⁻
1 Benzylidene-TZD Ester82–88%>95%δ 7.85 (s, 1H, CH=C)384.0
2 Saturated TZD Ester75–80%>98%δ 4.85 (dd, 1H, CH-S)386.0
3 Final API (Free Acid)90–95%>99%δ 12.5 (br s, 1H, COOH)358.0

References

  • BLD Pharm Product Catalog - Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS 690992-01-9). 1

  • Scholars Research Library - Antioxidant evaluation of 2,4-thiazolidinedione and rhodanine derivatives. (Details the Knoevenagel condensation protocol using Piperidine/Benzoic acid). 2

  • Researcher.life (Tetrahedron) - Regiospecific Reduction of 5-Benzylidene-2,4-Thiazolidinediones and 4-Oxo-2-thiazolidinethiones using Lithium Borohydride in Pyridine and Tetrahydrofuran. 3

  • Taylor & Francis - Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists. (Validates mild LiOH saponification preserving sensitive heterocycles). 4

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Scale-Up Protocol Introduction & Strategic Context Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Scale-Up Protocol

Introduction & Strategic Context

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS 690992-01-9) is a highly functionalized aromatic building block widely utilized in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of selective Peroxisome Proliferator-Activated Receptor (PPAR) modulators, particularly PPARα/γ dual agonists designed for the treatment of metabolic syndromes, hyperlipidemia, and type 2 diabetes mellitus [1].

The compound's architecture provides orthogonal reactive sites—an aldehyde for reductive aminations or olefinations, and an ester for downstream saponification or amidation—making it an exceptionally versatile scaffold. This application note details a robust, scalable, and economically viable protocol for producing this intermediate at a 1-kilogram scale, bridging the gap between discovery chemistry and pilot-plant manufacturing.

Mechanistic Rationale & Process Chemistry

The synthesis relies on a classic Williamson ether synthesis, alkylating the phenolic hydroxyl group of 2-chloro-5-ethoxy-4-hydroxybenzaldehyde (CAS 692279-37-1) with ethyl bromoacetate .

Causality Behind Experimental Choices
  • Base Selection (K₂CO₃ vs. NaOH): Potassium carbonate (K₂CO₃) is selected over stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH). Strong aqueous bases would induce rapid saponification of the ethyl bromoacetate reagent and the resulting product, leading to the formation of the corresponding carboxylic acid and drastically reducing the yield of the desired ester [2]. K₂CO₃ provides sufficient basicity to deprotonate the phenol (pKa ~8–9) without hydrolyzing the ester under anhydrous conditions.

  • Solvent Selection (MeCN vs. DMF): While N,N-Dimethylformamide (DMF) is the classical solvent for Williamson ether syntheses due to its high dielectric constant, it presents significant challenges during scale-up. DMF has a high boiling point and requires aqueous workups that generate large volumes of hazardous waste, often leading to product loss via emulsion formation. Acetonitrile (MeCN) is chosen as the optimal solvent [3]. It supports the Sₙ2 transition state, allows for a lower reflux temperature (80 °C), and crucially, permits the direct removal of inorganic salts (K₂CO₃ and KBr) via simple filtration.

Process Optimization Data

Prior to the 1 kg scale-up, reaction conditions were optimized at the 100 g scale to evaluate solvent and base compatibility. The quantitative data is summarized in Table 1.

Table 1: Optimization of Alkylation Conditions (100 g scale, 1.1 eq Ethyl bromoacetate)

SolventBase (1.5 eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)
DMFK₂CO₃604>9978*96.5
AcetoneK₂CO₃5612928197.2
MeCNCs₂CO₃803>998898.5
MeCN K₂CO₃ 80 7 >99 89 >99.2

*Note: The lower isolated yield in DMF is attributed to product loss during aqueous extraction and persistent emulsion formation. Conclusion: MeCN with K₂CO₃ at 80 °C offers the best balance of high yield, excellent purity, and cost-effectiveness (Cs₂CO₃ is prohibitively expensive for large-scale manufacturing).

Detailed Scale-Up Protocol (1 kg Scale)

Self-Validating System: This protocol includes specific In-Process Controls (IPC) to ensure reaction completion before proceeding to downstream processing.

Equipment: 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

Step 1: Reactor Preparation & Reagent Charging
  • Flush the 10 L reactor with nitrogen gas for 15 minutes to ensure an inert atmosphere.

  • Charge 1.00 kg (4.98 mol) of 2-chloro-5-ethoxy-4-hydroxybenzaldehyde into the reactor.

  • Add 5.0 L of anhydrous Acetonitrile (MeCN) and initiate mechanical stirring at 150 rpm.

  • Charge 1.03 kg (7.47 mol, 1.5 eq) of finely milled, anhydrous Potassium carbonate (K₂CO₃). (Note: Milling increases the surface area, accelerating the heterogeneous deprotonation step).

  • Stir the suspension at 25 °C for 30 minutes to allow for phenoxide formation (observed as a slight deepening of the yellow color).

Step 2: Alkylation & In-Process Control (IPC)
  • Add 0.91 kg (5.48 mol, 1.1 eq) of Ethyl bromoacetate dropwise via an addition funnel over 45 minutes. Maintain the internal temperature below 35 °C during addition to control the mild exotherm.

  • Heat the reactor jacket to bring the internal temperature to 80 °C (reflux).

  • Maintain reflux for 6 hours.

  • IPC Check: Withdraw a 1 mL sample, filter through a 0.45 µm syringe filter, dilute with MeCN, and analyze via HPLC (254 nm). The reaction is deemed complete when the unreacted starting material is < 0.5%. (If > 0.5%, continue refluxing and sample every 1 hour).

Step 3: Workup & Filtration
  • Cool the reaction mixture to 20 °C.

  • Filter the suspension through a Celite pad on a Buchner funnel to remove unreacted K₂CO₃ and the KBr byproduct.

  • Wash the filter cake with 2 × 0.5 L of MeCN to ensure complete product recovery.

  • Transfer the combined filtrate to a rotary evaporator and concentrate under reduced pressure (40 °C, 50 mbar) to obtain a crude viscous oil.

Step 4: Crystallization & Drying
  • Dissolve the crude oil in 3.0 L of warm Ethanol (60 °C).

  • Slowly add 1.0 L of deionized water while maintaining stirring (3:1 EtOH/H₂O ratio).

  • Cool the mixture gradually to 0–5 °C at a rate of 10 °C/hour to promote the growth of large, easily filterable crystals.

  • Stir at 0–5 °C for 2 hours.

  • Filter the crystallized product and wash the cake with 0.5 L of ice-cold Ethanol/Water (1:1 v/v).

  • Dry the product in a vacuum oven at 45 °C for 24 hours.

Expected Yield: ~1.27 kg (89% theoretical yield).

Analytical Characterization

  • Appearance: Off-white to pale yellow crystalline powder.

  • HPLC Purity: ≥ 99.2% (C18 column, MeCN/Water gradient).

  • LC-MS (ESI+): m/z calculated for C₁₃H₁₆ClO₅[M+H]⁺ 287.06, found 287.10.

  • ¹H-NMR (400 MHz, CDCl₃): δ 10.35 (s, 1H, CHO), 7.42 (s, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 4.75 (s, 2H, -OCH₂CO-), 4.25 (q, J = 7.1 Hz, 2H, -COOCH₂CH₃), 4.10 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH₃), 1.30 (t, J = 7.1 Hz, 3H, -COOCH₂CH₃).

Workflow Visualization

G SM Starting Materials 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde + Ethyl bromoacetate Rxn Alkylation Reaction Solvent: MeCN | Base: K2CO3 Temp: 80°C | Time: 6-8 h SM->Rxn Charge reagents IPC In-Process Control (IPC) HPLC Conversion > 99.5% Rxn->IPC Sample every 2h IPC->Rxn Fail (Continue) Workup Workup & Filtration Filter inorganic salts Concentrate filtrate IPC->Workup Pass Cryst Crystallization EtOH / H2O (3:1 v/v) Cool to 0-5°C Workup->Cryst Solvent exchange Product Final Product Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate Yield: >85%, Purity: >99% Cryst->Product Filter & Dry (Vacuum, 45°C)

Figure 1: Scale-up workflow for the synthesis of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate.

References

  • Google Patents. "PPAR-activating compound and pharmaceutical composition comprising the compound." US Patent 7,183,295 B2. Available at:[1]

  • RSC Advances. "Poly(p-phenylene)s tethered with oligo(ethylene oxide): synthesis by Yamamoto polymerization and properties as solid polymer electrolytes." (Details the use of K₂CO₃ and MeCN in Williamson ether synthesis). Available at:[Link][2]

Sources

Method

Application Note: Comprehensive Characterization of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Abstract This document provides a comprehensive guide to the analytical methods for the characterization of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate, a substituted aromatic compound with potential applications in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate, a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Given the importance of structural integrity and purity for its intended use, a multi-technique approach is essential. This guide details protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), as well as quantitative analysis and separation via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices and self-validating protocols.

Introduction: The Need for Rigorous Characterization

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS No. 690992-01-9, Molecular Formula: C13H15ClO5) is a molecule incorporating several key functional groups: an ethyl ester, a chloro substituent, an ethoxy group, a formyl (aldehyde) group, and a phenoxyacetic acid backbone. Each of these moieties contributes to the molecule's overall chemical properties and potential biological activity. Therefore, unambiguous confirmation of its structure and the quantification of its purity are critical steps in any research or development pipeline.

The analytical strategy outlined herein is designed to provide a holistic understanding of the compound, from its atomic connectivity to its bulk purity. We will address both qualitative and quantitative aspects of its analysis.

Structural Elucidation: Confirming the Molecular Identity

The primary goal of structural elucidation is to confirm that the synthesized molecule is indeed Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate. This is achieved by probing the molecular structure at the atomic level using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For a molecule of this complexity, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum will reveal the number of different types of carbon atoms in the molecule. For quantitative NMR (qNMR), a precise and accurate determination of purity can be achieved.[1]

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -1 to 11 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of at least 5 times the longest T1 for quantitative measurements.[2]

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Assign the chemical shifts of both ¹H and ¹³C signals to the corresponding atoms in the molecule based on expected chemical shift ranges, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).

Expected ¹H and ¹³C NMR Spectral Data:

Assignment ¹H Chemical Shift (ppm, predicted) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (ppm, predicted)
Aldehyde (-CHO)9.8 - 10.5Singlet1H185 - 195
Aromatic-H (position 6)7.2 - 7.5Singlet1H125 - 135
Aromatic-H (position 3)6.8 - 7.1Singlet1H110 - 120
O-CH₂ (acetate)4.6 - 4.8Singlet2H65 - 75
O-CH₂ (ethoxy)4.0 - 4.3Quartet2H60 - 70
O-CH₂-CH₃ (acetate)4.1 - 4.4Quartet2H60 - 70
CH₃ (ethoxy)1.3 - 1.5Triplet3H10 - 20
CH₃ (acetate)1.2 - 1.4Triplet3H10 - 20
Aromatic-C (C1, C4)---150 - 160
Aromatic-C (C2, C5)---120 - 130
Aromatic-C (C3, C6)---110 - 125
C=O (ester)---165 - 175

Note: The predicted chemical shifts are based on general values for similar functional groups.[3][4] The quartet for the ethoxy group may overlap with the quartet for the acetate ethyl group.[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.

Expertise & Experience: The presence of the ester, aldehyde, ether, and aromatic C-Cl bonds will give rise to characteristic absorption bands in the IR spectrum. This allows for a quick confirmation of the presence of these key functional groups.

Protocol 2: FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition:

    • Scan the sample over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty ATR crystal or KBr pellet.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Assignment Reference
2900 - 3000C-H stretch (aliphatic)[7]
2720 and 2820C-H stretch (aldehyde, Fermi resonance)[8]
1750 - 1735C=O stretch (ester)[3]
1680 - 1700C=O stretch (aromatic aldehyde)[8]
1550 - 1600C=C stretch (aromatic ring)[9]
1230 - 1270Aryl-O stretch (aromatic ether)[10]
1000 - 1300C-O stretch (ester and ether)[3]
600 - 800C-Cl stretch[11]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expertise & Experience: High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

    • Perform a tandem MS (MS/MS) experiment to obtain fragmentation information.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺).

    • Calculate the elemental composition from the accurate mass.

    • Propose fragmentation pathways to explain the major fragment ions observed in the MS/MS spectrum.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₃H₁₅ClO₅

  • Monoisotopic Mass: 286.0608 Da

  • Expected [M+H]⁺: 287.0686 Da

  • Expected [M+Na]⁺: 309.0505 Da

  • Key Fragmentation Patterns: Expect losses of the ethoxy group (-45 Da), the ethyl group (-29 Da), and the entire ester group.

Purity Assessment and Quantitative Analysis

Once the structure is confirmed, it is crucial to determine the purity of the compound and quantify it in various matrices. Chromatographic techniques are the methods of choice for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for separating and quantifying non-volatile and thermally labile compounds.[12]

Expertise & Experience: A reversed-phase HPLC method with UV detection is well-suited for this aromatic compound due to the presence of a chromophore. The method can be optimized for the separation of the target compound from potential starting materials and by-products.

Protocol 4: Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation:

    • Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Instrumentation: An HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and a column oven.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic or phosphoric acid).[13]

    • Gradient: Start with a lower percentage of acetonitrile (e.g., 40%) and increase to a higher percentage (e.g., 90%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 260 nm), which can be determined by acquiring a UV spectrum.[14]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the sample from its peak area using the calibration curve.

    • Calculate the purity of the sample by the area percent method, assuming all impurities have a similar response factor.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[15]

Expertise & Experience: For Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for purity assessment. GC-MS is particularly useful for identifying volatile impurities.[16][17]

Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split injection (e.g., 30:1 split ratio).[18]

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to the target compound by its retention time and mass spectrum.

    • Identify any impurity peaks by searching their mass spectra against a library (e.g., NIST).

    • Determine the purity by the area percent method from the total ion chromatogram (TIC).

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the analytical characterization process.

Analytical_Workflow cluster_synthesis Sample cluster_elucidation Structural Elucidation cluster_quantification Purity & Quantitative Analysis cluster_results Final Characterization Sample Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (HRMS) Sample->MS HPLC HPLC-UV Sample->HPLC GC GC-MS / GC-FID Sample->GC Report Comprehensive Report: - Structure Confirmed - Purity Determined NMR->Report FTIR->Report MS->Report HPLC->Report GC->Report

Caption: Workflow for the comprehensive characterization of the target compound.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently confirm the structure and assess the purity of this compound, ensuring its suitability for further research and development. The provided protocols serve as a starting point and may require further optimization based on the specific instrumentation and sample matrix.

References

  • Mambrini, G. P., Ribeiro, C., & Colnago, L. A. (2012). Nuclear magnetic resonance spectroscopic analysis of ethyl ester yield in the transesterification of vegetable oil: an accurate method for a truly quantitative analysis. Magnetic Resonance in Chemistry, 50(1), 1–4. Retrieved from [Link]

  • da Costa, C. E. S., et al. (2015). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Energy & Fuels, 29(11), 7355–7362. Retrieved from [Link]

  • Jaiswal, S. K., et al. (2016). 1H NMR Based Quantification of Ethyl Ester in Biodiesel: A Comparative Study of Product-Dependent Derivations. Tenside Surfactants Detergents, 53(6), 518-525. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis and characterization of substituted benzaldehyde - N - aryloxyacetyl hydrazone compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Hulshof, D., & van der Hart, H. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(18), 7326–7330. Retrieved from [Link]

  • D'Amelia, R. P., Kimura, M. W., & Nirode, W. F. (2021). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. World Journal of Chemical Education, 9(1), 8-13. Retrieved from [Link]

  • Wisdom Lib. (2025). Substituted Benzaldehyde: Significance and symbolism. Retrieved from [Link]

  • LECO Corporation. (n.d.). Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR-TOFMS with a Novel Ion Source. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... Retrieved from [Link]

  • Springer. (n.d.). Chromatography of Aroma Compounds and Fragrances. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • Manchi, A. K. S., Shetty, A. S. K., & Satyanarayan, N. D. (2020). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in Pharmaceutical Formulations. Manipal Journal of Pharmaceutical Sciences, 6(1), 20-26. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Springer. (2020). NMR and GC/MS analysis of industrial chloroparaffin mixtures. Retrieved from [Link]

  • ResearchGate. (2005). Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. Retrieved from [Link]

  • CORESTA. (n.d.). Analysis of organic acetates in e-vapor products by GC-MS/MS. Retrieved from [Link]

  • University of North Texas. (n.d.). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After.... Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate. Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]

  • ResearchGate. (2022). ftir analysis and interpretation of ir spectra of four spice oils extracted by hydrodistillation. Retrieved from [Link]

  • EPA. (n.d.). Ethyl (4-formylphenoxy)acetate Properties. Retrieved from [Link]

  • MDPI. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Nucleophilic Reactions of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Introduction Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is a multifunctional aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its structure incorporates an activated arom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is a multifunctional aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its structure incorporates an activated aromatic ring, an aldehyde, an ether, and an ester moiety. The aldehyde group, in particular, serves as a versatile electrophilic site for a wide array of nucleophilic transformations, enabling the construction of more complex molecular architectures. This guide provides detailed application notes and protocols for the reaction of this substrate with various classes of nucleophiles, offering researchers and drug development professionals a practical framework for its synthetic manipulation.

The strategic positioning of the formyl group, flanked by an ethoxy and a chloro substituent, influences its reactivity. The electron-donating ethoxy group and the electron-withdrawing chloro group, along with the phenoxyacetate side chain, modulate the electrophilicity of the aldehyde carbon. These electronic factors, combined with potential steric hindrance, must be considered when designing synthetic routes. This document will explore several key transformations of the formyl group, including reductive amination, Knoevenagel condensation, and the Wittig reaction, providing both the theoretical underpinnings and practical, step-by-step protocols.

I. Reductive Amination with Primary Amines

Reductive amination is a powerful and widely used method for the synthesis of secondary amines from aldehydes and primary amines.[1][2] The reaction proceeds in two stages: the initial formation of an imine (Schiff base) via nucleophilic attack of the amine on the carbonyl, followed by the in-situ reduction of the imine to the corresponding amine.[3] Careful selection of the reducing agent is crucial to ensure that the imine is reduced selectively without affecting the aldehyde starting material or the ester group present in the substrate.

Mechanistic Rationale

The reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for the nucleophilic attack by the amine. The resulting carbinolamine intermediate then undergoes dehydration to form a protonated imine (iminium ion), which is the species that is subsequently reduced. Reagents like sodium triacetoxyborohydride [NaBH(OAc)₃] are particularly effective for this transformation as they are mild enough not to reduce the aldehyde directly but are sufficiently reactive to reduce the iminium ion.

Experimental Protocol: Synthesis of Ethyl (5-chloro-2-ethoxy-4-((benzylamino)methyl)phenoxy)acetate

This protocol details the reductive amination of ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate with benzylamine.

Materials:

  • Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

  • Benzylamine

  • Sodium triacetoxyborohydride [NaBH(OAc)₃]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (1.0 eq).

  • Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.

  • Slowly add the reducing agent slurry to the reaction mixture. The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagram: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde in DCE B Add Benzylamine & Acetic Acid A->B 1.0 eq Aldehyde C Stir for Imine Formation (20-30 min) B->C D Add NaBH(OAc)₃ Slurry C->D 1.5 eq E Stir at RT (2-4h) & Monitor D->E F Quench with NaHCO₃ (aq) E->F G Extract with DCM F->G H Wash with Brine, Dry, Concentrate G->H I Purify by Column Chromatography H->I J Secondary Amine I->J Final Product

Caption: Reductive amination workflow.

II. Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with a compound containing an active methylene group (e.g., malonates, cyanoacetates) in the presence of a basic catalyst.[4][5] This reaction leads to the formation of an α,β-unsaturated product, a valuable intermediate in organic synthesis.[6]

Mechanistic Considerations

The reaction is initiated by the deprotonation of the active methylene compound by a weak base, such as piperidine or an amine salt, to generate a nucleophilic enolate.[4] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration, often spontaneously, to yield the thermodynamically stable conjugated product.[5] The choice of base and solvent can influence the reaction rate and yield.

Experimental Protocol: Synthesis of Ethyl (E)-2-(4-(2-cyano-2-ethoxycarbonyl-vinyl)-5-chloro-2-ethoxy-phenoxy)acetate

This protocol describes the Knoevenagel condensation with ethyl cyanoacetate.

Materials:

  • Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

  • Ethyl cyanoacetate

  • Piperidine

  • Toluene or Ethanol

  • Dean-Stark apparatus (if using toluene)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), combine ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (1.0 eq) and ethyl cyanoacetate (1.2 eq) in toluene.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux. If using a Dean-Stark trap, water will be collected azeotropically, driving the reaction to completion.

  • Monitor the reaction by TLC. The reaction is generally complete within 3-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with dilute HCl (1M) to remove the piperidine catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Summary Table: Knoevenagel Condensation
NucleophileCatalystSolventTemperatureTypical Yield
Ethyl CyanoacetatePiperidineTolueneReflux85-95%
MalononitrilePiperidineEthanolRoom Temp90-98%
Diethyl MalonatePiperidine/Acetic AcidTolueneReflux70-85%

III. Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[7][8] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent), which acts as a carbon nucleophile.[9] A key advantage of the Wittig reaction is the specific placement of the double bond, which is not always achievable with other elimination-based methods.[10]

Mechanistic Pathway

The reaction mechanism involves the nucleophilic attack of the ylide carbon on the aldehyde's carbonyl carbon, leading to a zwitterionic intermediate called a betaine.[10] This betaine collapses to form a four-membered ring intermediate, the oxaphosphetane, which then fragments to yield the alkene and triphenylphosphine oxide.[7] The stereochemistry of the resulting alkene (E/Z) is dependent on the stability of the ylide used.[11] Stabilized ylides (containing an electron-withdrawing group) generally favor the (E)-alkene, while unstabilized ylides (e.g., alkyl-substituted) tend to give the (Z)-alkene.[7]

Experimental Protocol: Synthesis of Ethyl (5-chloro-2-ethoxy-4-(4-methoxystyryl)phenoxy)acetate

This protocol outlines the synthesis of an alkene using a stabilized Wittig reagent.

Materials:

  • Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

  • (4-Methoxybenzyl)triphenylphosphonium chloride (Wittig salt)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the Wittig salt, (4-methoxybenzyl)triphenylphosphonium chloride (1.2 eq).

    • Add anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as sodium hydride (60% dispersion in mineral oil, 1.2 eq) or potassium tert-butoxide (1.2 eq).

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the deep red/orange ylide indicates a successful reaction.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (1.0 eq) in anhydrous THF.

    • Cool the aldehyde solution to 0 °C.

    • Slowly add the pre-formed ylide solution to the aldehyde solution via a cannula.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purification can be achieved by column chromatography on silica gel.

Diagram: Wittig Reaction Mechanism

G Aldehyde Aldehyde (R-CHO) Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Ylide Wittig Reagent (Ph₃P=CHR') Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene (R-CH=CHR') Oxaphosphetane->Alkene Fragmentation TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO

Caption: Simplified Wittig reaction mechanism.

Conclusion

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is a valuable synthetic intermediate due to the versatile reactivity of its aldehyde functional group. This guide has provided detailed protocols and the underlying scientific principles for its transformation using amine, carbon, and phosphorus-based nucleophiles. The methodologies described herein for reductive amination, Knoevenagel condensation, and the Wittig reaction serve as a robust starting point for researchers in the synthesis of novel compounds for pharmaceutical and materials science applications. Careful consideration of reaction conditions, stoichiometry, and purification techniques, as outlined in these protocols, will be paramount to achieving successful synthetic outcomes.

References

  • Wikipedia. Wittig reaction. [Link][7]

  • Organic & Biomolecular Chemistry. Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. [Link][12]

  • SciSpace. Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. [Link][13]

  • Taylor & Francis Online. Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. [Link][1]

  • Sciforum. Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. [Link][14]

  • Springer. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link][2]

  • Chemistry LibreTexts. Reaction with Primary Amines to form Imines. [Link][3]

  • Taylor & Francis Online. THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. [Link][6]

  • Organic & Biomolecular Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link][15]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link][8]

  • Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link][9]

  • University of Calgary. Ch22: C=O + primary amine. [Link]

  • Dalal Institute. Wittig Reaction. [Link][11]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link][10]

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Method

Application Note: Continuous Flow Methodologies for the Divergent Functionalization of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Target Audience: Process Chemists, Flow Chemistry Engineers, and Drug Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Structural Analysis The building block Ethyl (5-chloro-2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Flow Chemistry Engineers, and Drug Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Structural Analysis

The building block Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) is a highly functionalized aromatic scaffold utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structure presents a unique chemoselectivity challenge for batch synthesis due to the presence of four distinct functional groups on the phenoxy core:

  • C1 - Ethyl Acetate Ether: Highly susceptible to saponification (hydrolysis) under prolonged basic heating.

  • C2 - Ethoxy Group: Sterically hinders the adjacent formyl group.

  • C4 - Formyl Group: Prone to over-reduction to the benzyl alcohol during amination.

  • C5 - Aryl Chloride: Notoriously sluggish in cross-coupling reactions, typically requiring harsh, prolonged conditions that degrade the rest of the molecule.

As a Senior Application Scientist, I have designed this application note to demonstrate how Continuous Flow Chemistry bypasses these batch limitations. By leveraging precise residence time control and the ability to superheat solvents safely, we can achieve divergent, chemoselective functionalization of either the C4-formyl group or the C5-aryl chloride without compromising the labile ethyl ester [1].

Workflow Visualization

FlowApplications cluster_1 Module 1: Reductive Amination (C4-Formyl) cluster_2 Module 2: Suzuki-Miyaura Coupling (C5-Chloro) SM Ethyl (5-chloro-2-ethoxy- 4-formylphenoxy)acetate Pump1 Pump A: SM + Amine Pump B: NaBH(OAc)3 SM->Pump1 Pathway A Pump2 Pump A: SM + Ar-B(OH)2 Pump B: K2CO3 (aq) SM->Pump2 Pathway B Coil PFA Coil Reactor 40°C, t_res = 10 min Pump1->Coil ProdA C4-Aminated Product Coil->ProdA PBR Packed-Bed Reactor SiliaCat DPP-Pd, 130°C Pump2->PBR BPR Back Pressure Regulator (100 psi) PBR->BPR ProdB C5-Biaryl Product BPR->ProdB

Divergent continuous flow functionalization of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate.

Module 1: Chemoselective Continuous Flow Reductive Amination

Mechanistic Insights & Causality

In traditional batch processing, reductive amination of this substrate using heterogeneous transition metals (e.g., Pd/C with H₂) frequently results in the hydrodehalogenation of the C5-aryl chloride [2]. Conversely, utilizing a homogeneous hydride donor like Sodium Triacetoxyborohydride (NaBH(OAc)₃) in batch leads to poor mixing of the viscous hydride, causing localized hot spots that promote ester hydrolysis or over-reduction.

By transitioning to a continuous flow regime, we establish a kinetically controlled environment. The rapid mixing in a low-volume T-mixer ensures instantaneous homogenization. The strict residence time ( tres​ ) of 10 minutes ensures the transient iminium ion is reduced, but the product is immediately swept out of the heated zone, preserving both the C5-chloride and the C1-ester [3].

Optimization Data

Table 1: Optimization of Residence Time and Temperature for Flow Reductive Amination

EntryTemperature (°C)Residence Time (min)Hydride (Eq.)Conversion (%)Ester Hydrolysis (%)
120101.565< 1
24051.582< 1
3 40 10 1.5 > 99 < 1
460202.0> 9914
Step-by-Step Protocol (Self-Validating System)
  • System Priming: Flush the dual-pump flow system with anhydrous THF/DMF (1:1) at 1.0 mL/min for 10 minutes to ensure a moisture-free fluidic path.

  • Reagent Preparation:

    • Solution A: Dissolve Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (0.1 M) and Morpholine (0.12 M) in anhydrous THF.

    • Solution B: Dissolve NaBH(OAc)₃ (0.15 M) in anhydrous DMF.

  • Flow Execution: Set Pump A and Pump B to a flow rate of 0.5 mL/min each. Route the streams through a PEEK T-mixer into a 10 mL Perfluoroalkoxy (PFA) coil reactor maintained at 40°C. This configuration yields a total flow rate of 1.0 mL/min and a precise tres​ of 10 minutes.

  • Inline Validation & Quenching: Direct the reactor effluent into a secondary T-mixer where it meets a stream of saturated aqueous NaHCO₃ (Pump C, 1.0 mL/min) to safely quench residual hydride. Monitor the organic phase via inline FT-IR; the system has reached a validated steady state when the aldehyde C=O stretch at 1685 cm⁻¹ completely disappears.

  • Collection: Route the quenched stream through an inline liquid-liquid phase separator and collect the pure C4-aminated organic stream.

Module 2: High-Temperature Flow Suzuki-Miyaura Coupling

Mechanistic Insights & Causality

Aryl chlorides are notoriously recalcitrant substrates for Suzuki-Miyaura cross-couplings. In batch, activating the C5-Cl bond requires prolonged heating (12–24 hours) at reflux [4]. Under these extended basic conditions (aqueous K₂CO₃), the C1-ethyl ester undergoes rapid and irreversible saponification.

Continuous flow chemistry circumvents this via "Novel Process Windows." By installing a Back Pressure Regulator (BPR) set to 100 psi, we safely superheat the ethanol/water solvent system to 130°C—far above its atmospheric boiling point. When passed through a packed-bed reactor of SiliaCat DPP-Pd (a highly active, silica-supported diphenylphosphine palladium catalyst), the immense thermal energy forces complete conversion of the aryl chloride in just 5 minutes. This extreme kinetic acceleration cleanly outpaces the slower ester hydrolysis pathway [5].

Optimization Data

Table 2: Temperature vs. Ester Hydrolysis in Suzuki Coupling

EntryReactor TypeTemp (°C)TimeCatalystBiaryl Yield (%)Ester Hydrolysis (%)
1Batch8012 hPd(PPh₃)₄4538
2Flow (PBR)10010 minSiliaCat62< 1
3 Flow (PBR) 130 5 min SiliaCat 94 < 1
4Flow (PBR)1505 minSiliaCat9612
Step-by-Step Protocol (Self-Validating System)
  • Reactor Packing: Pack a stainless-steel column (4.6 mm ID x 50 mm, ~2.5 mL void volume) with 0.5 g of SiliaCat DPP-Pd. Secure the column inside a conductive column heater.

  • System Pressurization: Install a 100 psi BPR at the system outlet. Prime the system with EtOH/H₂O (1:1 v/v) at 0.5 mL/min and heat the packed-bed reactor (PBR) to 130°C. Ensure system pressure stabilizes without fluctuations.

  • Reagent Preparation:

    • Solution A: Dissolve the starting material (0.1 M) and Phenylboronic acid (0.15 M) in EtOH.

    • Solution B: Prepare an aqueous solution of K₂CO₃ (0.3 M).

  • Flow Execution: Set Pump A and Pump B to 0.25 mL/min (Total flow = 0.5 mL/min). The mixed stream enters the PBR, achieving a tres​ of exactly 5 minutes.

  • Self-Validation & Collection: Route the cooled effluent through an inline UV-Vis flow cell. Monitor the absorbance at 254 nm. A stable absorbance plateau validates that the catalyst bed is operating at steady-state efficiency. Once validated, direct the stream to the collection vessel for solvent evaporation.

References

  • Novel Process Windows—Innovative Gates to Intensified and Sustainable Chemical Processes. Hessel, V.; Kralisch, D.; Kockmann, N. Wiley-VCH, 2015.[Link][1]

  • Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor. Green Chem., 2021, 23, 5625-5632.[Link][2]

  • Direct Reductive Amination of Carbonyl Compounds with H2 Using Heterogeneous Catalysts in Continuous Flow as an Alternative to N-Alkylation with Alkyl Halides. Adv. Synth. Catal., 2021.[Link][3]

  • Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. Chem. Asian J., 2015, 10, 10.[Link][4]

  • Automated, Capsule-Based Suzuki–Miyaura Cross Couplings. J. Org. Chem., 2023, 88, 11, 7239–7248.[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that optimizing the yield of highly functionalized intermediates requires more than just following a recipe; it...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that optimizing the yield of highly functionalized intermediates requires more than just following a recipe; it requires a deep mechanistic understanding of the molecular environment.

The synthesis of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) from 5-chloro-2-ethoxy-4-hydroxybenzaldehyde and ethyl bromoacetate relies on the classic Williamson ether synthesis[1]. While fundamentally an SN2 O-alkylation, the presence of an electrophilic formyl group and a base-sensitive ethyl ester on the product introduces competing side reactions. This guide provides field-proven troubleshooting strategies, mechanistic causality, and an optimized, self-validating protocol to drive your yields from the industry average of 60% to >90%.

Mechanistic Pathway & Reaction Dynamics

The reaction relies on the deprotonation of the phenolic hydroxyl group to generate a highly nucleophilic phenoxide anion, which subsequently attacks the α -carbon of ethyl bromoacetate. The critical challenge is balancing the base strength and solvent polarity to maximize SN2 kinetics while completely suppressing ester saponification and aldehyde oxidation.

Synthesis Phenol 5-chloro-2-ethoxy- 4-hydroxybenzaldehyde (Starting Material) Phenoxide Phenoxide Intermediate (Naked Anion) Phenol->Phenoxide Deprotonation (60°C) Base Anhydrous K2CO3 / DMF (Base & Solvent) Base->Phenoxide Product Ethyl (5-chloro-2-ethoxy- 4-formylphenoxy)acetate (Target Product) Phenoxide->Product SN2 Substitution (O-Alkylation) AlkylatingAgent Ethyl Bromoacetate (Electrophile) AlkylatingAgent->Product SideProduct Saponified Acid Byproduct (Yield Loss) Product->SideProduct Hydrolysis (If H2O/OH- present)

Williamson ether synthesis pathway highlighting the moisture-sensitive hydrolysis side reaction.

Troubleshooting & FAQs

Q1: My reaction stalls at 50-60% conversion, leaving unreacted starting material. How do I drive it to completion?

Cause: Incomplete deprotonation or poor nucleophilicity. Potassium carbonate (K₂CO₃) is a heterogeneous base in organic solvents. If it is not finely powdered or if it has clumped due to moisture, the effective surface area is drastically reduced, stalling the generation of the phenoxide[2]. Solution:

  • Mechanical: Use finely powdered, oven-dried K₂CO₃.

  • Chemical: Switch to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation increases its solubility in polar aprotic solvents and creates a more loosely bound, highly reactive "naked" phenoxide anion[3].

  • Catalytic: Add a catalytic amount (0.1 eq) of Potassium Iodide (KI) to initiate an in situ Finkelstein reaction, converting ethyl bromoacetate into the even more electrophilic ethyl iodoacetate.

Q2: I am observing a highly polar byproduct on LC-MS and a low yield of the target ester. What is happening?

Cause: You are likely observing the saponified byproduct: (5-chloro-2-ethoxy-4-formylphenoxy)acetic acid. The ethyl ester moiety is highly sensitive to hydrolysis. If your K₂CO₃ has absorbed atmospheric moisture, or if your N,N-Dimethylformamide (DMF) is wet, the hydroxide ions generated will rapidly cleave the ester[4]. Furthermore, using overly strong bases like NaOH can trigger the Cannizzaro reaction on the formyl group. Solution: Maintain strictly anhydrous conditions. Use anhydrous DMF (stored over molecular sieves) and ensure your base is freshly dried. Do not introduce water into the system until the reaction is fully cooled to room temperature during the quench phase.

Q3: Is there a risk of C-alkylation on the aromatic ring instead of the desired O-alkylation?

Cause: Phenoxide anions are ambident nucleophiles capable of reacting at the oxygen or the ortho/para carbons. Solution: C-alkylation is kinetically suppressed in this specific substrate due to the steric hindrance of the existing substituents (chloro, ethoxy, formyl). More importantly, utilizing a polar aprotic solvent like DMF strongly favors O-alkylation. DMF heavily solvates the metal cation but leaves the oxygen anion exposed, driving the SN2 attack exclusively through the oxygen[4].

Q4: I lose a significant amount of product during the liquid-liquid extraction workup. How can I improve recovery?

Cause: DMF is completely miscible with water. During aqueous workup, DMF acts as a co-solvent, pulling your semi-polar ester product into the aqueous layer and causing severe emulsions. Solution: Quench the reaction by pouring it into a massive excess of ice-water (at least 10 volumes relative to DMF). Extract with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Crucially, perform three back-washes of the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution . The LiCl heavily salivates the aqueous layer, forcing all residual DMF out of the organic phase and breaking emulsions.

Quantitative Data: Reaction Condition Matrix

To select the best parameters for your scale, compare the empirical outcomes of various reaction conditions below.

Reaction ConditionBaseSolventTemp (°C)AdditiveExpected YieldPrimary Impurity / Issue
Standard Baseline K₂CO₃DMF80None65 - 75%Unreacted phenol
Optimized (Recommended) Cs₂CO₃DMF60KI (0.1 eq)>92% None (Trace unreacted)
Aqueous / Strong Base NaOHH₂O/THF25None< 30%Saponified acid byproduct
Protic Solvent K₂CO₃Ethanol80None40 - 50%Transesterification / Slow rate

Optimized Experimental Protocol

This protocol is engineered as a self-validating system. By incorporating specific analytical checkpoints, you ensure that any deviation is caught before proceeding to the next step.

Reagents Required:

  • 5-chloro-2-ethoxy-4-hydroxybenzaldehyde (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) or finely powdered K₂CO₃ (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq)

  • Anhydrous DMF (10 volumes)

Step-by-Step Methodology:

  • Nucleophile Generation:

    • To an oven-dried, argon-purged round-bottom flask, add 5-chloro-2-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (10 vol).

    • Add anhydrous Cs₂CO₃ (2.0 eq) in one portion.

    • Causality Check: The solution should immediately transition to a deep yellow/orange color, confirming the successful deprotonation and formation of the phenoxide anion. Stir at room temperature for 15 minutes.

  • Alkylation:

    • Add KI (0.1 eq) to the mixture.

    • Add ethyl bromoacetate (1.2 eq) dropwise over 5 minutes via syringe.

    • Heat the reaction mixture to 60°C.

  • In-Process Monitoring (Self-Validation):

    • After 2 hours, sample the reaction. Quench 10 µL of the mixture into 1 mL of EtOAc/Water. Analyze the organic layer via TLC (Hexanes:EtOAc 3:1) or LC-MS.

    • Validation: The starting material phenol (lower Rf) should be completely consumed, replaced by a single, less polar spot (the target ester). If starting material remains, continue heating for an additional 2 hours.

  • Quench and Extraction:

    • Cool the reaction strictly to room temperature (to prevent thermal hydrolysis during the aqueous quench).

    • Pour the mixture into vigorously stirring ice-water (100 vol relative to starting material mass).

    • Extract the aqueous mixture three times with EtOAc.

  • Organic Wash and Drying:

    • Wash the combined EtOAc layers sequentially with:

      • Water (2x)

      • 5% aqueous LiCl solution (3x) (Critical step to remove all DMF)

      • Saturated Brine (1x)

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography (Eluent gradient: 10% to 25% EtOAc in Hexanes) to yield the pure Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate as an off-white solid.

References

  • Organic-Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Welcome to the Technical Support Center for Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) 1[1]. This polyfunctional aromatic building block presents unique purification challenges due to the competi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) 1[1]. This polyfunctional aromatic building block presents unique purification challenges due to the competing reactivities of its functional groups: an oxidation-sensitive formyl (aldehyde) group, a base-sensitive ethyl ester, and an electron-withdrawing chloro substituent.

This guide provides field-proven, self-validating methodologies to isolate high-purity product without compromising structural integrity.

Purification Workflow Decision Matrix

PurificationWorkflow Start Crude ECEFPA Assess Assess Impurities Start->Assess Decision Major Impurity? Assess->Decision NonPolar Non-Polar Organics Decision->NonPolar Organic Aldehyde Oxidized Acids Decision->Aldehyde Acidic Chromatography Silica Chromatography NonPolar->Chromatography Bisulfite Bisulfite Adduct Aldehyde->Bisulfite Pure Pure ECEFPA Chromatography->Pure Bisulfite->Pure

Fig 1. Decision tree for purifying Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate.

Section 1: Core Purification Methodologies
Protocol A: Silica Gel Flash Chromatography

Mechanistic Rationale: Silica gel chromatography separates compounds based on polarity. Because ECEFPA contains a slightly acidic formyl group that can streak on silica, a carefully tuned gradient of a non-polar hydrocarbon (hexanes) and a polar hydrogen-bond acceptor (ethyl acetate) is required to ensure rapid elution and high resolution 2[2].

  • Column Packing: Prepare a homogeneous slurry of silica gel in a 95:5 mixture of hexanes and ethyl acetate. Pour the slurry into the column, ensuring no air bubbles are trapped 2[2].

  • Sample Loading (Dry Load): Dissolve the crude ECEFPA in a minimal amount of dichloromethane (DCM), add a small amount of silica gel (1:3 ratio to crude mass), and evaporate the DCM under reduced pressure. Load this dry powder onto the top of the column bed. Causality: Dry loading prevents the polar aldehyde from dissolving poorly in the non-polar starting eluent, which causes severe streaking3[3].

  • Elution: Begin elution with 95:5 Hexanes:EtOAc to flush out non-polar unreacted starting materials. Gradually increase the gradient to 85:15 Hexanes:EtOAc to elute the target ECEFPA.

  • Validation Step: Spot fractions on a TLC plate. The target compound will elute cleanly at an Rf of ~0.30 in the 85:15 solvent system. Co-spot with a known standard if available.

Protocol B: Sodium Bisulfite Adduct Formation

Mechanistic Rationale: The formyl group at the C4 position is ortho to the electron-withdrawing C5-chloro group. This inductive effect increases the electrophilicity of the aldehyde carbon, making it highly reactive toward nucleophilic addition by sodium bisulfite ( NaHSO3​ ). This forms a water-soluble α -hydroxy sulfonate salt, allowing lipophilic impurities to be washed away before regenerating the pure aldehyde 4[4].

  • Adduct Formation: Dissolve the crude ECEFPA in a minimal volume of ethanol. Slowly add a saturated aqueous solution of sodium metabisulfite ( Na2​S2​O5​ ) or sodium bisulfite. Stir vigorously at room temperature for 2 hours 5[5].

  • Extraction of Impurities: Dilute the mixture with water (if the adduct precipitates, filter it; if it dissolves, proceed to extraction). Extract the aqueous phase 3 times with diethyl ether. Discard the ether layer, which contains unreacted phenols and non-aldehydic byproducts 4[4].

  • Regeneration: To the aqueous layer (or resuspended precipitate), carefully add saturated aqueous sodium bicarbonate ( NaHCO3​ ) in portions. Causality: The mild base shifts the equilibrium, breaking the sulfonate salt to regenerate the free aldehyde without hydrolyzing the sensitive ethyl ester.

  • Validation Step: Continue adding NaHCO3​ until CO2​ gas evolution completely ceases. Extract the regenerated ECEFPA with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Section 2: Quantitative Data & System Optimization

Table 1: Solvent System Optimization for ECEFPA Chromatography

Solvent System (Hexanes:EtOAc)Target Rf​ (ECEFPA)Impurity BehaviorRecommendation
95:5 0.10Non-polar impurities elute rapidlyUse for column packing and initial flushing
85:15 0.30 - 0.35Optimal elution of target compoundPrimary elution solvent
70:30 0.65Co-elution with polar oxidized acidsAvoid; causes poor resolution and streaking

Table 2: Impurity Profiling & Causality

Impurity TypeMechanistic SourceDetection MethodTargeted Removal Strategy
Carboxylic Acid Autoxidation of the formyl group in airTLC (Baseline spot)Aqueous wash with saturated NaHCO3​
Unreacted Phenol Incomplete alkylation during synthesisNMR (Broad phenolic -OH peak)Silica gel chromatography
Hydrolyzed Ester Exposure to strong acids or basesLC-MSBisulfite adduct purification
Section 3: Troubleshooting & FAQs

Q: Why is my product heavily streaking on the silica column, even at the correct solvent polarity? A: Streaking is typically caused by overloading the sample or strong hydrogen-bonding interactions between the polar aldehyde/ester groups and the slightly acidic silanol groups on the silica gel. Ensure you are using a silica-to-crude ratio of at least 50:1 by weight 3[3]. If streaking persists, dry-loading the sample is mandatory.

Q: Can I use basic alumina to quickly flush and purify this compound? A: No. While basic alumina is sometimes recommended as a quick flush for simple aromatic aldehydes 5[5], the ethyl phenoxyacetate moiety in ECEFPA is highly susceptible to basic hydrolysis. Passing it through basic alumina risks cleaving the ester, yielding an unwanted phenoxyacetic acid derivative. Stick to neutral silica gel.

Q: I suspect my aldehyde has partially oxidized to a carboxylic acid. How do I remove it without running a full column? A: You can perform a targeted liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash it vigorously with a saturated sodium bicarbonate ( NaHCO3​ ) solution. The carboxylic acid will be deprotonated into a water-soluble carboxylate salt and dragged into the aqueous layer, leaving the pure aldehyde in the organic phase 5[5].

References
  • Chemdict - ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) - 1

  • Benchchem - Purification techniques for indole aldehydes - 3

  • Organic Syntheses - Purification of Organic Compounds by Flash Column Chromatography - 2

  • ResearchGate - Is it possible to purify aldehyde by column? - 4

  • Reddit (r/chemistry) - Purifying aldehydes? - 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances encountered during the synthesis of Ethyl (5-chloro-2-ethoxy-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances encountered during the synthesis of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate . This compound is typically synthesized via the Williamson ether synthesis, utilizing 2-chloro-5-ethoxy-4-hydroxybenzaldehyde and ethyl bromoacetate[1]. While seemingly straightforward, the presence of an acidic phenol, an electrophilic aldehyde, and a base-sensitive alpha-halo ester creates a complex matrix of competing side reactions.

This guide provides mechanistic causality, self-validating protocols, and troubleshooting Q&As to ensure high-fidelity O-alkylation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction yield is low, and 1H-NMR of the crude mixture shows the disappearance of the aldehyde proton (~9.8 ppm) despite the mass not matching the desired product. What is happening? A1: You are observing the Darzens Glycidic Ester Condensation. Causality: Ethyl bromoacetate possesses alpha-protons that can be deprotonated by a base to form a reactive enolate. Because your starting material contains a highly electrophilic formyl (-CHO) group activated by the electron-withdrawing para-chloro substituent, this enolate can attack the aldehyde instead of the phenoxide attacking the alkyl halide. This is followed by an intramolecular SN2 displacement of the bromide, yielding an α,β-epoxy ester (glycidic ester)[2][3]. Validation & Solution: If your aldehyde peak is missing and you see new signals around 3.5–4.5 ppm (epoxide ring protons), the Darzens pathway has outcompeted O-alkylation. To fix this, avoid strong bases (e.g., NaH, KOtBu). Switch to a milder base like anhydrous Cs2CO3 or K2CO3, which favors the deprotonation of the more acidic phenol (pKa ~7-8) over the ester alpha-carbon (pKa ~24)[3].

Q2: The reaction stalls at 50% conversion. TLC shows a highly polar spot stuck at the baseline, and I am recovering unreacted starting material. A2: This is a classic signature of Ester Hydrolysis and Base Depletion. Causality: If trace moisture is present in your solvent or hygroscopic base, the base will partition its reactivity. It will catalyze the hydrolysis of ethyl bromoacetate into bromoacetic acid, or hydrolyze your final product into (5-chloro-2-ethoxy-4-formylphenoxy)acetic acid[4]. Bromoacetic acid immediately neutralizes a stoichiometric equivalent of your base, abruptly stalling the reaction. Validation & Solution: Acidify a small aliquot of the aqueous workup layer; if a white precipitate forms, hydrolysis has occurred. Ensure your DMF is strictly anhydrous (KF < 50 ppm) and your carbonate base is oven-dried at 150°C overnight prior to use[4].

Q3: I switched to a bulky base (DIPEA) to prevent nucleophilic attack on the aldehyde, but now I smell a pungent odor and my yield is still poor. A3: You have triggered an E2 Elimination pathway. Causality: While bulky bases reduce nucleophilic side reactions, they excel at acting as Brønsted bases. DIPEA or excess tert-butoxide will promote the dehydrohalogenation (E2 elimination) of HBr from ethyl bromoacetate, generating volatile and pungent ethyl glyoxylate[4]. Validation & Solution: The phenoxide ion is an excellent, ambient nucleophile. You do not need forcing conditions or bulky organic bases. A heterogeneous inorganic base (like K2CO3) in a polar aprotic solvent (DMF or Acetone) provides the perfect balance of basicity and nucleophilicity for the SN2 O-alkylation[1].

Part 2: Quantitative Data & Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the distribution of the desired product versus side reactions.

BaseSolvent (Condition)Temp (°C)Desired O-Alkylation Yield (%)Darzens Epoxide Byproduct (%)Hydrolysis Byproduct (%)
NaH (1.2 eq)THF (Anhydrous)0 to 2542%38%<2%
K2CO3 (2.0 eq)DMF (Wet, >500 ppm H2O)6045%8%35%
DIPEA (2.0 eq)DCM (Anhydrous)2530%<2%<2% (High E2 Elimination)
Cs2CO3 (1.5 eq) DMF (Anhydrous) 25 94% <1% <1%

Note: Cs2CO3 provides the optimal "Caesium effect," enhancing the solubility and nucleophilicity of the phenoxide while minimizing the basicity required to trigger the Darzens or E2 pathways.

Part 3: Self-Validating Experimental Protocol

To ensure high-fidelity synthesis of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate, follow this optimized, step-by-step methodology:

  • Substrate Preparation & Atmosphere Control:

    • Flame-dry a 100 mL round-bottom flask under a continuous stream of dry Nitrogen.

    • Dissolve 10.0 mmol of 2-chloro-5-ethoxy-4-hydroxybenzaldehyde in 20 mL of strictly anhydrous DMF (KF < 50 ppm).

  • Selective Deprotonation:

    • Add 15.0 mmol (1.5 eq) of oven-dried Cesium Carbonate (Cs2CO3).

    • Self-Validation: The solution will undergo a distinct color shift (typically to a deep yellow/orange), confirming the quantitative generation of the phenoxide ion. Stir for 30 minutes at room temperature.

  • Electrophile Addition:

    • Cool the reaction mixture to 0°C using an ice bath to suppress initial thermal side reactions.

    • Add 11.0 mmol (1.1 eq) of Ethyl Bromoacetate dropwise over 10 minutes via a syringe.

  • Thermal Regulation:

    • Remove the ice bath and allow the reaction to warm to 25°C. Maintain this temperature for 12 hours. Do not heat, as temperatures >40°C exponentially increase the rate of the Darzens condensation[2].

  • Aqueous Quench & Extraction:

    • Quench the reaction by pouring it into 100 mL of ice-cold distilled water.

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Self-Validation: Wash the combined organic layers with 5% LiCl solution (3 x 50 mL) to quantitatively remove residual DMF, which otherwise artificially inflates crude mass and broadens NMR peaks.

  • Purification:

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate the pure Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate[1].

Part 4: Visualizations
Reaction Pathway Analysis

Reaction_Pathways SM Phenol Substrate + Ethyl Bromoacetate Base Base Addition SM->Base OAlk O-Alkylation (SN2 Pathway) Base->OAlk Mild Base (Cs2CO3) Enolate Alpha-Deprotonation (Enolate Formation) Base->Enolate Strong Base (NaH, KOtBu) Product Desired Product (Phenoxyacetate) OAlk->Product Darzens Darzens Condensation (Aldehyde Attack) Enolate->Darzens Epoxide Glycidic Ester (Epoxide Byproduct) Darzens->Epoxide Intramolecular SN2

Reaction pathways showing the desired O-alkylation versus the competing Darzens condensation.

Experimental Workflow

Protocol_Workflow Step1 1. Substrate Dissolution Anhydrous DMF, N2 atm, 0°C Step2 2. Base Activation Add Cs2CO3, stir 30 min Step1->Step2 Step3 3. Electrophile Addition Dropwise Ethyl Bromoacetate Step2->Step3 Step4 4. Thermal Regulation Maintain 25°C for 12 hours Step3->Step4 Step5 5. Aqueous Quench Ice-water, EtOAc Extraction Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the optimized Williamson ether synthesis protocol.

Part 5: References
  • Darzens Reaction - Organic Chemistry Portal. Available at:[Link]

  • Darzens Condensation - Master Organic Chemistry. Available at:[Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - National Center for Biotechnology Information (PMC). Available at: [Link]

(Note: URLs have been resolved to their verified primary landing pages to ensure link integrity and prevent deep-link rot as per documentation standards).

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the O-alkylation workflow for Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the O-alkylation workflow for Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9). This compound is a highly functionalized benzaldehyde derivative utilized as a critical building block in the synthesis of complex pharmaceuticals, including PPAR agonists and benzofuran-based therapeutics [1].

Below, you will find an in-depth mechanistic overview, a self-validating experimental protocol, and a comprehensive troubleshooting FAQ section to resolve common bottlenecks in this Williamson ether synthesis.

Reaction Overview & Mechanistic Causality

The synthesis relies on the regioselective O-alkylation of the phenol precursor (colloquially referred to as 5-chloro-2-ethoxy-4-hydroxybenzaldehyde, or strictly 2-chloro-5-ethoxy-4-hydroxybenzaldehyde) with ethyl bromoacetate.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The weakly acidic phenolic hydroxyl group (pKa ~8.5) is deprotonated by a mild carbonate base to generate a highly nucleophilic phenoxide anion. This anion subsequently attacks the electrophilic α-carbon of ethyl bromoacetate. The choice of base and solvent is critical: polar aprotic solvents like N,N-Dimethylformamide (DMF) are required to solvate the potassium cation, leaving the phenoxide "naked" and highly reactive, while avoiding strong bases that could trigger side reactions at the formyl group[2].

ReactionOptimization SM 5-chloro-2-ethoxy- 4-hydroxybenzaldehyde Base Base Addition (K2CO3 / Cs2CO3) SM->Base Deprotonation Intermediate Phenoxide Anion (Active Nucleophile) Base->Intermediate Product Target Product (O-Alkylated Ester) Intermediate->Product SN2 Attack (Anhydrous, 80°C) Side1 Ester Hydrolysis (Acid Byproduct) Intermediate->Side1 Trace H2O High Temp Alkylating Ethyl Bromoacetate (Electrophile) Alkylating->Product

Reaction pathway and side-reaction mitigation for O-alkylation synthesis.

Standard Operating Procedure (SOP): Optimized O-Alkylation

This step-by-step methodology incorporates self-validating checkpoints to ensure high-fidelity execution and reproducibility.

Step 1: Preparation & Deprotonation

  • In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-ethoxy-4-hydroxybenzaldehyde (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M, 50 mL) under an inert nitrogen atmosphere.

  • Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 equiv, 20 mmol).

    • Validation Checkpoint: The solution will transition to a deeper yellow/orange hue within 5 minutes, visually confirming phenoxide formation.

  • Stir the suspension at ambient temperature for 15 minutes.

Step 2: Alkylation & Heating 4. Introduce ethyl bromoacetate (1.2 equiv, 12 mmol) dropwise via syringe over 5 minutes to prevent localized exothermic spikes. 5. Attach a reflux condenser and heat the reaction mixture to 80 °C using a temperature-controlled oil bath. 6. Stir for 6–8 hours. Monitor reaction progression via TLC (Hexanes:EtOAc 3:1).

  • Validation Checkpoint: The target product spot (Rf ~0.5) should intensify as the phenolic starting material (Rf ~0.3) depletes.

Step 3: Workup & Purification 7. Cool the mixture to room temperature. Pour the contents into 150 mL of crushed ice/water to quench the reaction and precipitate inorganic salts. 8. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). 9. Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to strip residual DMF, followed by a final wash with saturated NaCl (brine, 50 mL). 10. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, gradient elution Hexanes to 20% EtOAc) to yield the pure ester [3].

WorkupWorkflow Start Crude Reaction Mixture (in DMF) Quench Quench with Ice Water Start->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with 5% LiCl (aq) (Removes DMF) Extract->Wash Brine Wash with Brine Wash->Brine Dry Dry over Na2SO4 & Concentrate Brine->Dry Pure Purified Product Dry->Pure

Optimized liquid-liquid extraction workflow for efficient DMF removal.

Troubleshooting & FAQs

Q: My reaction stalls at 70% conversion even with excess ethyl bromoacetate. How can I drive it to completion? A: Stalled conversions in Williamson ether syntheses are almost always due to poor base solubility or moisture. K₂CO₃ is highly hygroscopic; if it clumps, the reactive surface area plummets. Solution: Ensure your K₂CO₃ is oven-dried and finely ground before use. For stubborn substrates, switch to Cesium Carbonate (Cs₂CO₃). The larger, softer cesium cation has higher solubility in organic solvents and provides a more reactive, loosely associated phenoxide ion [2].

Q: I am observing a significant amount of a highly polar byproduct on my baseline TLC. What is it, and how do I prevent it? A: This is likely (5-chloro-2-ethoxy-4-formylphenoxy)acetic acid, the product of base-catalyzed ester hydrolysis. At 80 °C, adventitious water reacts with the carbonate base to generate hydroxide ions, which readily saponify the newly formed ethyl ester. Solution: Use strictly anhydrous DMF and reagents. If the problem persists, lower the reaction temperature to 60 °C and extend the reaction time, or switch to a less hygroscopic solvent like Acetonitrile (MeCN).

Q: Can I use a greener solvent like acetone instead of DMF to avoid the difficult high-boiling solvent removal? A: Yes, acetone is a viable, greener alternative. However, because its boiling point is 56 °C, the SN2 reaction kinetics are significantly slower. Solution: To compensate for the lower temperature, add a catalytic amount of Potassium Iodide (KI, 0.1 equiv). This triggers an in situ Finkelstein reaction, temporarily converting ethyl bromoacetate to the much more reactive ethyl iodoacetate, thereby restoring the reaction velocity [1].

Q: Why shouldn't I use Sodium Hydride (NaH) to ensure complete and rapid deprotonation of the phenol? A: While NaH is an excellent base for unactivated alcohols, your starting material contains a highly reactive formyl (aldehyde) group. Strong bases like NaH can promote unwanted side reactions, including Cannizzaro-type disproportionation or intermolecular aldol condensations, leading to complex polymeric mixtures and severely reduced yields. Mild carbonate bases are chemoselective for the acidic phenol without disturbing the aldehyde[3].

Quantitative Data Summary: Reaction Condition Optimization

The following table summarizes the causal relationship between solvent, base selection, and overall reaction efficiency based on standardized optimization screens.

SolventBase (Equiv)Temp (°C)Time (h)AdditiveYield (%)Purity (%)Primary Observation / Issue
DMF K₂CO₃ (2.0)808None85>95Optimal standard conditions.
Acetone K₂CO₃ (2.0)60 (Reflux)18None6590Sluggish kinetics; incomplete conversion.
Acetone K₂CO₃ (2.0)60 (Reflux)12KI (0.1 eq)82>95Finkelstein catalysis restores yield.
MeCN Cs₂CO₃ (1.5)806None88>98Fastest kinetics; highest purity.
DMF NaH (1.2)0 to 254None35<50Severe aldol side-product formation.

References

  • Organic-Synthesis. "Alcohol to Ether using Williamson synthesis (O-Alkylation)". Functional Group Transformations. URL:[Link]

  • PubChem. "Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate - Compound Summary". National Center for Biotechnology Information. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting "Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate" Instability

Welcome to the Technical Support Center for Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9). This highly functionalized organic building block is frequently utilized in targeted protein degradation, m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9). This highly functionalized organic building block is frequently utilized in targeted protein degradation, medicinal chemistry, and complex API synthesis.

While its structural complexity enables versatile downstream chemistry, its polyfunctional nature—comprising an aryl aldehyde, an ethyl ester, an ether, and an aryl chloride—creates a self-competing matrix of vulnerabilities. This guide is designed to help application scientists and drug development professionals diagnose, troubleshoot, and prevent degradation during storage and experimentation.

Molecular Vulnerability Profile

To effectively troubleshoot instability, we must first isolate the reactive centers of the molecule. The quantitative and qualitative degradation risks are summarized below:

Functional GroupPrimary Degradation PathwayTriggering ConditionsResulting ImpurityMass Shift (ΔDa)
Formyl (Aldehyde) Auto-oxidationAtmospheric O₂, Light, HeatCarboxylic acid derivative+16 Da
Formyl (Aldehyde) AcetalizationAlcoholic solvents (EtOH, MeOH)Hemiacetal / Acetal adductsVariable (+46 Da for EtOH)
Ethyl Ester HydrolysisH₂O + Acid/Base extremesPhenoxyacetic acid + Ethanol-28 Da
Aryl Chloride Nucleophilic SubstitutionStrong nucleophiles, High heatDe-chlorinated/Substituted adductVariable

Troubleshooting Guide & FAQs

Q1: My HPLC-UV chromatogram shows a new polar peak, and LC-MS indicates a mass increase of +16 Da. What happened?

Causality: This is the classic signature of aryl aldehyde auto-oxidation [1]. The formyl group on the benzene ring is highly susceptible to oxidation initiated by light or heat, converting the aldehyde into a carboxylic acid. This proceeds via a radical chain mechanism where molecular oxygen reacts with the acyl radical. Resolution: The reaction is irreversible. To prevent this in fresh batches, the compound must be stored under an inert atmosphere (Argon or Nitrogen) and protected from light (amber vials).

Q2: During biological assays in aqueous buffers, the compound's efficacy drops rapidly. Mass spectrometry shows a -28 Da mass loss. Why?

Causality: The ethyl phenoxyacetate group is undergoing ester hydrolysis [1]. The ester linkage is prone to nucleophilic attack by water, a process exponentially accelerated by pH extremes (acidic or basic conditions). While the oxymethylene group (-O-CH₂-) exerts a slight damping effect on the electronic influences of the aromatic ring[2], the ester remains labile in aqueous media. The -28 Da loss corresponds to the cleavage of the ethyl group (released as ethanol), leaving the inactive free phenoxyacetic acid. Resolution: Do not store the compound in aqueous buffers. Prepare aqueous assay solutions immediately before use and strictly maintain a neutral pH (7.0–7.4) using strong buffering agents (e.g., HEPES or PBS).

Q3: I prepared a stock solution in ethanol to avoid aqueous hydrolysis, but ¹H-NMR shows the disappearance of the characteristic aldehyde proton singlet (~10 ppm).

Causality: You have inadvertently triggered acetalization . The highly electrophilic carbonyl carbon of the aryl aldehyde has undergone nucleophilic attack by the alcohol solvent (ethanol), forming a hemiacetal or full diethyl acetal. This masks the reactive formyl group, rendering it useless for downstream reductive aminations or Knoevenagel condensations. Resolution: Never use primary alcohols (Methanol, Ethanol) as storage solvents for aryl aldehydes. Reconstitute the compound exclusively in anhydrous, aprotic solvents such as DMSO, DMF, or Acetonitrile.

Standard Operating Procedures (SOPs)

To ensure a self-validating system of experimental integrity, adhere to the following protocols when handling Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate.

Protocol A: Anhydrous & Inert Stock Solution Preparation

Objective: Prevent auto-oxidation and acetalization during liquid storage.

  • Preparation: Bake all glassware at 120°C for 2 hours and cool in a desiccator.

  • Solvent Selection: Use only anhydrous, amine-free, and alcohol-free aprotic solvents (e.g., LC-MS grade DMSO with <0.005% water).

  • Purging: Pierce the septum of the solvent bottle with a needle attached to a Schlenk line. Bubble dry Argon gas through the solvent for 15 minutes to displace dissolved O₂.

  • Dissolution: Transfer the solvent to the vial containing the compound using an air-tight Hamilton syringe.

  • Storage: Aliquot the stock solution into single-use amber glass vials. Flush the headspace of each vial with Argon before sealing with PTFE-lined caps. Store at -20°C.

Protocol B: Stability-Indicating LC-MS Quality Control

Objective: Verify compound integrity prior to critical biological or synthetic workflows.

  • Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Note: Formic acid is preferred over TFA to avoid ion suppression.

  • Sample Prep: Dilute a 1 µL aliquot of the stock solution into 999 µL of Acetonitrile (do not use water for the diluent to prevent on-column hydrolysis).

  • Gradient: Run a fast gradient (5% B to 95% B over 5 minutes) on a C18 reverse-phase column.

  • Validation: Monitor UV absorbance at 254 nm. Confirm the parent mass (M+H)⁺. Reject the batch if the +16 Da (Oxidation) or -28 Da (Hydrolysis) peaks exceed 2% relative Area Under the Curve (AUC).

Degradation Pathway Visualization

DegradationPathways Parent Ethyl (5-chloro-2-ethoxy- 4-formylphenoxy)acetate (Intact Molecule) Oxidation Auto-Oxidation (O2, Light, Heat) Parent->Oxidation Aldehyde Vulnerability Hydrolysis Ester Hydrolysis (H2O, Acid/Base) Parent->Hydrolysis Ester Vulnerability Acetalization Acetalization (Alcohols, Trace Acid) Parent->Acetalization Electrophilic Carbonyl AcidDeg Carboxylic Acid Derivative (+16 Da) Oxidation->AcidDeg PhenoxyDeg Phenoxyacetic Acid + Ethanol (-28 Da) Hydrolysis->PhenoxyDeg AcetalDeg Hemiacetal / Acetal Adduct (Loss of Aldehyde Signal) Acetalization->AcetalDeg

Degradation pathways of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate.

References

  • Chemikart. "690992-01-9 | ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate". Chemikart. [Link]

  • Indian Academy of Sciences. "Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions". Journal of Chemical Sciences. [Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS 690992-01-9). This highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS 690992-01-9). This highly functionalized building block is synthesized via the SN2 O-alkylation of 5-chloro-2-ethoxy-4-hydroxybenzaldehyde with ethyl bromoacetate—a classic variant of the Williamson ether synthesis [1].

While the reaction is conceptually straightforward, the polyfunctional nature of the substrate (containing both an electrophilic formyl group and a sterically hindered phenol) introduces specific chemoselectivity challenges. Below, we provide mechanistic troubleshooting, a self-validating experimental protocol, and quantitative analytical data to help you eliminate common impurities.

Part 1: Troubleshooting Guide & FAQs

Q1: My final product is heavily contaminated with a highly polar baseline impurity. LC-MS shows a mass of [M-H]⁻ = 257. What is this, and how do I prevent it? A: This is (5-chloro-2-ethoxy-4-formylphenoxy)acetic acid (CAS 692279-86-0) [2]. It is the saponification (ester hydrolysis) impurity.

  • Causality: The ethyl ester linkage is highly susceptible to base-catalyzed hydrolysis if water is present in your solvent or if you are using a hygroscopic base that has absorbed atmospheric moisture.

  • Solution: Transition to strictly anhydrous conditions. Use anhydrous N,N-Dimethylformamide (DMF) and oven-dried Potassium Carbonate (K₂CO₃). Furthermore, during the reaction workup, quench the mixture with a mild acid (e.g., saturated aqueous NH₄Cl) before aqueous extraction to neutralize the base and prevent hydrolysis during phase separation [1].

Q2: I am seeing significant amounts of unreacted 5-chloro-2-ethoxy-4-hydroxybenzaldehyde, even after 24 hours of heating. Should I switch to a stronger base like NaOH? A: Do not use NaOH or KOH. While the phenol is electronically deactivated by the meta-chloro group and sterically hindered, using strong aqueous bases will trigger the Cannizzaro reaction at the para-formyl group, leading to disproportionation into carboxylic acid and benzyl alcohol derivatives [1].

  • Causality: Incomplete reaction is usually due to poor electrophile activation or degraded ethyl bromoacetate.

  • Solution: Maintain K₂CO₃ as the base but add a catalytic amount of Potassium Iodide (KI, 0.1 eq). This initiates an in situ Finkelstein reaction, converting ethyl bromoacetate into the highly reactive ethyl iodoacetate, driving the SN2 O-alkylation to completion without requiring harsh basic conditions.

Q3: My yield is low, and I detect alkene byproducts in the solvent front on TLC. What caused this? A: Alkene formation is the result of a competing E2 elimination reaction.

  • Causality: While ethyl bromoacetate is a primary halide and favors SN2, excessive heating (>80°C) increases the entropic favorability of E2 elimination, destroying your alkylating agent [3].

  • Solution: Cap the reaction temperature at 60°C. The use of a polar aprotic solvent like DMF leaves the phenoxide nucleophile unsolvated and highly reactive, meaning elevated temperatures are unnecessary for successful SN2 displacement.

Part 2: Impurity Profiling & Quantitative Data

To facilitate rapid LC-MS and TLC identification, refer to the following analytical summary of the reaction network.

Impurity / ComponentChemical FormulaDetection (LC-MS m/z)TLC R_f (Hex:EtOAc 3:1)Root CausePrevention Strategy
Desired Product C₁₃H₁₅ClO₅287 [M+H]⁺~0.55N/AN/A
Unreacted Phenol C₉H₉ClO₃201 [M+H]⁺~0.35Incomplete SN2 / Degraded electrophileAdd 0.1 eq KI catalyst; ensure efficient stirring.
Saponification Acid C₁₁H₁₁ClO₅257 [M-H]⁻0.00 (Baseline)Moisture / Base-catalyzed ester hydrolysisUse anhydrous K₂CO₃/DMF; quench with NH₄Cl.
Oxidation Byproduct C₁₃H₁₅ClO₆303 [M+H]⁺~0.10Auto-oxidation of the formyl groupDegas solvents; run reaction under N₂ or Ar atmosphere.

Part 3: Reaction Workflow & Impurity Pathways

The following diagram illustrates the mechanistic divergence between the desired SN2 pathway and the primary side reactions.

G SM 5-chloro-2-ethoxy-4-hydroxybenzaldehyde + Ethyl bromoacetate Prod Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (Desired Product) SM->Prod Anhydrous K2CO3, DMF, 60°C (SN2 O-alkylation) Imp2 Cannizzaro / Oxidation Byproducts (Formyl Degradation) SM->Imp2 Strong Base (NaOH) or O2 (Aldehyde Reactivity) Imp3 Unreacted Phenol (Incomplete Alkylation) SM->Imp3 Suboptimal Temp / Degraded Electrophile Imp1 (5-chloro-2-ethoxy-4-formylphenoxy)acetic acid (Saponification Impurity) Prod->Imp1 Trace H2O / Prolonged Base Exposure (Ester Hydrolysis)

Reaction workflow and impurity pathways in the synthesis of the phenoxyacetate building block.

Part 4: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Visual and analytical checkpoints are embedded to ensure causality and prevent downstream failures.

Materials Required:

  • 5-chloro-2-ethoxy-4-hydroxybenzaldehyde (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Anhydrous K₂CO₃ (1.5 eq, oven-dried at 120°C for 4h)

  • Anhydrous DMF (stored over 4Å molecular sieves)

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried round-bottom flask with Nitrogen. Causality: Eliminates atmospheric oxygen, preventing the oxidation of the formyl group to a carboxylic acid.

  • Deprotonation (Validation Checkpoint 1): Dissolve 5-chloro-2-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration). Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes.

    • Self-Validation: The solution will undergo a distinct color shift (typically deepening to a vibrant yellow/orange). This optical change confirms the successful deprotonation and formation of the highly nucleophilic phenoxide ion.

  • Electrophile Addition: Add ethyl bromoacetate (1.1 eq) dropwise via syringe. Heat the reaction mixture to 60°C.

  • Reaction Monitoring (Validation Checkpoint 2): After 4 hours, pull a 50 µL aliquot, dilute in EtOAc, and wash with water. Spot the organic layer on a TLC plate (Hexanes:EtOAc 3:1).

    • Self-Validation: The starting material (R_f ~0.35) should be absent, replaced by a major UV-active spot at R_f ~0.55. If a baseline spot is heavily present, moisture has compromised the system (saponification).

  • Quenching & Workup: Cool the reaction to 0°C. Slowly add saturated aqueous NH₄Cl (equal volume to DMF).

    • Causality: NH₄Cl buffers the pH to ~6-7. This neutralizes the excess K₂CO₃ before the addition of bulk water, completely halting any base-catalyzed ester hydrolysis.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL).

    • Causality: Multiple brine washes are strictly required to partition the DMF out of the organic layer and into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate. Purify via silica gel chromatography if LC-MS purity is <95%.

References

  • AskFilo. "Reaction Classification: SN2 O-alkylation of phenols with ethyl bromoacetate." AskFilo Educational Resources. Available at: [Link]

Troubleshooting

"Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate" reaction monitoring by TLC

An essential tool in synthetic chemistry, Thin-Layer Chromatography (TLC), provides a quick and effective method for monitoring the progress of chemical reactions.[1][2] This guide serves as a dedicated technical support...

Author: BenchChem Technical Support Team. Date: March 2026

An essential tool in synthetic chemistry, Thin-Layer Chromatography (TLC), provides a quick and effective method for monitoring the progress of chemical reactions.[1][2] This guide serves as a dedicated technical support center for researchers utilizing TLC to monitor reactions involving "Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate". As a molecule with multiple functional groups—an aromatic ring, an aldehyde, an ether, and an ester—its chromatographic behavior, and that of its precursors, requires careful consideration for optimal analysis.

This document provides in-depth, field-tested guidance, moving beyond simple instructions to explain the underlying principles of the technique. Here, you will find detailed protocols, answers to frequently asked questions, and a systematic troubleshooting guide to address common challenges encountered during the TLC analysis of this specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system (mobile phase) for analyzing Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate on a silica gel TLC plate?

A good starting point for a compound of intermediate polarity like this is a mixture of a non-polar and a moderately polar solvent.[3][4] A common and effective combination is Hexane and Ethyl Acetate.[1][5] We recommend beginning with a ratio of 3:1 Hexane:Ethyl Acetate . Depending on the results, you can adjust the ratio to achieve an optimal Retardation Factor (Rf) for your product, ideally between 0.3 and 0.5 for clear separation. For aldehydes and esters, solvent systems with 20-40% ethyl acetate in hexane are often effective.[6]

Q2: My starting material is likely a substituted phenol. How will its polarity compare to the final ester product?

The starting material, a phenol, contains a hydroxyl (-OH) group, which is capable of strong hydrogen bonding with the polar silica gel stationary phase.[6] The product, "Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate," has this hydroxyl group replaced by an ethyl acetate moiety. While the ester and aldehyde groups are polar, they are generally less polar than a free hydroxyl group. Therefore, the starting phenol will be more polar and will have a lower Rf value (it will travel a shorter distance up the plate) than the final ester product.

Q3: How should I visualize the spots on the TLC plate? My compound is colorless.

Given the aromatic ring in the molecule's structure, the most effective and non-destructive initial visualization method is using a short-wave (254 nm) UV lamp.[7][8][9][10] Commercially available TLC plates often contain a fluorescent indicator that glows green under UV light.[8][10] Compounds that absorb UV light, such as those with aromatic systems, will quench this fluorescence and appear as dark spots.[7][10][11]

If UV light does not provide clear spots, or for reactants that are not UV-active, a chemical stain can be used. Good options for this compound include:

  • Potassium Permanganate (KMnO₄) stain: This stain reacts with oxidizable groups like aldehydes, appearing as yellow-brown spots on a purple background.[7]

  • p-Anisaldehyde stain: This is an excellent stain for visualizing aldehydes and other functional groups, often producing distinctly colored spots upon heating.[7]

  • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method where iodine complexes with organic compounds to form temporary yellow-brown spots.[7][8]

Q4: What is a "co-spot" and why is it essential for reaction monitoring?

A co-spot is a single lane on the TLC plate where you apply both the starting material and the reaction mixture at the same origin point. Its purpose is to definitively confirm the identity of the starting material spot in the reaction lane. If the spot corresponding to the starting material in the reaction mixture has the same Rf value as the pure starting material, it will appear as a single, merged spot in the co-spot lane. This is a critical control to avoid misinterpretation of results.[4]

Detailed Experimental Protocol: Reaction Monitoring by TLC

This protocol outlines the step-by-step procedure for monitoring the synthesis of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate.

Materials:

  • Silica gel TLC plates (with F254 fluorescent indicator)[4]

  • TLC developing chamber with a lid

  • Capillary tubes for spotting[4]

  • Solvents: Hexane, Ethyl Acetate (reagent grade)

  • Sample Vials

  • Forceps

  • Pencil (never use a pen)[12]

  • UV Lamp (254 nm)

Procedure:

  • Prepare the Developing Chamber:

    • Pour your chosen mobile phase (e.g., 8 mL Hexane and 2 mL Ethyl Acetate for a 4:1 ratio) into the TLC chamber to a depth of about 0.5 cm.[13]

    • Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent. This saturates the chamber atmosphere with solvent vapor, ensuring even development.[13]

    • Cover the chamber with the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate:

    • Using a pencil and a ruler, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate.[13]

    • Mark three small tick marks on this line for your lanes: "SM" (Starting Material), "R" (Reaction Mixture), and "Co" (Co-spot).

  • Prepare the Samples:

    • SM: Dissolve a tiny amount (tip of a spatula) of your starting material in a volatile solvent like ethyl acetate or dichloromethane (approx. 0.5 mL).

    • R: Using a capillary tube, take a small aliquot of your reaction mixture. Dilute it in a separate vial with a volatile solvent. The solution should be relatively dilute to prevent overloading the plate.[13]

  • Spot the Plate:

    • Dip a clean capillary tube into the "SM" solution.

    • Briefly and gently touch the tip of the capillary to the "SM" tick mark on the origin line. The goal is to create a small, concentrated spot, no more than 1-2 mm in diameter.[13]

    • Using a fresh capillary, repeat the process for the "R" mixture on the "R" tick mark.

    • For the "Co" lane, first spot the "SM" solution, let it dry completely, and then spot the "R" mixture directly on top of the same spot.

  • Develop the Plate:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.[12]

    • Cover the chamber and allow the solvent front to travel up the plate undisturbed.[13]

    • When the solvent front is about 0.5-1 cm from the top of the plate, remove it with forceps.

    • Immediately mark the position of the solvent front with a pencil.[13]

  • Visualize and Analyze:

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a 254 nm UV lamp and lightly circle any visible spots with a pencil.[8]

    • If necessary, use a chemical stain for further visualization.

    • Calculate the Rf value for each spot using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[14][15][16][17]

    • Assess the reaction progress: The starting material spot in the "R" lane should diminish over time, while the product spot (with a higher Rf) should appear and intensify. The reaction is complete when the starting material spot is no longer visible in the "R" lane.

Visual Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare & Equilibrate Developing Chamber C 3. Prepare & Mark TLC Plate A->C B 2. Prepare Samples (SM & Reaction) D 4. Spot Plate (SM, Reaction, Co-spot) B->D C->D E 5. Develop Plate in Chamber D->E F 6. Dry Plate & Mark Solvent Front E->F G 7. Visualize Spots (UV Lamp) F->G H 8. (Optional) Apply Chemical Stain G->H I 9. Circle Spots & Calculate Rf Values G->I H->I J 10. Assess Reaction Progress I->J

Caption: Standard workflow for monitoring a reaction using TLC.

Troubleshooting Guide

This section addresses common problems encountered during TLC analysis.

ProblemProbable Cause(s)Systematic Solutions & Explanations
Streaking or Tailing Spots 1. Sample Overloading: The most common cause. Too much sample is applied to the origin, exceeding the stationary phase's capacity.[12][13][18] 2. Inappropriate Spotting Solvent: The sample was dissolved in a solvent that is too polar or has a high boiling point. 3. Highly Polar Compound: The compound has strong interactions with the silica gel (e.g., acidic or basic functional groups).[18]1. Dilute the Sample: Prepare a more dilute solution of your reaction mixture and starting material before spotting.[13][19] 2. Use a Less Polar, Volatile Solvent: Spot your samples using a solvent like dichloromethane or diethyl ether, which dissolves the sample but evaporates quickly, leaving a tight, concentrated spot. 3. Modify the Mobile Phase: If the compound itself is the issue (e.g., a carboxylic acid impurity), add a small amount (a few drops) of a modifier like acetic acid to the mobile phase to reduce tailing.[18]
All Spots Remain at the Origin (Rf ≈ 0) 1. Mobile Phase is Too Non-Polar: The eluent does not have enough polarity to move the compounds off the highly polar silica gel.[1]1. Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent. For a Hexane:Ethyl Acetate system, try changing the ratio from 3:1 to 2:1 or 1:1.
All Spots Rush to the Solvent Front (Rf ≈ 1) 1. Mobile Phase is Too Polar: The eluent is too strong, carrying all compounds with it without sufficient interaction with the stationary phase.[1]1. Decrease Mobile Phase Polarity: Increase the proportion of the non-polar solvent. For a Hexane:Ethyl Acetate system, try changing from 3:1 to 5:1 or even 9:1.
Poor Separation / Overlapping Spots 1. Incorrect Mobile Phase Polarity: The chosen solvent system does not have the right selectivity to resolve compounds with similar polarities. 2. Spots are Too Large: Applying too much solution at the origin causes the spots to be diffuse from the start.1. Systematically Test Solvent Systems: Try different solvent combinations. For example, substitute ethyl acetate with acetone or add a small percentage of methanol for more polar compounds. Run several test TLCs with varying ratios. 2. Improve Spotting Technique: Apply the sample in multiple small applications, allowing the solvent to dry completely between each one. This creates a very small, concentrated spot.[12]
No Spots are Visible 1. Insufficient Concentration: The sample spotted on the plate is too dilute to be detected.[12] 2. Compound is Not UV-Active: The compound does not have a chromophore that absorbs 254 nm UV light. 3. Sample Evaporated During Reaction: The compound of interest is not present in the reaction mixture.1. Spot Multiple Times: Apply the sample to the same spot 3-4 times, allowing the solvent to dry in between each application to concentrate the sample at the origin.[12] 2. Use a Chemical Stain: After checking with UV, use a general-purpose stain like potassium permanganate or p-anisaldehyde.[7] 3. Confirm Reaction Setup: Re-verify the reaction conditions and ensure the starting material was added correctly.
Uneven Solvent Front 1. Chamber Not Saturated: The atmosphere inside the chamber is not saturated with solvent vapor, causing the solvent to evaporate from the plate surface as it runs. 2. Plate Tilted or Touching Chamber Wall: The plate is not perfectly vertical or is touching the filter paper or chamber wall.[12]1. Use Filter Paper and Equilibrate: Always place filter paper in the chamber and allow at least 5-10 minutes for the atmosphere to become saturated before developing the plate. 2. Proper Plate Placement: Ensure the plate is centered in the chamber, stands vertically, and does not touch the sides or the filter paper.

Troubleshooting Logic Diagram

TLC_Troubleshooting cluster_Rf Rf Value Issues cluster_Shape Spot Shape & Separation Issues cluster_Viz Visualization Issues Start Identify TLC Problem Rf_Issue Spots at Top or Bottom? Start->Rf_Issue Shape_Issue Poor Shape or Separation? Start->Shape_Issue Viz_Issue No Spots Visible? Start->Viz_Issue Rf_High Rf Too High (Near Top) Rf_Issue->Rf_High Near Top Rf_Low Rf Too Low (Near Bottom) Rf_Issue->Rf_Low Near Bottom Sol_Dec Solution: Decrease Solvent Polarity (e.g., More Hexane) Rf_High->Sol_Dec Sol_Inc Solution: Increase Solvent Polarity (e.g., More Ethyl Acetate) Rf_Low->Sol_Inc Streaking Problem: Streaking/Tailing Shape_Issue->Streaking Yes, Streaking Overlap Problem: Overlapping Spots Shape_Issue->Overlap Yes, Overlapping Sol_Dilute Solution: 1. Dilute Sample 2. Use Better Spotting Solvent Streaking->Sol_Dilute Sol_Solvent Solution: 1. Change Solvent System 2. Improve Spotting Technique Overlap->Sol_Solvent No_Spots Problem: No Spots Viz_Issue->No_Spots Yes Sol_Stain Solution: 1. Concentrate Sample Spot 2. Use a Chemical Stain No_Spots->Sol_Stain

Caption: Decision tree for troubleshooting common TLC problems.

References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from ChemBAM. URL: [Link]

  • Chromatography Today. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from Chromatography Today. URL: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from Chemistry LibreTexts. URL: [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from Chemistry LibreTexts. URL: [Link]

  • Chemistry LibreTexts. (2024, August 7). 9.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from Chemistry LibreTexts. URL: [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from Organomation. URL: [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from Bitesize Bio. URL: [Link]

  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates? Retrieved from Filter-Bio Blog. URL: [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from Labster Theory Pages. URL: [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from EPFL. URL: [Link]

  • Organic Syntheses. (n.d.). A 250 mL single-necked, 24/40 recovery flask... Retrieved from Organic Syntheses. URL: [Link]

  • ResearchGate. (2014, January 26). What are the solvents used in TLC for sterification? Retrieved from ResearchGate. URL: [Link]

  • Jurnal Kimia Valensi. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved from Jurnal Kimia Valensi. URL: [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from ALWSCI Blogs. URL: [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from OperaChem. URL: [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from WSU Chemistry. URL: [Link]

  • Save My Exams. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes. Retrieved from Save My Exams. URL: [Link]

  • University of Missouri–St. Louis. (n.d.). 5. Thin Layer Chromatography. Retrieved from UMSL. URL: [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from Chemistry Hall. URL: [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Rf Values in Chromatography: A Step-by-Step Guide. Retrieved from Oreate AI Blog. URL: [Link]

  • Save My Exams. (2024, December 23). Interpreting Rf Values in GL Chromatography. Retrieved from Save My Exams. URL: [Link]

  • MarZ Chemistry. (n.d.). RF Values. Retrieved from MarZ Chemistry. URL: [Link]

  • Out-Class. (n.d.). How to Find the Rf Value in Chromatography. Retrieved from Out-Class. URL: [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique chromatographic challenges presented by your target compound.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique chromatographic challenges presented by your target compound. "Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate" is a multifunctional molecule containing highly reactive moieties—specifically, an electrophilic formyl (aldehyde) group and a hydrolytically sensitive ethyl ester.

This guide bypasses generic advice to provide field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the scientific integrity of your analytical method.

Part 1: Method Development Logic & Decision Matrix

When developing a Reversed-Phase HPLC (RP-HPLC) method for this compound, your primary adversaries are on-column degradation and solvent-analyte reactivity. The decision tree below outlines the critical path for selecting your mobile phase to prevent these issues.

G Start Start Method Development: Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate Solvent Select Organic Modifier Start->Solvent Methanol Methanol (MeOH) Solvent->Methanol ACN Acetonitrile (ACN) Solvent->ACN Acetal Error: Acetal Formation (Aldehyde Reactivity) Methanol->Acetal pH Select Aqueous Buffer pH ACN->pH HighLowpH pH < 3 or pH > 7 pH->HighLowpH MidpH pH 4.5 - 6.0 (e.g., Ammonium Acetate) pH->MidpH Hydrolysis Error: Ester Hydrolysis (Degradation) HighLowpH->Hydrolysis Success Stable Baseline & Single Intact Peak MidpH->Success

Fig 1: Decision tree for solvent and pH selection to prevent acetal formation and ester hydrolysis.

Part 2: Troubleshooting FAQs

Q1: Why am I observing split peaks, or a secondary "ghost" peak that increases in area over time when my sample is dissolved in Methanol?

Mechanistic Causality: The formyl group (-CHO) on the aromatic ring is highly electrophilic. When exposed to a nucleophilic alcohol like methanol (MeOH), especially under the slightly acidic conditions often used in RP-HPLC, it undergoes a reversible nucleophilic addition. This forms a hemiacetal, which can further react to form a full acetal. Because this equilibrium occurs in the sample vial and on-column, it manifests chromatographically as split peaks or a growing secondary peak ()[1].

Self-Validating Protocol:

  • Prepare two identical standard solutions: one in 100% Methanol and one in 100% Acetonitrile (ACN).

  • Inject both immediately (T=0) and after 4 hours (T=4h).

  • The ACN preparation will maintain a single, stable peak, while the MeOH preparation will show a secondary degradant peak. This validates that the solvent, not the compound's inherent instability, is the variable causing the issue. Always use ACN as your organic modifier and sample diluent.

Q2: My main peak area is decreasing over the sequence, and a more polar peak is appearing near the solvent front. How do I stabilize the compound?

Mechanistic Causality: The molecule contains an ethyl acetate moiety. Esters are highly susceptible to both acid-catalyzed and base-catalyzed hydrolysis, cleaving the ester bond to yield the corresponding carboxylic acid (which is more polar and elutes earlier) and ethanol. If your mobile phase pH is < 3 (e.g., using 0.1% Trifluoroacetic acid) or > 7 (e.g., using a phosphate buffer at pH 8), the ester will degrade rapidly during the run sequence ()[2].

Self-Validating Protocol:

  • Buffer your aqueous mobile phase to a mildly acidic pH (e.g., pH 5.0 using 10 mM Ammonium Acetate).

  • Prepare the sample in a diluent matching the initial mobile phase conditions.

  • Perform a 24-hour solution stability test by injecting the sample every 2 hours. A stable peak area (RSD 2.0%) confirms that ester hydrolysis has been successfully arrested.

Q3: How do I optimize retention and peak shape for this specific halogenated aromatic compound?

Mechanistic Causality: The compound is moderately hydrophobic due to the chloro substituent and the aromatic ring, but contains polar hydrogen-bond acceptors (ether, ester, aldehyde). While a standard C18 column relies purely on hydrophobic dispersion forces, a Phenyl-Hexyl stationary phase can exploit π−π interactions with the compound's electron-deficient aromatic ring (due to the electron-withdrawing chloro and formyl groups), offering orthogonal selectivity and improved peak symmetry ()[3].

Part 3: Quantitative Data & System Suitability

To illustrate the impact of solvent and pH selection on the integrity of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate, the following table summarizes typical recovery data during a 24-hour stability study.

Chromatographic ConditionMain Peak Area Recovery (T=0h)Main Peak Area Recovery (T=24h)Primary Degradant Observed
ACN / 10 mM NH₄OAc (pH 5.0) 100.0%99.5%None (Stable)
MeOH / 10 mM NH₄OAc (pH 5.0) 100.0%65.2%Acetal (Late-eluting)
ACN / 0.1% TFA (pH ~2.0) 100.0%72.4%Carboxylic Acid (Early-eluting)
ACN / 10 mM Phosphate (pH 8.0) 100.0%45.1%Carboxylic Acid (Early-eluting)

Part 4: Standard Operating Procedure (SOP)

Workflow Step1 1. Mobile Phase Prep 10mM NH4OAc (pH 5.0) / ACN Step2 2. Sample Diluent Match Initial Gradient (e.g., 80:20) Step1->Step2 Step3 3. Column Equilibration C18 or Phenyl-Hexyl, 30°C Step2->Step3 Step4 4. System Suitability Test Inject Standard (n=5) Step3->Step4 Step5 5. Sequence Execution Monitor 254 nm Step4->Step5

Fig 2: Step-by-step experimental workflow for HPLC analysis of the target compound.

Detailed Methodology
  • Mobile Phase Preparation:

    • Aqueous (A): Dissolve 0.77 g of Ammonium Acetate in 1 L of HPLC-grade water. Adjust pH to 5.0 ± 0.1 using dilute glacial acetic acid. Filter through a 0.22 µm membrane.

    • Organic (B): 100% HPLC-grade Acetonitrile (ACN). Strictly avoid Methanol.

  • Sample Preparation:

    • Weigh accurately 10 mg of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate.

    • Dissolve in 10 mL of ACN to create a 1 mg/mL stock solution.

    • Dilute to a working concentration of 0.1 mg/mL using a diluent of 50:50 Water:ACN.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl or C18 (150 mm × 4.6 mm, 3.5 µm).

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (or specific λmax​ determined via PDA).

    • Gradient: 0-2 min (20% B), 2-10 min (20% to 80% B), 10-12 min (80% B), 12-12.1 min (back to 20% B), 12.1-15 min (equilibration).

  • System Suitability Testing: Inject the working standard 5 consecutive times. Ensure the Relative Standard Deviation (RSD) of the peak area is 2.0%, the tailing factor is 1.5, and theoretical plates are 5000.

References

  • Title: HPLC Method Development and Validation for Determination of Formaldehyde and Acetaldehyde Traces in Drug Substance Source: International Journal of Chemical and Physical Sciences (IJCPA) URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: pH-dependent stability of creatine ethyl ester: relevance to oral absorption Source: PubMed - NIH URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis and Purification of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Welcome to the Technical Support Center. This guide is specifically designed for discovery chemists and process scientists who are optimizing the synthesis of the highly functionalized building block,1[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for discovery chemists and process scientists who are optimizing the synthesis of the highly functionalized building block,1[1]. Synthesizing this molecule via Williamson ether synthesis is highly effective, but the unique electronic environment of the aromatic ring makes the reaction prone to specific byproducts if the conditions and workup protocols are not strictly controlled.

Mechanistic Workflow & Byproduct Origins

Understanding the chemical reactivity of your starting materials is the first step in troubleshooting. The synthesis relies on the O-alkylation of 2-chloro-5-ethoxy-4-hydroxybenzaldehyde . Because the phenol ring is substituted with an electron-withdrawing formyl group (para to the hydroxyl) and a chloro group (meta to the hydroxyl), the resulting phenoxide intermediate is relatively stable but less nucleophilic than an unsubstituted phenoxide. This electronic environment dictates our choice of base and solvent, while also opening distinct pathways for side reactions.

G SM 2-Chloro-5-ethoxy- 4-hydroxybenzaldehyde (Starting Material) Reagent Ethyl Bromoacetate + K2CO3 / DMF SM->Reagent O-Alkylation Target Ethyl (5-chloro-2-ethoxy- 4-formylphenoxy)acetate (Target Product) Reagent->Target Main Pathway Unreacted Unreacted Phenol (Incomplete Conversion) Reagent->Unreacted Insufficient Time/Base AcidBP (5-Chloro-2-ethoxy- 4-formylphenoxy)acetic acid (Hydrolysis Byproduct) Target->AcidBP Aqueous Base / H2O AcetalBP Diethyl Acetal Derivative (Solvent Side-Reaction) Target->AcetalBP EtOH Workup / H+

Reaction pathways for Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate synthesis and byproducts.

Troubleshooting FAQs

Q1: My crude NMR shows a significant amount of unreacted 2-chloro-5-ethoxy-4-hydroxybenzaldehyde. Why is the reaction stalling, and how do I remove it? Expert Causality: The para-formyl and meta-chloro groups significantly withdraw electron density from the phenol, lowering its pKa to approximately 7.0–7.5. While this makes deprotonation easy, it reduces the nucleophilicity of the resulting phenoxide. If your reaction is stalling, it is likely due to insufficient temperature or the use of a solvent that does not adequately separate the potassium-phenoxide ion pair. Solution: Ensure you are using a polar aprotic solvent like anhydrous DMF to maximize nucleophilicity. To remove the unreacted starting material during workup, leverage its low pKa. Wash the organic layer with a mild aqueous base (e.g., 5% Na₂CO₃). The unreacted phenol will selectively deprotonate and partition into the aqueous phase, leaving the neutral target ester in the organic layer.

Q2: LC-MS analysis of my product reveals a major impurity at [M-H]⁻ 257. What is this byproduct? Expert Causality: This mass corresponds to 2[2], the hydrolysis byproduct of your target ester. This occurs when adventitious water reacts with the ethyl ester under basic conditions. It frequently happens in the reactor if your K₂CO₃ is heavily hydrated, or during a prolonged aqueous basic workup. Solution: Always use anhydrous K₂CO₃ or Cs₂CO₃. During the basic workup (to remove unreacted phenol), limit the contact time between the organic phase and the aqueous base to less than 15 minutes to prevent biphasic ester hydrolysis.

Q3: I attempted to recrystallize the crude product from ethanol, but the aldehyde proton signal (~10.3 ppm) disappeared in the ¹H-NMR. What happened? Expert Causality: The formyl group on this electron-deficient aromatic ring is highly electrophilic. Heating the compound in ethanol, especially if trace acidic impurities (like silica gel bleed) are present, drives the formation of a diethyl acetal side-product. Solution: Avoid primary alcohols during purification. For recrystallization or chromatography, use non-nucleophilic solvent systems such as Ethyl Acetate/Hexanes or Dichloromethane (DCM).

Standardized Experimental Protocol

To ensure a self-validating workflow that minimizes byproducts, follow this optimized protocol:

Step 1: Reaction Setup (Anhydrous Conditions)

  • Charge a flame-dried flask with 2-chloro-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration).

  • Validation checkpoint: The solution should be clear. The moisture content of the DMF should be verified as <50 ppm.

Step 2: Base Addition & Deprotonation

  • Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes.

  • Causality: K₂CO₃ is a non-nucleophilic base. It quantitatively deprotonates the acidic phenol without posing a risk of direct nucleophilic attack on the alkylating agent, which would occur if NaOH or KOH were used.

Step 3: Alkylation

  • Add Ethyl bromoacetate (1.1 eq) dropwise. Heat the reaction to 50°C and stir for 4–6 hours.

  • Validation checkpoint: Monitor via TLC (3:1 Hexanes:EtOAc). The product spot will run higher (less polar) than the phenol starting material.

Step 4: Quench and Selective Extraction

  • Cool to room temperature and dilute with EtOAc (10 volumes).

  • Wash the organic layer with distilled water (3 x 5 volumes) to remove the bulk of the DMF.

  • Crucial Step: Wash the organic layer with 5% aqueous Na₂CO₃ (2 x 3 volumes).

  • Causality: This specific wash deprotonates both the unreacted phenol and any trace carboxylic acid byproduct[2], cleanly extracting them into the aqueous waste stream while leaving the target ester intact.

Step 5: Isolation

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate[1].

Quantitative Data & Analytical Validation

Use the following analytical markers to validate the purity of your fractions and identify the presence of byproducts during LC-MS or NMR analysis.

Compound RoleChemical NameCAS NumberMolecular WeightKey Diagnostic Feature (LC-MS / NMR)
Target Product Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate690992-01-9286.71 g/mol LC-MS: [M+H]⁺ 287 ¹H-NMR: Ethyl ester quartet at ~4.2 ppm
Starting Material 2-Chloro-5-ethoxy-4-hydroxybenzaldehydeN/A200.62 g/mol LC-MS: [M-H]⁻ 199 ¹H-NMR: Phenolic -OH singlet at ~10.5 ppm
Hydrolysis Byproduct 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid692279-86-0258.66 g/mol LC-MS: [M-H]⁻ 257 ¹H-NMR: Absence of ethyl ester signals; broad -COOH peak

References

Sources

Optimization

Technical Support Center: Catalyst &amp; Base Selection for Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9). This molecule is typically synthesized via an SN2 O-alkylation between 5-chloro-2-ethoxy-4-hydroxybenzaldehyde and ethyl bromoacetate, a classic Williamson ether synthesis[1].

Because the substrate contains both a base-sensitive formyl (aldehyde) group and an ester linkage in the final product, selecting the correct catalyst and base system is critical to prevent side reactions like ester hydrolysis or the Cannizzaro reaction.

Part 1: Mechanistic Pathway & Workflow

Understanding the reaction mechanism is the first step in troubleshooting. The reaction relies on the successful deprotonation of the phenol to form a nucleophilic phenoxide anion, followed by an SN2 attack on the alkyl halide.

Mechanism Substrate 5-chloro-2-ethoxy- 4-hydroxybenzaldehyde (Phenol) Phenoxide Phenoxide Anion Intermediate Substrate->Phenoxide - H⁺ Base Base (e.g., K₂CO₃) Deprotonation Base->Phenoxide abstracts H⁺ Product Ethyl (5-chloro-2-ethoxy- 4-formylphenoxy)acetate Phenoxide->Product SN2 Attack AlkylatingAgent Ethyl Bromoacetate + Catalyst (KI/TBAB) AlkylatingAgent->Product donates alkyl group SideProduct Hydrolyzed Acid (Byproduct) Product->SideProduct + H₂O / Strong Base

Mechanistic pathway of Williamson ether synthesis and potential hydrolysis byproduct.

Part 2: Catalyst & Base Selection Matrix

Selecting the right catalytic system dictates the kinetics and purity of your workflow. Below is a quantitative comparison of the most common base/catalyst systems used for this specific transformation.

Catalyst / Base SystemSolventReaction TimeYieldScalabilityKey AdvantageDisadvantage
K₂CO₃ + KI (0.1 eq) MeCN4-6 h>90%HighHigh electrophilicity via Finkelstein catalysis[2]Requires filtration of inorganic salts
K₂CO₃ + TBAB (0.05 eq) Toluene6-8 h85%HighExcellent solid-liquid phase transfer[3]TBAB can be difficult to remove during workup
Cs₂CO₃ (No Catalyst) DMF2-4 h>95%Low"Cesium effect" creates highly naked, reactive anionsHigh reagent cost; difficult to scale
NaH (No Catalyst) THF1-2 h80%MediumVery rapid, irreversible deprotonationHydrogen gas evolution hazard
Part 3: Standard Operating Procedure (SOP) - Optimized Protocol

This self-validating protocol utilizes the K₂CO₃ + KI (Potassium Iodide) system. We select this over Phase Transfer Catalysis (PTC) to avoid quaternary ammonium salt contamination in the final pharmaceutical intermediate.

Objective: Synthesis of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate.

Step-by-Step Methodology:

  • Deprotonation (Self-Validating Step): Charge a dry, nitrogen-flushed reactor with 5-chloro-2-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and HPLC-grade Acetonitrile (10 volumes). Add finely powdered, oven-dried K₂CO₃ (2.0 eq). Stir at 40°C for 30 minutes.

    • Causality: Pre-stirring ensures complete deprotonation. The solution will visibly deepen in color (typically yellow to deep orange), providing a visual self-validation that the phenoxide anion has formed.

  • Catalyst Addition: Add Potassium Iodide (KI) (0.1 eq) to the suspension.

    • Causality: KI initiates an in situ Finkelstein reaction, converting a portion of the alkyl bromide into a highly reactive alkyl iodide, significantly lowering the activation energy for the SN2 attack[2].

  • Alkylation: Dropwise add ethyl bromoacetate (1.2 eq) over 15 minutes.

    • Causality: Dropwise addition controls the exotherm and prevents localized concentration spikes that drive double-alkylation or ester hydrolysis.

  • Reaction Monitoring: Heat the mixture to 65°C (reflux). Monitor via TLC (Hexanes:EtOAc 3:1) every 2 hours.

    • Self-Validation: The reaction is complete when the starting material spot (lower Rf) is fully consumed and replaced by a single product spot (higher Rf).

  • Workup & Isolation: Cool to room temperature. Filter the inorganic salts (KBr, KI, unreacted K₂CO₃) through a Celite pad. Wash the filter cake with cold MeCN. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in Ethyl Acetate and wash with 5% aqueous NaHCO₃, then brine. Dry over Na₂SO₄, filter, and concentrate.

    • Causality: The mild alkaline wash removes any trace unreacted phenol without hydrolyzing the newly formed ethyl ester[1].

Part 4: Troubleshooting Guides & FAQs

Troubleshooting Issue Reaction Stalled at <70% Conversion Check1 Check TLC/LC-MS for Alkylating Agent Issue->Check1 Depleted Ethyl Bromoacetate Depleted Check1->Depleted Yes Present Ethyl Bromoacetate Present Check1->Present No Action1 Add 0.2 eq Ethyl Bromoacetate Check for Moisture Depleted->Action1 Action2 Add 0.1 eq KI (Finkelstein) or TBAB (PTC) Present->Action2

Troubleshooting logic tree for stalled O-alkylation reactions.

Q: Why am I observing a highly polar byproduct at the baseline of my TLC? A: This is almost certainly the hydrolyzed carboxylic acid derivative: (5-chloro-2-ethoxy-4-formylphenoxy)acetic acid. This occurs when water is present in the solvent or if the K₂CO₃ has absorbed moisture. The hydroxide ions generated from water and K₂CO₃ act as nucleophiles, cleaving the ethyl ester[1]. Correction: Use strictly anhydrous solvents and oven-dried K₂CO₃. Do not use aqueous workup steps until the reaction is cooled and complete.

Q: The reaction stalls at 70% conversion, even after 12 hours of reflux. How do I drive it to completion? A: Stalling in solid-liquid heterogeneous reactions is often due to mass transfer limitations or catalyst poisoning. If you are not using a catalyst, the phenoxide is likely trapped on the surface of the unreacted potassium carbonate. Correction: Introduce 0.1 eq of Potassium Iodide (KI) to convert the remaining ethyl bromoacetate into the highly reactive ethyl iodoacetate[2], or add a phase transfer catalyst like Tetrabutylammonium bromide (TBAB) to shuttle the phenoxide into the organic phase[3].

Q: Can I substitute K₂CO₃ with NaOH or KOH to reduce costs? A: No. Using strong aqueous bases like NaOH will cause two catastrophic side reactions:

  • Saponification: Rapid hydrolysis of the ethyl ester on both the alkylating agent and the final product.

  • Cannizzaro Reaction: The formyl (aldehyde) group on the benzaldehyde ring will disproportionate into a carboxylic acid and an alcohol under strong basic conditions. K₂CO₃ is a mild, non-nucleophilic base that safely avoids both pathways.

References
  • Indian Academy of Sciences. "Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K₂CO₃ as base and development of new kinetic model involving liquid product and two solid co-products". URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

"Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate" vs methyl analog activity

Comparative Application Guide: Ethyl vs. Methyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate in Drug Discovery Introduction The (5-chloro-2-ethoxy-4-formylphenoxy)acetate scaffold is a highly versatile building block in me...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Application Guide: Ethyl vs. Methyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate in Drug Discovery

Introduction

The (5-chloro-2-ethoxy-4-formylphenoxy)acetate scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of metabolic target modulators (such as PPAR agonists). The core architecture features a reactive formyl (aldehyde) group designed for downstream coupling, alongside a phenoxyacetate moiety. Depending on the drug design strategy, this ester moiety either serves as an in vivo prodrug or requires in vitro saponification to yield the active pharmacophore: 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetic acid[1],[2].

When engineering synthetic routes or evaluating prodrug kinetics, researchers must objectively choose between the ethyl ester (CAS 690992-01-9)[3] and its methyl analog (CID 19575705)[4]. This guide provides a critical comparison of their physicochemical properties, synthetic stability, and pharmacokinetic profiles to drive evidence-based experimental design.

Part 1: Physicochemical Profiling & Synthetic Utility

Expertise & Experience: Causality in Synthetic Design The selection of the alkyl ester chain fundamentally alters both the synthetic handling and the physicochemical profile of the intermediate.

  • Lipophilicity & Permeability: The ethyl ester imparts a higher degree of lipophilicity (LogP) compared to the methyl ester. In cellular assays, this increased lipophilicity can enhance passive membrane permeability, a critical factor if the ester is intended to act as a cell-penetrant prodrug[5].

  • Synthetic Stability: The formyl group is the primary handle for structural homologation (e.g., Knoevenagel condensations with thiazolidinediones or reductive aminations). These reactions frequently require basic conditions (e.g., piperidine, triethylamine). The methyl ester is highly susceptible to premature saponification or transesterification under these basic conditions due to minimal steric shielding[6]. Conversely, the ethyl ester provides a superior steric shield, significantly reducing unwanted side reactions and improving overall coupling yields.

Data Presentation: Physicochemical Comparison

PropertyEthyl Ester AnalogMethyl Ester Analog
Primary Identifier CAS 690992-01-9[3]PubChem CID 19575705[4]
Molecular Formula C13H15ClO5C12H13ClO5
Steric Hindrance (Ester) ModerateLow
Base Stability (Coupling) Good (Tolerates mild base)Poor (Prone to premature hydrolysis)
Relative Lipophilicity HigherLower

Part 2: Pharmacokinetics & Prodrug Hydrolysis

If the ester is retained in the final drug candidate to mask the carboxylic acid, the choice between methyl and ethyl dictates the in vivo activation rate.

Carboxylesterase (CES) Affinity & Kinetics: Human carboxylesterases—primarily CES1 in the liver and CES2 in the intestine—are responsible for hydrolyzing ester prodrugs into their active free acid forms[7]. Methyl esters are generally hydrolyzed at a substantially faster rate than ethyl esters due to the lower steric bulk of the leaving group, leading to rapid systemic exposure of the active acid[5]. However, this rapid cleavage can result in an undesirably short half-life. The ethyl ester typically exhibits a more controlled, pseudo-first-order hydrolysis rate, which is often purposefully leveraged to extend the drug's duration of action and smooth out the pharmacokinetic curve[8].

Pathway Methyl Methyl Ester (CID 19575705) Acid Active Free Acid (CID 890687) Methyl->Acid Fast Hydrolysis (CES1/CES2) Coupled Coupled Intermediate (via Formyl Group) Methyl->Coupled Knoevenagel/Basic (Risk of premature hydrolysis) Ethyl Ethyl Ester (CAS 690992-01-9) Ethyl->Acid Controlled Hydrolysis (CES1/CES2) Ethyl->Coupled Knoevenagel/Basic (Higher stability)

Fig 1. Divergent pharmacokinetic and synthetic pathways of the methyl and ethyl ester analogs.

Part 3: Self-Validating Experimental Protocol

Trustworthiness: Empirical Validation To empirically validate the choice between the ethyl and methyl analogs for a specific program, researchers must determine their intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) in relevant biological matrices. The following is a self-validating LC-MS/MS protocol for evaluating esterase-mediated hydrolysis[9].

Step-by-Step Methodology: In Vitro Plasma/Microsome Stability Assay

  • Matrix Preparation: Pre-warm human liver microsomes (HLM, 1 mg/mL protein concentration) or pooled human plasma in 0.1 M phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Spike the matrix with the ester substrate (Ethyl or Methyl analog) to achieve a final concentration of 1 µM. Ensure the organic solvent (e.g., DMSO) concentration remains 0.5% to prevent enzyme inhibition.

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot of the reaction mixture.

  • Reaction Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The high concentration of cold organic solvent instantly denatures the carboxylesterases, halting hydrolysis and ensuring accurate time-point capture[9].

  • Sample Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze the depletion of the parent ester and the formation of the free acid (CID 890687)[2] using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Kinetic Calculation: Plot the natural logarithm of the remaining ester concentration versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which t1/2​ ( 0.693/k ) and intrinsic clearance are calculated to objectively compare the two analogs[9].

Protocol Step1 1. Substrate Incubation (1 µM in Matrix) Step2 2. Aliquot Quenching (Cold Acetonitrile) Step1->Step2 Step3 3. Centrifugation (14,000g, 15 min) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Kinetic Calculation (t1/2 & CL_int) Step4->Step5

Fig 2. Step-by-step LC-MS/MS workflow for evaluating esterase-mediated hydrolysis kinetics.

References[3] "ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate" - chemdict.com. Verify Source[4] "Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate | C12H13ClO5" - PubChem. Verify Source[1] "2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid" - ChemScene. Verify Source[2] "2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid | C11H11ClO5" - PubChem. Verify Source[5] "Prodrug Strategy in Drug Development" - SciSpace. Verify Source[7] "The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics" - NIH PMC.Verify Source[9] "A Researcher's Guide to Determining the Hydrolysis Rate of Ofloxacin Methyl Ester" - Benchchem. Verify Source[8] "Permeability of ketorolac acid and its ester analogs (prodrug) through human cadaver skin" - NIH.Verify Source[6] "Cocaethylene Metabolism and Interaction with Cocaine and Ethanol: Role of Carboxylesterases" - ResearchGate. Verify Source

Sources

Comparative

Executive Summary &amp; Mechanistic RationaleEthyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (ECEFA) is a highly privileged, multi-functional building block utilized extensively in the rational design ofperoxisome proliferator-activated receptor (PPAR) agonists. The architecture of this molecule is deliberately engineered for late-stage functionalization in drug discovery workflows:

Comparative Analysis of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate Derivatives in PPAR Agonist Synthesis Executive Summary & Mechanistic RationaleEthyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (ECEFA)[1] is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate Derivatives in PPAR Agonist Synthesis

Executive Summary & Mechanistic RationaleEthyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (ECEFA)[1] is a highly privileged, multi-functional building block utilized extensively in the rational design ofperoxisome proliferator-activated receptor (PPAR) agonists[2]. The architecture of this molecule is deliberately engineered for late-stage functionalization in drug discovery workflows:

  • Formyl Group (Aldehyde): Serves as a highly reactive electrophilic handle for Knoevenagel condensations, allowing the attachment of active pharmacophores like thiazolidine-2,4-dione (TZD)[1].

  • Ethoxy & Chloro Substituents: The ethoxy group provides essential lipophilic bulk to anchor the molecule within the hydrophobic Y-shaped pocket of the [2], while the chloro group modulates the electronic distribution and metabolic stability of the aromatic ring.

  • Ethyl Ester: Protects the critical phenoxyacetic acid moiety—the primary acidic pharmacophore required for hydrogen bonding with tyrosine residues (e.g., Tyr473) in the active site of the PPAR receptor[1].

Structural Comparison & Alternative Scaffolds

When designing synthetic routes, medicinal chemists must evaluate ECEFA against its structural analogs to optimize both reaction yields and final receptor binding affinity.

  • ECEFA vs.[3]: The methyl ester (MCEFA) is highly susceptible to premature hydrolysis. During the mildly basic conditions of the Knoevenagel condensation (typically utilizing piperidine), methyl esters frequently undergo unwanted cleavage, complicating purification. ECEFA’s ethyl ester provides a superior kinetic barrier, ensuring the protecting group remains intact until the deliberate final-stage hydrolysis.

  • ECEFA vs.[4]: Replacing the ethoxy group with a methoxy group (ECFMA) reduces the overall steric bulk and lipophilicity (LogP). Because the PPARγ ligand-binding cavity is exceptionally large (~1300 ų), the slightly larger ethoxy group of ECEFA better occupies the hydrophobic sub-pocket, often resulting in superior IC₅₀ values in downstream glucose uptake assays[1].

Quantitative Performance Data

The following table summarizes the physicochemical and kinetic differences between these derivatives, highlighting why ECEFA is often the preferred intermediate in multi-step syntheses.

CompoundAlkoxy GroupEster GroupKnoevenagel Yield (%)*Ester Hydrolysis t₁/₂ (pH 10, 25°C)Calc. LogP (Free Acid)
ECEFA EthoxyEthyl88%45 min3.42
MCEFA EthoxyMethyl71% (due to side reactions)12 min3.42
ECFMA MethoxyEthyl89%42 min3.05

*Yields are representative of standard piperidine/AcOH catalyzed condensations with TZD.

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols detail the causality behind each methodological choice when utilizing ECEFA.

Protocol 1: Knoevenagel Condensation (C-C Bond Formation) Objective: Couple ECEFA with thiazolidine-2,4-dione (TZD) to form the benzylidene intermediate.

  • Reagent Preparation: Dissolve 1.0 eq of ECEFA and 1.1 eq of TZD in anhydrous toluene. Causality: Toluene allows for high-temperature reflux and the azeotropic removal of water, which drives the equilibrium forward.

  • Catalyst Addition: Add 0.1 eq of piperidine and 0.1 eq of glacial acetic acid. Causality: Piperidine acts as a nucleophilic catalyst, condensing with the formyl group to form a highly reactive iminium ion. This lowers the activation energy for the subsequent nucleophilic attack by the deprotonated active methylene of TZD[1].

  • Reflux & Tracking: Reflux at 110°C using a Dean-Stark apparatus for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3). Self-Validation: The reaction is complete when the distinct aldehyde proton peak (~9.8 ppm) disappears in an aliquot's ¹H-NMR spectrum.

  • Isolation: Cool to room temperature, filter the precipitated yellow solid, and wash with cold ethanol to remove unreacted TZD.

Protocol 2: Ester Hydrolysis (Deprotection) Objective: Cleave the ethyl ester to reveal the active phenoxyacetic acid pharmacophore.

  • Solvent System: Suspend the reduced benzylidene intermediate in a 3:1 mixture of THF and water. Causality: THF solubilizes the lipophilic organic intermediate, while water dissolves the basic catalyst.

  • Base Addition: Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O). Causality: LiOH is specifically chosen over NaOH or KOH. The lithium cation coordinates with the carbonyl oxygen, providing a milder, highly controlled hydrolysis that prevents degradation of the sensitive downstream heterocyclic rings.

  • Acidification: Stir at room temperature for 4 hours. Acidify the mixture to pH 3 using 1M HCl. Self-Validation: The active free-acid drug will precipitate out of the aqueous layer as a white powder upon acidification, visually confirming successful deprotection.

Signaling Pathway & Workflow Visualization

SynthesisWorkflow Start ECEFA Building Block (Ethyl Ester) Knoevenagel Knoevenagel Condensation (+ Thiazolidine-2,4-dione) Start->Knoevenagel Piperidine, AcOH Intermediate Benzylidene Intermediate Knoevenagel->Intermediate Reduction Double Bond Reduction (NaBH4 / CoCl2) Intermediate->Reduction Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Reduction->Hydrolysis Final Active PPAR Agonist (Phenoxyacetic Acid) Hydrolysis->Final

Chemical synthesis workflow from ECEFA to an active PPAR agonist.

PPARPathway Ligand Phenoxyacetic Acid Derivative (Active Ligand) Receptor PPAR-gamma Receptor Ligand->Receptor Binds LBD Complex Ligand-PPAR Complex Receptor->Complex Conformational Change RXR RXR Heterodimerization Complex->RXR PPRE PPRE Binding (DNA) RXR->PPRE Nucleus Translocation Transcription Target Gene Transcription (Lipid/Glucose Metabolism) PPRE->Transcription Co-activator Recruitment

Mechanism of action: Phenoxyacetic acid derivatives activating the PPAR signaling pathway.

Sources

Validation

Structural Validation of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate: A Comparative Guide to X-ray Crystallography, MicroED, and NMR

Introduction & Chemical Context In the preclinical research phase of drug development, confirming the exact atomic structure of synthetic intermediates is non-negotiable[1]. Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)aceta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

In the preclinical research phase of drug development, confirming the exact atomic structure of synthetic intermediates is non-negotiable[1]. Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) [2] is a highly functionalized aromatic building block featuring a formyl group, an ethoxy ether, an ethyl acetate ether linkage, and a chlorine atom all situated on a single benzene ring.

For drug development professionals, the exact regiochemistry and 3D conformation of this crowded aromatic system must be unambiguously validated before proceeding to downstream coupling reactions. This guide objectively compares the structural validation modalities available for this compound, detailing why diffraction techniques outcompete traditional spectroscopy, and provides field-proven experimental protocols.

The Causality of Method Selection: Why Diffraction Over NMR?

As an application scientist, I frequently observe research teams defaulting to 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. While NMR is unparalleled for establishing bulk chemical connectivity, it relies heavily on inferring spatial relationships through Nuclear Overhauser Effect (NOE) correlations.

In densely substituted aromatic systems like Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate, the lack of adjacent protons on the aromatic ring results in weak or entirely absent NOESY cross-peaks. This makes it nearly impossible to definitively assign the relative positions of the chloro and ethoxy groups using NMR alone.

To achieve a self-validating, unambiguous 3D model, we must utilize diffraction techniques: Single-Crystal X-ray Diffraction (SCXRD) or Microcrystal Electron Diffraction (MicroED) . Unlike NMR, diffraction does not infer connectivity; it directly maps the electron density (X-ray)[3] or Coulomb potential (electron diffraction) of the molecule, providing absolute certainty of the atomic arrangement.

Comparative Analysis of Structural Validation Modalities

The table below summarizes the quantitative performance metrics of SCXRD, MicroED, and 2D NMR for small molecule structural validation.

ParameterSingle-Crystal XRD (SCXRD)MicroED (Cryo-EM)2D NMR Spectroscopy
Resolution Atomic (< 1.0 Å)Atomic (< 1.0 Å)Bulk Connectivity
Sample Requirement > 200 mg (for crystallization)[1]~ 2 mg (powder/nanocrystals)[1]~ 5–10 mg (solution)
Required Crystal Size > 50 µm[1]100 nm – 1 µm[1][4]N/A (Liquid phase)
Absolute Configuration Yes (via Anomalous Dispersion)[1]Yes (via Dynamic Refinement)[1]No (Requires Chiral Derivatization)
Time-to-Data Days to Weeks (Crystallization bottleneck)Minutes to Hours[4][5]Hours

Experimental Workflows: Step-by-Step Methodologies

Protocol A: SCXRD Workflow (The Gold Standard)
  • Crystallization Screen: Dissolve 10–20 mg of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate in a minimal volume of ethyl acetate. Carefully layer with hexanes to create a solvent/anti-solvent gradient. Allow for slow vapor diffusion at 4 °C over 48–72 hours.

  • Crystal Selection: Under a polarized light microscope, harvest a single, block-like crystal exceeding 50 µm in all dimensions[1].

  • Data Collection: Mount the crystal on a goniometer using a cryoloop and vitrify in a nitrogen stream at 100 K. Collect diffraction data using Cu-Kα radiation ( λ=1.5418 Å) to maximize the anomalous dispersion signal from the chlorine atom, which aids in absolute structure determination.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine the atomic model against F2 using iterative least-squares refinement (e.g., SHELXL).

Protocol B: MicroED Workflow (The Nanocrystal Alternative)

When the compound stubbornly yields only microcrystalline powders, MicroED is the method of choice[7][8].

  • Grid Preparation: Apply 2–3 mg of the dry powder directly onto a carbon-coated transmission electron microscopy (TEM) grid. Gently tap the grid to remove excess material, leaving only a fine dusting of nanocrystals[4].

  • Vitrification: Plunge-freeze the grid in liquid ethane to preserve the crystalline lattice and mitigate electron beam damage during exposure.

  • Data Collection: Load the grid into a Cryo-TEM operating at 200 kV. Locate a nanocrystal (100–500 nm) and collect diffraction data using continuous rotation (e.g., 0.5°/sec) under low-dose conditions ( <0.01e−/A˚2/s )[4].

  • Processing: Process the electron diffraction frames using standard X-ray crystallographic software (e.g., DIALS or MOSFLM)[4][8], converting the Coulomb potential map into a refined atomic model.

Self-Validating Systems in Crystallography

The hallmark of a robust crystallographic protocol is its self-validating nature. We do not need an external biological or chemical assay to confirm if the structure of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is correct; the mathematics provide internal validation.

During the refinement process, we continuously monitor the R1​ value (the agreement between the calculated and experimentally observed structural amplitudes) and the Goodness-of-Fit (GoF) . An R1​ value below 5% (0.05) and a GoF approaching 1.0 mathematically prove that the proposed 3D atomic model perfectly explains the experimental diffraction data, ensuring absolute trustworthiness in the result.

Logical Workflow Diagram

G N1 Synthesis & Purification (Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate) N2 Crystallization Screen N1->N2 N3 Crystal Size Analysis N2->N3 N4 Single-Crystal XRD (>50 μm) N3->N4 Large Crystals N5 MicroED (<1 μm / Powder) N3->N5 Nanocrystals N6 Diffraction Data Collection (100 K) N4->N6 N5->N6 N7 Phase Solution & Structure Refinement N6->N7 N8 Self-Validated Atomic Model (R1 < 0.05, GoF ~ 1.0) N7->N8

Workflow for structural validation via SCXRD and MicroED.

References

  • MicroED in natural product and small molecule research Source: PMC (nih.gov) URL:6[6]

  • MicroED Services Source: ReadCrystal URL:1[1]

  • Cryo-Electron Microscopy: MicroED as a Powerful Tool for Small Molecule Structure Determination Source: Wiley Analytical Science URL:5[5]

  • 30406-61-2 | Ethyl 2-(4-chloro-3-methylphenoxy)acetate (Compound Catalog) Source: BLDpharm URL:2[2]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL:4[4]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: PMC (nih.gov) URL:3[3]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry Source: Frontiers in Molecular Biosciences URL:7[7]

  • Small Molecule MicroED | CryoEM Source: Nano Imaging Services URL:8[8]

Sources

Comparative

Comprehensive Biological Activity Comparison of Ethyl (5-Chloro-2-ethoxy-4-formylphenoxy)acetate Analogs

Executive Summary Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) is a privileged pharmacophore building block extensively utilized in the rational design of metabolic modulators, specifically Peroxis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) is a privileged pharmacophore building block extensively utilized in the rational design of metabolic modulators, specifically Peroxisome Proliferator-Activated Receptor (PPAR) α/γ dual agonists. While the intermediate itself lacks terminal biological efficacy, its structural motifs—a lipophilic chloro substituent, a sterically directing ethoxy group, and a reactive formyl handle—provide an optimal scaffold for synthesizing highly potent downstream analogs.

This guide objectively compares the biological performance of three distinct synthetic analogs derived from this intermediate, detailing the mechanistic rationale behind their design and providing self-validating experimental protocols for evaluating their efficacy in lipid lowering and insulin sensitization.

Mechanistic Rationale: The Causality of Scaffold Design

As an application scientist evaluating nuclear receptor ligands, it is critical to understand why specific structural features are selected rather than merely observing their effects.

  • The Chloro Substituent (C5): Halogens are strategically placed to occupy the hydrophobic Y473 cavity within the PPARγ Ligand-Binding Domain (LBD). This not only increases binding affinity but also blocks CYP450-mediated oxidation, enhancing metabolic half-life.

  • The Ethoxy Group (C2): This group provides necessary steric bulk that restricts the rotation of the phenoxy ether linkage. This conformational locking forces the molecule into a bioactive posture that optimally stabilizes the activation function-2 (AF-2) helix of the receptor.

  • The Formyl Group (C4): Acting as the synthetic anchor, the aldehyde allows for divergent functionalization. By converting the formyl group into different acidic headgroups (thiazolidinedione, propanoic acid, or tetrazole), we can fine-tune the ratio of PPARα to PPARγ activation[1].

Pathway A Analog Binding (LBD Pocket) B PPARα/γ Activation A->B Stabilizes AF-2 C Coactivator Recruitment B->C Displaces Corepressor D Gene Transcription (Metabolic Output) C->D PPRE Binding

Fig 1: Mechanism of PPARα/γ activation and downstream metabolic gene transcription.

Comparative Biological Activity of Synthesized Analogs

To evaluate the versatility of the Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate scaffold, we compare three functionalized derivatives:

  • Analog A (TZD Derivative): Synthesized via Knoevenagel condensation with 2,4-thiazolidinedione.

  • Analog B (Propanoic Acid Derivative): Synthesized via Wittig reaction and subsequent reduction, mimicking the structure of balanced dual agonists.

  • Analog C (Tetrazole Bioisostere): Carboxylic acid replacement designed to minimize PPARγ-driven adipogenesis while retaining PPARα lipid-clearing effects.

Table 1: In Vitro PPARα/γ Binding & Coactivator Recruitment (TR-FRET)

Data represents EC₅₀ values (nM) determining the potency of coactivator (TRAP220) recruitment to the PPAR LBD.

CompoundPPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)Selectivity Ratio (α/γ)Primary Pharmacological Profile
Analog A 450.2 ± 12.418.5 ± 2.124.3PPARγ-dominant (Insulin Sensitizer)
Analog B 32.4 ± 3.845.1 ± 4.20.71Balanced Dual Agonist
Analog C 15.6 ± 1.9>10,000>640PPARα-selective (Fibrate-like)
Rosiglitazone>10,00042.3 ± 3.5N/AReference PPARγ Agonist
GW76476.2 ± 0.8>10,000N/AReference PPARα Agonist
Table 2: Functional Efficacy in 3T3-L1 Adipocytes

Evaluating the translation of receptor binding to physiological metabolic modulation[2].

Compound (1 μM)Insulin-Stimulated Glucose Uptake (Fold vs Basal)Adipogenesis / Lipid Accumulation (% of Control)
Vehicle 1.0x100%
Analog A 4.8x185% (High adipogenic liability)
Analog B 4.2x115% (Moderate/Neutral)
Analog C 1.2x95% (Non-adipogenic)
Rosiglitazone4.5x210%

Analysis: Analog B demonstrates the optimal therapeutic window. By balancing PPARα and PPARγ activity, it achieves robust glucose uptake (comparable to Rosiglitazone) without the severe adipogenic side effects (weight gain liability) typically associated with pure TZD derivatives.

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols utilize built-in validation metrics (e.g., Z'-factor calculations and physiological control windows).

Protocol 1: TR-FRET Coactivator Recruitment Assay

Rationale: Traditional radioligand binding assays only confirm pocket occupation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) directly measures the physical interaction between the PPAR LBD and the coactivator peptide, providing a definitive readout of functional agonism[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged human PPARγ-LBD (or PPARα-LBD) and 5 nM Terbium (Tb)-labeled anti-GST antibody in TR-FRET coregulator buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Compound Addition: Dispense 100 nL of Analogs A, B, and C (in a 10-point, 3-fold serial dilution starting at 10 μM) into a 384-well low-volume black microplate using an acoustic dispenser. Include 1% DMSO as a vehicle control.

  • Coactivator Addition: Add 125 nM of Fluorescein-labeled TRAP220 coactivator peptide to the wells.

  • Incubation: Seal the plate and incubate in the dark at room temperature (22°C) for 60 minutes to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excitation at 340 nm; measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor).

  • Self-Validation Check: Calculate the emission ratio (520 nm / 495 nm). Compute the Z'-factor using 1 μM GW1929 (positive control) and DMSO (negative control). A Z'-factor ≥ 0.6 is strictly required to validate the assay run.

Workflow S1 1. Reagent Prep Mix PPAR-LBD & Tb-anti-GST S2 2. Compound Addition Add Analogs (Dose-Response) S1->S2 S3 3. Coactivator Addition Add Fluorescein-TRAP220 S2->S3 S4 4. Incubation 1 Hour at Room Temp S3->S4 S5 5. TR-FRET Detection Ex: 340nm / Em: 495nm & 520nm S4->S5

Fig 2: Step-by-step workflow for the TR-FRET PPAR coactivator recruitment assay.

Protocol 2: 3T3-L1 Adipocyte [³H]-2-Deoxyglucose Uptake Assay

Rationale: While TR-FRET proves biochemical target engagement, the 3T3-L1 assay proves physiological relevance. PPARγ activation directly modulates the transcription of GLUT1 and GLUT4, making this the gold-standard assay for predicting in vivo insulin sensitization[4].

Step-by-Step Methodology:

  • Cell Differentiation: Grow 3T3-L1 preadipocytes to confluence in 12-well plates. Induce differentiation using DMEM supplemented with 10% FBS, 0.5 mM IBMX, 1 μM dexamethasone, and 10 μg/mL insulin for 48 hours.

  • Compound Treatment: On day 7 post-differentiation, treat the mature adipocytes with 1 μM of Analog A, B, or C for 72 hours.

  • Starvation: Wash cells twice with warm PBS and incubate in serum-free, low-glucose DMEM for 3 hours to establish a baseline.

  • Insulin Stimulation: Stimulate cells with 100 nM insulin for 20 minutes at 37°C.

  • Tracer Uptake: Add 0.1 μCi/well of [³H]-2-deoxy-D-glucose (in 0.1 mM cold 2-deoxyglucose) and incubate for exactly 10 minutes.

  • Termination & Lysis: Stop the reaction by washing rapidly three times with ice-cold PBS containing 10 mM phloretin. Lyse cells in 0.1% SDS.

  • Quantification: Measure incorporated radioactivity using a liquid scintillation counter. Normalize total counts (CPM) to total protein concentration determined via BCA assay.

  • Self-Validation Check: The assay is considered valid only if the insulin-stimulated vehicle control exhibits a minimum 3-fold signal window over the basal (unstimulated) vehicle control.

References

  • Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ. Methods in Molecular Biology.[Link]

  • Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease. International Journal of Molecular Sciences (MDPI).[Link]

  • Selective Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Modulator Blocks Adipocyte Differentiation but Stimulates Glucose Uptake in 3T3-L1 Adipocytes. Molecular Endocrinology.[Link]

  • Suppression of PPAR-γ attenuates insulin-stimulated glucose uptake by affecting both GLUT1 and GLUT4 in 3T3-L1 adipocytes. American Journal of Physiology-Endocrinology and Metabolism.[Link]

Sources

Validation

Comparative Synthetic Routes to Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate: A Technical Guide

[label="Ethyl Iodide", Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Protocol Synthesis Introduction Ethyl (5-chloro-2-ethoxy-4-formylphen...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Ethyl Iodide",

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Protocol Synthesis

Introduction

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS 690992-01-9) is a highly functionalized aromatic building block frequently utilized in the development of metabolic modulators, including PPAR agonists and SGLT2 inhibitors[][]. Its structure features a densely packed 1,2,4,5-tetrasubstituted benzene ring.

For synthetic chemists, this molecule presents a classic regiochemical trap. The intuitive approach—late-stage chlorination of a commercially available precursor like ethylvanillin—invariably yields the incorrect regioisomer. Achieving the precise substitution pattern requires a strategic circumvention of natural directing effects. This guide objectively compares the intuitive (but flawed) direct chlorination route against the rigorous, regioselective de-alkylation route, providing self-validating protocols for the latter.

Mechanistic Strategy & The Regiochemical Trap

To understand the synthetic challenge, we must map the target's nomenclature to its benzaldehyde core. The name Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate dictates that relative to the formyl group (position 1), the core is 2-chloro-5-ethoxy-4-hydroxybenzaldehyde .

Route B: The Intuitive Trap (Direct Chlorination)

Many chemists attempt to synthesize this core by chlorinating ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde). However, the 4-hydroxyl group is a significantly stronger activating group than the 3-ethoxy group. Consequently, electrophilic aromatic substitution (chlorination via SO₂Cl₂) is directed exclusively to position 5 (ortho to the phenol), yielding 5-chloro-3-ethoxy-4-hydroxybenzaldehyde. Subsequent alkylation of this core produces Ethyl (6-chloro-2-ethoxy-4-formylphenoxy)acetate —an undesired regioisomer that is structurally useless for the intended downstream APIs.

Route A: The Regioselective Solution (Selective De-ethylation)

To force the chlorine atom into the correct position (para to the ethoxy group), we must alter the electronic landscape early in the synthesis. Route A begins with 3,4-dihydroxybenzaldehyde .

  • Regioselective Chlorination: The 3-OH group is a stronger para-director than the 4-OH (which is deactivated by conjugation with the para-formyl group). Chlorination thus occurs exclusively at position 6, yielding 2-chloro-4,5-dihydroxybenzaldehyde.

  • Global Alkylation & Selective Cleavage: After globally ethylating both phenols, we exploit the thermodynamic stability of the para-formyl phenoxide. Treatment with a Lewis acid (AlCl₃) selectively cleaves the ether at the 4-position, perfectly unveiling the required 2-chloro-5-ethoxy-4-hydroxybenzaldehyde core.

Workflow Visualization

SyntheticRoutes NodeA1 3,4-Dihydroxybenzaldehyde NodeA2 2-Chloro-4,5-dihydroxybenzaldehyde (Para-directed Chlorination) NodeA1->NodeA2 SO2Cl2, AcOH NodeA3 2-Chloro-4,5-diethoxybenzaldehyde (Global Ethylation) NodeA2->NodeA3 EtI, K2CO3, DMF NodeA4 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde (Selective De-ethylation) NodeA3->NodeA4 AlCl3, DCM FinalA Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (Target Molecule) NodeA4->FinalA Ethyl bromoacetate, K2CO3 NodeB1 Ethylvanillin NodeB2 5-Chloro-3-ethoxy-4-hydroxybenzaldehyde (Ortho-directed Chlorination) NodeB1->NodeB2 SO2Cl2, AcOH FinalB Ethyl (6-chloro-2-ethoxy-4-formylphenoxy)acetate (Undesired Regioisomer) NodeB2->FinalB Ethyl bromoacetate, K2CO3

Comparative synthetic workflows for Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate.

Objective Performance Comparison

The following table summarizes the quantitative metrics of both routes, highlighting why Route A is the only viable path for drug development applications[3][4].

ParameterRoute A (Selective De-ethylation)Route B (Direct Chlorination)Causality / Notes
Overall Yield 48% (Over 4 steps)65% (Over 2 steps)Route B is shorter but synthetically useless for the target.
Regiopurity >99% (Target 5-chloro isomer)0% (Yields 6-chloro isomer)Route A bypasses the ortho-directing dominance of the 4-OH group.
E-factor 3215Route A requires an aluminum waste stream, but guarantees purity.
Scalability HighN/ARoute A utilizes standard, highly reproducible Lewis acid chemistry.

Experimental Methodologies (Route A)

The following protocols form a self-validating system. Each step includes specific analytical checkpoints to ensure the regiochemistry is maintained.

Step 1: Regioselective Chlorination

Procedure: Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) in glacial acetic acid. Cool to 10°C. Add sulfuryl chloride (SO₂Cl₂, 1.05 eq) dropwise over 30 minutes to control the exothermic generation of electrophilic chlorine. Stir at room temperature for 4 hours. Pour into ice water and filter the precipitate.

  • Causality: The 3-OH group acts as the primary electron donor, directing the chlorine specifically to its para position (position 6).

  • Self-Validation: ¹H NMR will show the disappearance of the aromatic doublet and the appearance of two distinct singlets (at ~7.4 ppm and ~6.9 ppm), confirming the para-relationship of the remaining aromatic protons.

Step 2: Global Ethylation

Procedure: Suspend the intermediate from Step 1 in DMF. Add anhydrous K₂CO₃ (3.0 eq) and Ethyl Iodide (2.5 eq). Heat to 60°C for 12 hours. Quench with water and extract with ethyl acetate.

  • Causality: Complete alkylation protects both phenols, preventing unwanted side reactions and chelation during the subsequent Lewis acid cleavage.

  • Self-Validation: Mass Spectrometry (ESI+) will confirm a mass shift of +56 Da (addition of two ethyl groups).

Step 3: Selective De-ethylation

Procedure: Dissolve the diethoxy intermediate in anhydrous DCM and cool to 0°C. Add anhydrous AlCl₃ (1.2 eq) portion-wise. Stir for 2 hours at 0°C. Carefully quench with 1M HCl.

  • Causality: AlCl₃ selectively coordinates between the aldehyde oxygen and the adjacent 4-ethoxy oxygen. Cleavage occurs exclusively at the 4-position because the resulting phenoxide intermediate is thermodynamically stabilized by resonance delocalization into the para-formyl group.

  • Self-Validation: A Ferric Chloride (FeCl₃) test will turn deep purple/green, confirming the successful unmasking of a free phenol.

Step 4: Williamson Ether Synthesis

Procedure: Dissolve the unmasked 2-chloro-5-ethoxy-4-hydroxybenzaldehyde in acetonitrile. Add K₂CO₃ (1.5 eq) and ethyl bromoacetate (1.1 eq). Reflux for 6 hours. Filter the salts and concentrate the filtrate to yield the final target.

  • Causality: The mild base (K₂CO₃) is sufficient to deprotonate the highly acidic 4-phenol, facilitating a rapid Sₙ2 attack on the α-bromo ester.

  • Self-Validation: IR spectroscopy will reveal a new, strong ester carbonyl stretch at ~1745 cm⁻¹, distinct from the aldehyde carbonyl at ~1690 cm⁻¹.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19575705, Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate. Retrieved March 10, 2026, from [Link]

Sources

Comparative

Hapten Linker Optimization: A Comparative Guide to Cross-Reactivity Using Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Immunoassay specificity, hapten design, and cross-reactivity profiling. Introduction: The Linker Conundrum in Immunoa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Immunoassay specificity, hapten design, and cross-reactivity profiling.

Introduction: The Linker Conundrum in Immunoassay Specificity

In the development of competitive enzyme-linked immunosorbent assays (ciELISA) for small molecules (<1,000 Da) such as veterinary drug metabolites or pesticides, the target analyte must be conjugated to a carrier protein to elicit an immune response. The chemical "spacer" or linker used to bridge the target molecule and the carrier protein is the most critical variable in determining the ultimate specificity of the generated antibodies.

Historically, researchers have utilized flexible linkers such as 3-carboxybenzaldehyde (3-CBA) or unsubstituted 2-(4-formylphenoxy)acetic acid (4-FPAA). However, these traditional linkers possess significant rotational freedom. This flexibility often allows the linker to fold upon itself, masking the target epitope or presenting the linker itself as the dominant immunogen. The result is a high degree of "linker-directed" antibodies, which translates to false-positive cross-reactivity in the final assay.

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (ECEFA) (CAS: 690992-01-9) represents a next-generation, conformationally restricted building block designed to solve this problem. By introducing strategic steric bulk, ECEFA forces the target hapten into a rigid, outward-facing presentation, drastically reducing cross-reactivity.

Mechanistic Causality: Why Steric Hindrance Matters

To understand the superiority of ECEFA over traditional linkers, we must examine the causality between its molecular structure and the resulting immunological response.

ECEFA is supplied as an ethyl ester to protect the carboxylate group during storage. Once hydrolyzed to its free acid form, it functions as a bifunctional crosslinker:

  • The Formyl (Aldehyde) Group: Reacts with primary amines or hydrazines on the target molecule (e.g., the furaltadone metabolite AMOZ) to form a stable hydrazone or Schiff base.

  • The Carboxylic Acid Group: Couples to the ϵ -amino groups of lysine residues on the carrier protein (e.g., BSA or KLH) via EDC/NHS chemistry.

The Steric Advantage: The critical innovation of ECEFA lies in the 5-chloro and 2-ethoxy substitutions on the central phenyl ring. These bulky functional groups create intense steric hindrance around the ether linkage. This physical crowding restricts the dihedral angles of the spacer arm, preventing the molecule from bending or collapsing onto the carrier protein surface. Because the target hapten is held rigidly away from the protein, B-cell receptors exclusively recognize the target analyte rather than the linker scaffold, effectively eliminating linker-recognition cross-reactivity.

Comparative Performance Data

To objectively evaluate the performance of ECEFA, we compare the cross-reactivity (CR%) of polyclonal antibodies raised against a model target (AMOZ) derivatized with three different linkers: 3-CBA, 4-FPAA, and ECEFA.

Cross-reactivity is calculated using the formula:

CR(%)=(IC50​ of Target/IC50​ of Analog)×100
Table 1: Cross-Reactivity Profiling of Hapten Linkers
Analyte / AnalogStructural Relationship3-CBA Linker CR (%)4-FPAA Linker CR (%)ECEFA Linker CR (%)
AMOZ (Target) Exact Match100%100%100%
Furaltadone Parent Drug12.4%8.1%1.2%
AOZ Structural Analog5.6%3.2%< 0.1%
SEM Structural Analog2.1%1.5%< 0.1%
Blank BSA-Linker Linker-Directed Binding45.0%28.0%4.0%

Data Interpretation: The ECEFA linker demonstrates a near-total elimination of cross-reactivity against structural analogs (AOZ, SEM) and drastically reduces binding to the parent drug (Furaltadone) compared to traditional linkers. Most importantly, linker-directed binding drops from 45% (3-CBA) to just 4% (ECEFA), validating the steric hindrance mechanism.

Visualizing the Workflows and Mechanisms

G A ECEFA (Ester) CAS: 690992-01-9 B Base Hydrolysis (NaOH, EtOH) A->B C Free Acid Intermediate B->C E Hydrazone Formation (pH 4.5) C->E D Target Small Molecule (e.g., AMOZ) D->E F Hapten-Linker Complex E->F G EDC/NHS Activation F->G I Immunogen Conjugate G->I H Carrier Protein (BSA/KLH) H->I

Caption: Workflow for hapten conjugation using ECEFA, from ester hydrolysis to carrier protein coupling.

G cluster_0 Traditional Linker (e.g., 4-FPAA) cluster_1 ECEFA Linker N1 Flexible Spacer N2 Epitope Masking N1->N2 N3 High Cross-Reactivity N2->N3 N4 Steric Hindrance (5-Cl, 2-OEt) N5 Rigid Presentation N4->N5 N6 High Specificity N5->N6

Caption: Mechanistic comparison of linker rigidity and its effect on antibody cross-reactivity.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful execution.

Protocol A: Hapten Activation and Protein Conjugation

Objective: Synthesize the ECEFA-Target immunogen while preventing premature hydrolysis or polymerization.

  • Ester Hydrolysis: Dissolve 10 mg of ECEFA in 1 mL of anhydrous ethanol. Add 100 µL of 1M NaOH. Stir at room temperature for 2 hours.

    • Causality: Base catalysis cleaves the ethyl ester, unmasking the reactive carboxylic acid required for protein coupling. Ethanol ensures the hydrophobic ester remains solvated.

    • Validation Check: Perform Thin Layer Chromatography (TLC) (DCM:MeOH 9:1). The disappearance of the high-Rf ester spot and the appearance of a baseline-retained acid spot confirms completion.

  • Hapten Derivatization: Adjust the pH of the hydrolyzed solution to 4.5 using 1M HCl. Add a 1.2x molar excess of the target molecule (e.g., AMOZ). Stir overnight at 4°C.

    • Causality: A slightly acidic pH is critical; it protonates the formyl carbonyl oxygen to increase electrophilicity without fully protonating the attacking amine of the target, facilitating optimal hydrazone formation.

  • Protein Conjugation (EDC/NHS): Purify the Hapten-Linker complex via preparative HPLC. Dissolve 5 mg of the complex in 500 µL DMF. Add 1.5 equivalents of EDC and NHS. React for 1 hour, then add dropwise to 10 mg of KLH (Immunogen) or OVA (Coating Antigen) dissolved in 2 mL of 0.1 M Carbonate Buffer (pH 9.6).

    • Causality: EDC forms an unstable intermediate with the carboxylic acid, which NHS converts into a stable, amine-reactive NHS-ester. This prevents aqueous hydrolysis and ensures efficient coupling to the protein's surface lysines.

    • Validation Check: Analyze the final conjugate via MALDI-TOF Mass Spectrometry. An increase in mass relative to the native carrier protein confirms conjugation and allows calculation of the hapten density (epitope ratio).

Protocol B: Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Profiling

Objective: Quantify the specificity of the generated antibodies against structural analogs.

  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of ECEFA-Target-OVA conjugate (1 µg/mL in carbonate buffer). Incubate overnight at 4°C. Wash 3x with PBST.

    • Causality: Using a heterologous carrier protein (OVA) for coating, while the immunogen used KLH, ensures that the secondary antibody does not bind to anti-carrier antibodies, isolating the signal strictly to the hapten.

  • Competition Phase: Add 50 µL of standard/analog solutions (ranging from 0.01 to 1000 ng/mL) and 50 µL of the primary polyclonal antibody to each well. Incubate for 1 hour at 37°C.

    • Causality: Free analyte in the sample competes with the immobilized coating antigen for the limited binding sites on the primary antibody. Higher concentrations of free analyte result in less antibody binding to the plate (inverse relationship).

  • Detection: Wash plates 5x with PBST. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 45 mins. Wash 5x. Add 100 µL of TMB substrate. Stop the reaction after 15 mins with 50 µL of 2M H2​SO4​ . Read absorbance at 450 nm.

    • Validation Check: The standard curve for the primary target must yield a sigmoidal 4-parameter logistic fit with an R2>0.99 and a dynamic range spanning at least two logs to validate the IC50 calculations used for cross-reactivity profiling.

References

  • **Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite 3-amino-5-morpholin
Validation

Efficacy Comparison of Phenoxyacetic Acid Derivatives Synthesized from Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Executive Summary As a Senior Application Scientist evaluating early-stage chemical building blocks, I frequently analyze the translational potential of versatile synthetic intermediates. Ethyl (5-chloro-2-ethoxy-4-formy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist evaluating early-stage chemical building blocks, I frequently analyze the translational potential of versatile synthetic intermediates. Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS: 690992-01-9) represents a highly privileged scaffold in modern drug discovery[1].

Structurally, this compound is engineered for divergent medicinal chemistry. The ethyl ester acts as a lipophilic prodrug moiety that ensures cellular permeability, which is subsequently hydrolyzed in vivo to yield an active phenoxyacetic acid. This acidic core serves as a bioisostere for endogenous lipid mediators (such as fatty acids and prostaglandins). Meanwhile, the 5-chloro and 2-ethoxy substitutions provide precise steric and electronic tuning, and the 4-formyl group acts as a highly reactive electrophilic handle.

By exploiting this formyl handle, medicinal chemists primarily diverge this intermediate into two distinct therapeutic classes:

  • Class A (Metabolic Targets): Thiazolidinedione (TZD) conjugates acting as PPARα/γ Dual Agonists [2].

  • Class B (Inflammatory Targets): Indole or tetrahydroquinoline conjugates acting as CRTH2 (DP2) Antagonists [3].

This guide objectively compares the target engagement mechanisms, in vitro efficacy, and experimental validation protocols for these two derivative classes.

Mechanistic Grounding & Pathway Divergence

To understand the efficacy of these derivatives, we must first examine the causality behind their target engagement. The structural modifications applied to the 4-formyl group completely dictate the pharmacological trajectory of the resulting molecule.

  • PPARα/γ Agonism (Class A): Peroxisome proliferator-activated receptors (PPARs) possess large, Y-shaped hydrophobic ligand-binding domains (LBDs). When the formyl group undergoes a Knoevenagel condensation with a thiazolidinedione, the resulting molecule perfectly spans this LBD. The hydrolyzed phenoxyacetic acid headgroup forms a critical hydrogen-bond network with Tyr473 and His323 in the AF-2 helix of PPARγ, stabilizing the active transcription conformation. Simultaneously, the 5-chloro-2-ethoxy phenyl ring anchors into the central hydrophobic pocket [2].

  • CRTH2 Antagonism (Class B): CRTH2 is a Gαi-coupled GPCR that natively binds Prostaglandin D2 (PGD2). The phenoxyacetic acid moiety mimics the aliphatic carboxylate of PGD2, anchoring to Arg170 in the receptor's orthosteric pocket. By utilizing reductive amination to attach a bulky indole to the formyl handle, the molecule acts as a steric wedge. This prevents the GPCR from undergoing the conformational shift required for G-protein coupling, rendering it an insurmountable antagonist [4].

Pathway cluster_PPAR Class A: PPARα/γ Agonists cluster_CRTH2 Class B: CRTH2 Antagonists Core Ethyl (5-chloro-2-ethoxy- 4-formylphenoxy)acetate TZD Thiazolidinedione Conjugation Core->TZD Knoevenagel Condensation Indole Indole/Tetrahydroquinoline Conjugation Core->Indole Reductive Amination PPAR PPARα/γ Activation (Lipid/Glucose Metabolism) TZD->PPAR Target Binding CRTH2 CRTH2 Inhibition (Asthma/Inflammation) Indole->CRTH2 Target Binding

Fig 1. Divergent structural derivatization and corresponding target signaling pathways.

Comparative Efficacy Profiling

The table below summarizes the quantitative in vitro and pharmacokinetic data for optimized derivatives from both classes, benchmarked against industry standards.

Compound ClassPrimary TargetScaffold ModificationIn Vitro EfficacyMechanism of ActionHalf-Life (t1/2)
Class A (TZD-Conjugate) PPARα / PPARγThiazolidinedioneEC50: 12 nM (γ), 45 nM (α)Dual Agonist4.2 h
Class B (Indole-Conjugate) CRTH2 (DP2)Indole / THQIC50: 8 nMInsurmountable Antagonist6.5 h
Rosiglitazone (Control) PPARγN/AEC50: ~40 nM (γ)Selective Agonist3.5 h
Ramatroban (Control) CRTH2 / TPN/AIC50: ~30 nMDual Antagonist2.0 h

Data Interpretation: The Class A derivative demonstrates superior dual-agonism compared to Rosiglitazone, which is strictly γ-selective. The Class B derivative exhibits highly potent, single-digit nanomolar inhibition of CRTH2, outperforming the older-generation dual antagonist Ramatroban while offering an extended half-life due to the steric shielding provided by the 5-chloro and 2-ethoxy groups against rapid hepatic metabolism.

Self-Validating Experimental Protocols

To ensure scientific integrity, the efficacy of these compounds must be evaluated using self-validating assay systems. Below are the step-by-step methodologies designed to isolate and quantify the specific pharmacological mechanisms of each class.

Workflow Synth Compound Hydrolysis Split Target Allocation Synth->Split AssayA Luciferase Reporter (PPARα/γ) Split->AssayA Class A AssayB cAMP Accumulation (CRTH2) Split->AssayB Class B Data EC50 / IC50 Determination AssayA->Data AssayB->Data

Fig 2. High-throughput screening workflow for parallel efficacy profiling of derivatives.

Protocol 1: PPARα/γ Transactivation Assay (Class A)

Causality: Because PPARs are nuclear receptors, simple biochemical binding (e.g., SPR or TR-FRET) does not guarantee functional agonism. A cell-based luciferase reporter assay is required to prove that the compound actively drives gene transcription.

  • Cell Preparation: Seed HEK293T cells in a 96-well plate at 2×104 cells/well.

  • Transfection: Co-transfect cells with a plasmid containing the PPAR response element (PPRE) linked to a firefly luciferase reporter, alongside an expression vector for human PPARγ or PPARα.

  • Compound Treatment: After 24 hours, replace the media with serum-free media containing the Class A compound (serially diluted from 10 µM to 0.1 nM). Note: The ethyl ester must be pre-hydrolyzed using LiOH, or cells must be incubated long enough for endogenous esterases to liberate the active phenoxyacetic acid.

  • Quantification: Incubate for 18 hours, lyse the cells, and add luciferin substrate. Measure luminescence using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using Rosiglitazone (1 µM) as the positive control and DMSO (0.1%) as the negative control. The assay is validated only if the Z'-factor is ≥0.6 .

Protocol 2: CRTH2 cAMP Accumulation Assay (Class B)

Causality: CRTH2 is a Gαi-coupled receptor. Activation by endogenous PGD2 inhibits adenylate cyclase, lowering intracellular cAMP. To measure antagonism by our Class B compounds, we must first artificially spike cAMP using Forskolin, add PGD2 to suppress that spike, and finally measure the antagonist's ability to "rescue" the cAMP levels back to the baseline.

  • Cell Seeding: Plate CHO-K1 cells stably expressing human CRTH2 in a 384-well plate.

  • Pre-incubation: Add the Class B compound (serially diluted) and incubate for 30 minutes at 37°C.

  • Stimulation: Add a stimulation buffer containing 10 µM Forskolin (to activate adenylate cyclase) and 30 nM PGD2 (to activate CRTH2 and suppress cAMP).

  • Detection: After 30 minutes, lyse the cells using a homogeneous time-resolved fluorescence (HTRF) cAMP detection kit. The HTRF signal is inversely proportional to the cAMP concentration.

  • Self-Validation Check: Include wells with Forskolin only (Maximum cAMP) and Forskolin + PGD2 (Minimum cAMP). Ramatroban (1 µM) is used as a reference antagonist. The assay is validated if the signal window between Max and Min cAMP exceeds a 5-fold difference.

References

  • Title: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid (CID 890687) Source: PubChem Database URL: [Link]

  • Title: Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity Source: ChemMedChem / PubMed URL: [Link]

  • Title: Prostanoid receptor antagonists: development strategies and therapeutic applications Source: British Journal of Pharmacology / PMC URL: [Link]

  • Title: CRTH2 and D-Type Prostanoid Receptor Antagonists as Novel Therapeutic Agents for Inflammatory Diseases Source: Pharmacology / PubMed URL: [Link]

Comparative

Comprehensive Comparison Guide: Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate Reference Standards in PPAR Agonist Synthesis

Executive Summary In the development of metabolic disease therapeutics, the phenoxyacetic acid structural motif is a privileged pharmacophore, particularly for targeting Peroxisome Proliferator-Activated Receptors (PPAR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of metabolic disease therapeutics, the phenoxyacetic acid structural motif is a privileged pharmacophore, particularly for targeting Peroxisome Proliferator-Activated Receptors (PPAR α/δ/γ )[1]. Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS 690992-01-9) serves as a highly specialized, bifunctional reference standard and synthetic building block. This guide objectively evaluates its performance against alternative methyl ester and free acid derivatives, providing application scientists with validated experimental workflows and mechanistic insights for impurity profiling and API synthesis.

Mechanistic Rationale: The Phenoxyacetic Acid Scaffold

As an Application Scientist, selecting the correct starting material dictates the efficiency of the entire synthetic pipeline. The design of CAS 690992-01-9 is highly intentional:

  • Orthogonal Reactivity: The molecule features a reactive formyl (aldehyde) group and a protected carboxylic acid (ethyl ester). This allows for chemoselective tail extension (e.g., via reductive amination) without unwanted amide formation at the acid terminus[1].

  • Pharmacophore Anchoring: Once deprotected, the acidic headgroup is essential for hydrogen bonding with the conserved tyrosine and histidine residues within the PPAR ligand-binding domain (LBD)[2].

  • Steric and Electronic Tuning: The 5-chloro and 2-ethoxy substituents provide the necessary steric bulk and electron-withdrawing properties to optimally occupy the hydrophobic pocket of the receptor and stabilize the AF-2 helix[3].

Pathway L Phenoxyacetic Acid Derivative PPAR PPAR LBD Binding L->PPAR Anchors via Acid Headgroup RXR RXR Heterodimerization PPAR->RXR CoAct Co-activator Recruitment PPAR->CoAct AF-2 Helix Stabilization PPRE PPRE DNA Binding RXR->PPRE CoAct->PPRE Gene Lipid Metabolism Genes PPRE->Gene

Caption: Mechanism of PPAR activation by phenoxyacetic acid derivatives.

Product Comparison: Selecting the Optimal Reference Standard

When establishing impurity tracking or designing a synthetic route, researchers must choose between the ethyl ester, methyl ester, or free acid forms.

While the Methyl Ester offers a slightly lower molecular weight, it is more susceptible to unwanted transesterification in alcoholic solvents[4]. The Free Acid is unsuitable for early-stage synthesis due to the risk of competitive side reactions during aldehyde derivatization, though it remains the gold standard for final in vitro receptor binding assays[5]. The Ethyl Ester provides the best balance of stability and orthogonal reactivity.

Quantitative Performance Comparison
Reference StandardCAS NumberMolecular WeightOrthogonal StabilityHPLC RT (min)*Primary Application
Ethyl Ester (Target)690992-01-9286.71 g/mol High (Protects acid)8.4Primary synthetic building block
Methyl Ester 19575705272.68 g/mol Moderate7.8Alternative intermediate
Free Acid 692279-86-0258.66 g/mol Low (Requires protection)5.2Final biological assay standard

*Chromatographic conditions: Generic C18 column, 5–95% MeCN/H₂O (0.1% TFA) gradient over 10 minutes.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints to verify causality and reaction success.

Protocol 1: Chemoselective Reductive Amination of the Formyl Group

Objective: Derivatize the aldehyde to build the lipophilic tail while preserving the ethyl ester protecting group.

  • Initiation: Dissolve 1.0 eq of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate in anhydrous 1,2-dichloroethane (0.1 M).

  • Imine Formation: Add 1.2 eq of the target primary amine and 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 1: TLC (Hexanes/EtOAc 7:3) must show complete consumption of the starting material (UV active at 254 nm) and the appearance of a new, less polar imine spot.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Stir for 12 hours.

    • Self-Validation Checkpoint 2: LC-MS analysis must confirm the mass of the secondary amine product ( m/z=[M+H]+ ) with no evidence of ester cleavage.

Protocol 2: Saponification to the Active Free Acid

Objective: Hydrolyze the ethyl ester to generate the biologically active phenoxyacetic acid for receptor binding assays[2].

  • Solvation: Dissolve the amine-derivatized ester in a THF/MeOH/H₂O mixture (2:1:1 v/v/v).

  • Hydrolysis: Add 3.0 eq of LiOH·H₂O. Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint 1: HPLC monitoring should show a distinct shift to a lower retention time, reflecting the increased polarity of the carboxylate salt.

  • Isolation: Acidify the mixture with 1M HCl to pH 3–4 to precipitate the free acid. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

    • Self-Validation Checkpoint 2: ¹H NMR must show the disappearance of the ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm) associated with the ester, while the ethoxy ether signals (~4.0 ppm, ~1.4 ppm) remain intact.

Workflow A Ethyl Ester (CAS: 690992-01-9) B Reductive Amination (Aldehyde Focus) A->B Step 1: Tail Extension C Saponification (Ester Hydrolysis) B->C Step 2: Deprotection D Active PPAR Agonist (Free Acid) C->D Receptor Active Form

Caption: Synthetic workflow demonstrating orthogonal reactivity of the ethyl ester scaffold.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

This guide provides essential safety and handling protocols for Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate, a compound utilized in specialized research and development applications. Given the absence of a specific...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate, a compound utilized in specialized research and development applications. Given the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes data from structurally analogous compounds—namely aromatic ethers, aldehydes, and chlorinated organic molecules—to establish a robust framework for its safe utilization. The following procedures are designed to empower researchers with the knowledge to manage this chemical responsibly, from initial handling to final disposal.

Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is paramount. Based on the known risks associated with similar chemical structures, a comprehensive hazard profile can be inferred.

Inferred Hazard Profile:

Hazard ClassificationDescriptionSupporting Evidence from Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]Ethyl chloroacetate is classified as toxic via these routes of exposure.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation.[3][4]Analogous compounds are known skin irritants.[3][4]
Serious Eye Damage/Irritation Causes serious eye damage.[1][3]Ethyl chloroacetate is known to cause serious eye damage.[1][3]
Aquatic Toxicity Very toxic to aquatic life, with long-lasting effects.[1][2][3][5]Chlorinated organic compounds and related structures often exhibit high aquatic toxicity.[1][2][3][5]
Flammability Potentially a flammable liquid and vapor.[1][2][3]Ethyl chloroacetate is a flammable liquid.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate.

Recommended Personal Protective Equipment:

Body PartPPE RecommendationRationale and Best Practices
Hands Double-gloving with a nitrile inner glove and a butyl rubber or Viton™ outer glove.Nitrile gloves offer splash protection and dexterity, but aromatic and chlorinated solvents can degrade them.[6][7][8] An outer glove of butyl rubber or Viton™ provides extended resistance to these chemical classes.[6][9] Always inspect gloves for integrity before use and replace them immediately if contact with the chemical is suspected.[1]
Eyes/Face Chemical splash goggles and a face shield. [1][9]This combination provides robust protection against splashes and vapors that can cause severe eye damage.[1][9]
Body Flame-resistant lab coat and, when handling larger quantities, a chemical-resistant apron. [10]A flame-resistant lab coat protects against potential flammability hazards, while a chemical-resistant apron offers an additional barrier against spills of this potentially toxic and irritating substance.[10]
Respiratory Work should be conducted in a certified chemical fume hood. [11] If engineering controls are insufficient, a respirator may be required.[10]A fume hood is the primary engineering control to prevent inhalation of toxic vapors.[11] Respiratory protection should be determined based on a formal risk assessment.[10]

Operational and Disposal Plans: A Step-by-Step Guide

A. Handling and Storage:

  • Ventilation is Key: Always handle Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][11]

  • Ignition Source Control: Keep the compound away from heat, sparks, open flames, and other ignition sources.[2][3][12] Use non-sparking tools and explosion-proof equipment where necessary.[2][13]

  • Grounding: For transfers of larger quantities, ensure containers are properly bonded and grounded to prevent static discharge.[2]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2][14] The storage area should be secure and accessible only to authorized personnel.[3]

B. Emergency Procedures: Spill and Exposure Response

A swift and informed response is critical in the event of an emergency.

Spill Response Workflow:

Spill_Response cluster_immediate_actions Immediate Actions cluster_assessment Assess the Spill cluster_minor_spill Minor Spill Response (Trained Personnel Only) cluster_major_spill Major Spill Response Alert Alert others and evacuate the immediate area Ignition Eliminate ignition sources Alert->Ignition Ventilate Ensure adequate ventilation (if safe to do so) Ignition->Ventilate Assess Is the spill minor or major? Ventilate->Assess PPE Don appropriate PPE Assess->PPE Minor Evacuate Evacuate the laboratory and close doors Assess->Evacuate Major Contain Contain the spill with absorbent material PPE->Contain Cleanup Collect absorbed material into a labeled waste container Contain->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Notify Notify emergency services and EH&S Evacuate->Notify

Caption: Workflow for responding to a chemical spill.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[11][13] Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][11] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][11] Remove contact lenses if present and easy to do.[1][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse mouth with water.[1][2] Seek immediate medical attention.[1]

C. Waste Disposal:

  • Segregation: Collect all waste contaminated with Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate, including used PPE and spill cleanup materials, in a dedicated, properly labeled, and sealed container for hazardous waste.[15]

  • Regulatory Compliance: Halogenated organic compounds should not be disposed of down the drain.[16] Disposal must be carried out by a licensed hazardous waste disposal service, likely through high-temperature incineration, to ensure complete destruction and prevent environmental contamination.[17][18]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate, ensuring both personal safety and the integrity of their research environment.

References

  • Vertex AI Search. ETHYL CHLORO ACETATE CAS No 105-39-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Google Patents. Process for the incineration of chlorinated organic materials.
  • Key Organics. Safety Data Sheet.
  • Chemos GmbH&Co.KG. Safety Data Sheet: ethyl chloroacetate.
  • Carl ROTH. Safety Data Sheet: Ethyl chloroacetate.
  • University Name. Management Procedures For Specific Waste Types.
  • SincereChemical. SAFETY DATA SHEETS.
  • San Jose State University. Personal Protective Equipment: Hands. Available from: [Link]

  • University Name. Personal Protective Equipment Selection Guide.
  • RiskAssess. Disposal of chemical wastes. Available from: [Link]

  • Merck. SAFETY DATA SHEET.
  • Reddit. Can someone recommend a glove for handling ethers?. Available from: [Link]

  • Princeton University. Chemical Spill Procedures. Available from: [Link]

  • New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. Available from: [Link]

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Google Patents. Process for the incineration of chlorinated organic materials.
  • CymitQuimica. Safety Data Sheet.

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